molecular formula C7H14ClNO2 B1314125 2-(Piperidin-3-yl)acetic acid hydrochloride CAS No. 71985-81-4

2-(Piperidin-3-yl)acetic acid hydrochloride

Cat. No.: B1314125
CAS No.: 71985-81-4
M. Wt: 179.64 g/mol
InChI Key: IMUCGEDHTPKPBM-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)acetic acid hydrochloride (CAS 71985-81-4) is a chemical building block of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol, features both a piperidine ring and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research application is as a critical precursor in structure-based drug design. For instance, it serves as a core scaffold in the development of novel renin inhibitors, which are being investigated for the treatment of cardiovascular conditions by targeting the renin-angiotensin-aldosterone system (RAAS) . The piperidine moiety is a common pharmacophore found in numerous bioactive compounds, and the acetic acid side chain allows for further functionalization, enabling researchers to create targeted libraries of N-(piperidin-3-yl)pyrimidine-5-carboxamides and other derivatives for biological screening . As a hydrochloride salt, the compound offers improved stability and handling properties. Researchers should note that this chemical is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the material in an inert atmosphere at room temperature . Appropriate personal protective equipment should be worn, as the compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-piperidin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCGEDHTPKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501008
Record name (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-81-4
Record name 3-Piperidineacetic acid, hydrochloride (1:1)
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Record name (Piperidin-3-yl)acetic acid--hydrogen chloride (1/1)
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Record name 71985-81-4
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Foundational & Exploratory

The Piperidine Nucleus: A Historical Journey from Toxin to Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History, Discovery, and Pharmacological Significance of Piperidine Alkaloids in Medicine

Introduction

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products that have profoundly influenced the course of medicine and pharmacology. From the infamous poison hemlock of antiquity to the pungent spice of black pepper and the traditional remedies of Native Americans, plants producing piperidine alkaloids have been intertwined with human history. These compounds, characterized by their diverse and potent biological activities, were among the first natural products to be isolated and structurally elucidated, heralding the dawn of modern organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the history, discovery, and medicinal significance of key piperidine alkaloids, with a focus on coniine, piperine, and lobeline. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways and processes.

The Dawn of Alkaloid Chemistry: Coniine and the Hemlock

The story of piperidine alkaloids in medicine is inextricably linked with one of history's most famous poisons. Conium maculatum, or poison hemlock, was notoriously used by the ancient Greeks for state executions, the most famous of which was that of the philosopher Socrates in 399 BC.[1] The toxic principle, coniine, holds the distinction of being the first alkaloid to have its chemical structure determined and the first to be chemically synthesized, marking monumental milestones in the field of chemistry.

Discovery and Structural Elucidation

In 1827, the German chemist Giseke first isolated the volatile, alkaline substance from poison hemlock responsible for its toxicity.[2] However, it was the pioneering work of August Wilhelm von Hofmann in 1881 that established its piperidine structure.[2] Hofmann's structural elucidation relied on a series of degradation reactions, a common but arduous technique of the era, which involved breaking the molecule into smaller, identifiable fragments to piece together the original structure.

The First Synthesis of an Alkaloid

A pivotal moment in organic chemistry arrived in 1886 when Albert Ladenburg achieved the first total synthesis of an alkaloid, racemic (±)-coniine.[3][4] This achievement was a crucial proof of principle, demonstrating that complex, naturally occurring molecules could be constructed in the laboratory from simpler starting materials. Ladenburg's synthesis not only confirmed Hofmann's proposed structure but also laid the groundwork for the field of synthetic organic chemistry.

Mechanism of Action and Toxicity

Coniine exerts its toxic effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs), the same receptors targeted by nicotine.[2][4] It specifically blocks neuromuscular transmission, leading to a flaccid paralysis.[3] The paralysis begins in the lower limbs and ascends through the body, ultimately resulting in death from respiratory paralysis when the diaphragm is affected.[2]

Piperine: The Pungent Principle of Black Pepper

Black pepper (Piper nigrum) has been one of the world's most traded spices for centuries, valued not only for its flavor but also for its use in traditional medicine. The compound responsible for its characteristic pungency is the piperidine alkaloid, piperine.

Discovery and Isolation

Piperine was first discovered in 1819 by the Danish chemist Hans Christian Ørsted, who isolated the yellow crystalline substance from the fruits of Piper nigrum.[5][6] Its structure as 1-piperoylpiperidine was established through hydrolysis, which breaks the amide bond to yield piperidine and piperic acid.

Pharmacological Activity and Modern Research

Historically used to treat a variety of ailments, modern research has focused on piperine's ability to enhance the bioavailability of other drugs and nutrients. Its primary mechanism of action for pungency is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels on nociceptive (pain-sensing) nerve cells.[7][8][9] TRPV1 is the same receptor activated by capsaicin, the pungent compound in chili peppers, and is also sensitive to heat and acid. Piperine's interaction with these channels makes it a valuable tool for studying pain pathways and inflammation. Furthermore, piperine has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[10][11]

Lobeline: From Traditional Remedy to Neurological Probe

Lobelia inflata, commonly known as Indian tobacco, was used extensively by Native Americans as both a ceremonial and medicinal plant.[12] The primary active constituent, lobeline, is a complex piperidine alkaloid that has been investigated for various therapeutic applications, most notably as a smoking cessation aid.

Historical Use and Discovery

The medicinal properties of Lobelia were adopted by early American colonists and it became a staple in eclectic medicine. Lobeline was isolated in the early 20th century, and its structural similarity to nicotine led to its investigation as a potential treatment for tobacco addiction.

Complex Pharmacology

Lobeline exhibits a complex and multifaceted mechanism of action. It acts as a mixed agonist-antagonist at nicotinic acetylcholine receptors.[12] More significantly, it is a potent ligand for the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging neurotransmitters like dopamine into vesicles for release.[6][7] By interacting with VMAT2, lobeline can modulate dopamine storage and release, which is a key mechanism underlying its potential use in treating drug addiction.[7] It also inhibits the reuptake of dopamine and serotonin.[12] While clinical trials for smoking cessation have yielded mixed results, lobeline remains an important pharmacological tool for studying dopaminergic and cholinergic systems.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize key quantitative data for the described piperidine alkaloids.

Table 1: Receptor Binding and Functional Activity of Piperidine Alkaloids

AlkaloidTarget Receptor/ChannelAssay TypeSpeciesValueUnitReference
Coniine Presynaptic nAChR (Nitrergic)InhibitionRat-logIC₅₀ = 3.79 ± 0.11M[13][14]
Presynaptic nAChR (Noradrenergic)InhibitionRat-logIC₅₀ = 4.57 ± 0.12M[13][14]
Presynaptic nAChR (Noradrenergic)InhibitionGuinea Pig-logIC₅₀ = 4.47 ± 0.12M[13][14]
Piperine Human TRPV1Activation (EC₅₀)Human37.9 ± 1.9µM[15]
Human TRPV1Activation (EC₅₀)Human1.08µM[16]
Lobeline Rat Brain nAChRDisplacement ([³H]-nicotine)RatKᵢ = 4.4nM[3]

Table 2: Comparative Efficacy of TRPV1 Agonists

AgonistTarget ReceptorPotency (EC₅₀)Efficacy (Maximal Response)Reference
Capsaicin Human TRPV1292 ± 54 nM~1 (Normalized)[8]
Piperine Human TRPV137.9 ± 1.9 µMApprox. 2-fold greater than Capsaicin[15]

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern experiments related to piperidine alkaloids.

Protocol 1: Historical Synthesis of (±)-Coniine (Ladenburg, 1886)

This protocol is based on the original synthesis reported by Albert Ladenburg.

  • Preparation of 2-Methylpyridine (α-picoline):

    • N-methylpyridine iodide is heated to a high temperature (approx. 250-300°C) in a sealed tube.

    • This induces a rearrangement reaction, yielding 2-methylpyridine.

  • Condensation with Acetaldehyde:

    • 2-Methylpyridine is reacted with acetaldehyde in the presence of a dehydrating agent, such as anhydrous zinc chloride. Ladenburg reportedly used paraldehyde, a trimer of acetaldehyde, which decomposes to the monomer upon heating.

    • This Knoevenagel-type condensation reaction forms 2-propenylpyridine.

  • Reduction to (±)-Coniine:

    • The 2-propenylpyridine is reduced to racemic (±)-coniine (2-propylpiperidine).

    • Ladenburg achieved this reduction using metallic sodium in an ethanol solvent, a common method for reducing pyridine rings at the time.

  • Resolution of Enantiomers (Optional but historically significant):

    • The racemic mixture of (±)-coniine is reacted with a chiral resolving agent, (+)-tartaric acid, to form diastereomeric salts.

    • The diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, exhibit different solubilities.

    • Fractional crystallization is used to separate the less soluble salt.

    • The separated salt is then treated with a base to liberate the enantiopure coniine.

Protocol 2: Representative Extraction and Isolation of Piperine from Black Pepper

This protocol is a modern laboratory adaptation based on historical principles.

  • Extraction:

    • Finely ground black pepper (10.0 g) is placed in a round-bottom flask with 20 mL of dichloromethane (CH₂Cl₂).[1]

    • A reflux condenser is attached, and the mixture is gently refluxed for 20-30 minutes to extract the piperine and other organic-soluble components.[1][17]

    • The mixture is cooled, and the solid pepper grounds are removed by vacuum filtration, washing the grounds with a small amount of additional CH₂Cl₂.[1]

  • Isolation and Precipitation:

    • The filtrate is transferred to a clean flask, and the dichloromethane is removed using a rotary evaporator, leaving a dark, oily residue.[1]

    • The oil is cooled in an ice bath, and a small volume (e.g., 6 mL) of cold diethyl ether is added. This process, known as trituration, is used to induce crystallization.[1]

    • The mixture is stirred in the ice bath for approximately 15 minutes. Piperine, being less soluble in cold ether, precipitates as a yellow solid.[1]

    • The crude piperine crystals are collected by vacuum filtration and washed with a small amount of cold diethyl ether.[1]

  • Purification (Recrystallization):

    • The crude piperine is dissolved in a minimum amount of a hot solvent mixture, typically acetone/hexane (e.g., 3:2 ratio).[1]

    • The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • The purified, needle-like crystals of piperine are collected by vacuum filtration, washed with a cold solvent, and dried. The melting point (128-130°C) can be used to assess purity.[5][6]

Protocol 3: General Method for Acid-Base Extraction of Lobeline from Lobelia inflata

This protocol outlines a standard acid-base liquid-liquid extraction technique for isolating alkaloids like lobeline.

  • Initial Extraction:

    • Dried and powdered aerial parts of Lobelia inflata are macerated in an acidified aqueous solution (e.g., 1% hydrochloric acid or acetic acid) for several hours. This converts the alkaloids into their salt form, which is soluble in the aqueous phase.

    • The plant material is filtered, and the acidic aqueous extract containing the alkaloid salts is collected.

  • Purification (Removal of Non-basic Compounds):

    • The acidic extract is washed with a nonpolar organic solvent (e.g., chloroform or ether).

    • Neutral and acidic impurities are partitioned into the organic layer, while the protonated alkaloid salts remain in the aqueous layer. The organic layer is discarded.

  • Liberation and Extraction of Free Base:

    • The purified aqueous extract is made alkaline by the addition of a base, such as sodium bicarbonate or dilute ammonia, until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them into their free base form.

    • The alkaline solution is then extracted multiple times with an organic solvent like ether or chloroform. The free base alkaloids are more soluble in the organic solvent and will partition into this layer.

  • Concentration and Isolation:

    • The combined organic extracts are washed with water to remove any remaining base and dried over an anhydrous salt (e.g., sodium sulfate).

    • The solvent is evaporated under reduced pressure to yield the crude total alkaloid extract, from which lobeline can be further purified using chromatographic techniques (e.g., TLC or column chromatography).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and mechanisms discussed in this guide.

G Figure 1: Generalized Workflow for Piperidine Alkaloid Isolation cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization plant Plant Material (e.g., C. maculatum, P. nigrum) prep Drying & Grinding plant->prep acid_base Acid-Base Extraction (for Coniine, Lobeline) prep->acid_base solvent Direct Solvent Extraction (for Piperine) prep->solvent crude Crude Alkaloid Extract acid_base->crude solvent->crude chromatography Chromatography (TLC, Column) crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_alkaloid Pure Piperidine Alkaloid recrystallization->pure_alkaloid analysis Structural Elucidation (NMR, MS, etc.) pure_alkaloid->analysis

Caption: Generalized workflow for piperidine alkaloid isolation.

G Figure 2: Historical Synthesis of (±)-Coniine (Ladenburg, 1886) start N-Methylpyridine Iodide reagent1 Heat (250-300°C) Rearrangement start->reagent1 picoline 2-Methylpyridine (α-picoline) reagent2 + Acetaldehyde + Anhydrous ZnCl₂ (Condensation) picoline->reagent2 propenyl 2-Propenylpyridine reagent3 + Na in Ethanol (Reduction) propenyl->reagent3 coniine Racemic (±)-Coniine reagent4 + (+)-Tartaric Acid Fractional Crystallization (Resolution) coniine->reagent4 resolved Enantiopure Coniine reagent1->picoline reagent2->propenyl reagent3->coniine reagent4->resolved

Caption: Historical synthesis of (±)-coniine by Ladenburg (1886).

G Figure 3: Simplified Signaling Pathway of Lobeline cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron lobeline Lobeline vmat2 VMAT2 Transporter lobeline->vmat2 Inhibits nachr Nicotinic ACh Receptor (nAChR) lobeline->nachr Binds (Agonist/ Antagonist) dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle dopamine_cyto Cytosolic Dopamine dopamine_cyto->vmat2 Packaging release Reduced Dopamine Release dopamine_vesicle->release ion_channel Ion Channel (Modulated) nachr->ion_channel response Altered Neuronal Response ion_channel->response

Caption: Simplified signaling pathway of lobeline.

Conclusion

The piperidine alkaloids represent a classic chapter in the history of pharmacology and drug discovery. The journey from identifying coniine as a potent toxin to understanding the complex neuromodulatory effects of lobeline and the sensory activation by piperine showcases the evolution of scientific inquiry. These natural products were not only instrumental in the development of organic chemistry but continue to serve as valuable pharmacological tools and lead compounds. For drug development professionals, the diverse mechanisms of action and the relatively simple, yet versatile, piperidine scaffold offer a rich source of inspiration for the design of novel therapeutics targeting a wide range of diseases. The historical context, combined with modern quantitative analysis, provides a powerful framework for appreciating and harnessing the medicinal potential of this enduring class of alkaloids.

References

Technical Whitepaper: Physicochemical Properties of 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yl)acetic acid hydrochloride is a heterocyclic compound belonging to the piperidine class of molecules. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in the structure of numerous pharmaceuticals. This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its potential biological activity through an examination of relevant signaling pathways. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical identifiers and computed properties for this compound.[1] Experimental data for the melting point, solubility, pKa, and logP were not available in the public domain at the time of this writing.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-(piperidin-3-yl)acetic acid;hydrochloride[1]
CAS Number 71985-81-4[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Canonical SMILES C1CC(CNC1)CC(=O)O.Cl
InChI Key IMUCGEDHTPKPBM-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area 49.3 ŲPubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Complexity 125PubChem
Formal Charge 0PubChem

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail the standard experimental methodologies for measuring key parameters of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder Sample Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record MeltingPoint Melting Point Record->MeltingPoint GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., 2-(Piperidin-3-yl)acetic acid) GABAAR GABA-A Receptor GABA->GABAAR Binds to receptor Cl_ion Cl⁻ GABAAR->Cl_ion Opens Cl⁻ channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Synthesis_Workflow Start Protected 3-Hydroxypiperidine Oxidation Oxidation Start->Oxidation Ketone 3-Oxopiperidine Derivative Oxidation->Ketone Wittig Wittig Reaction (or similar C-C bond formation) Ketone->Wittig Ester Piperidin-3-ylidene Acetic Acid Ester Wittig->Ester Reduction Reduction of Double Bond Ester->Reduction SaturatedEster 2-(Piperidin-3-yl)acetic Acid Ester Reduction->SaturatedEster Deprotection Deprotection SaturatedEster->Deprotection FreeBase 2-(Piperidin-3-yl)acetic Acid Deprotection->FreeBase SaltFormation HCl Treatment FreeBase->SaltFormation FinalProduct 2-(Piperidin-3-yl)acetic acid hydrochloride SaltFormation->FinalProduct

References

Technical Guide: Spectroscopic Data for 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Information Service

Subject: Comprehensive Spectroscopic Analysis of 2-(Piperidin-3-yl)acetic acid hydrochloride

Introduction:

This document provides a summary of the available spectroscopic data for this compound (CAS: 71985-81-4). This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation.

Compound Information:

  • Chemical Name: this compound

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.64 g/mol

  • Structure:

/ CH₂ NH₂⁺--Cl⁻ \ / CH₂--CH₂

Spectroscopic Data Summary:

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. While numerous suppliers list the compound for sale, they do not provide specific spectral data. Similarly, entries in chemical databases like PubChem confirm the compound's identity but do not currently house experimental spectra.

Theoretical Spectroscopic Considerations:

In the absence of experimental data, a theoretical analysis of the expected spectral features can provide guidance for researchers who generate this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring and the chiral center at the 3-position. Key expected signals include:

    • A broad singlet for the amine protons (NH₂⁺).

    • A multiplet for the proton at the 3-position of the piperidine ring.

    • A doublet for the methylene protons of the acetic acid side chain, likely coupled to the proton at the 3-position.

    • A series of complex multiplets for the remaining methylene protons on the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • A signal for the carbonyl carbon of the carboxylic acid.

    • Signals for the two carbons of the acetic acid side chain.

    • Four signals for the five carbons of the piperidine ring (some may have similar chemical shifts).

Infrared (IR) Spectroscopy (Predicted):

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and N-H stretching of the ammonium salt.

  • A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the carboxylic acid.

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • N-H bending vibrations around 1500-1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

  • Electrospray Ionization (ESI) in positive mode: The expected base peak would correspond to the molecular ion [M+H]⁺, which would be the piperidinyl acetic acid cation (C₇H₁₄NO₂⁺) with a mass-to-charge ratio (m/z) of approximately 144.10.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) or the carboxylic acid group (COOH) from the parent ion.

Experimental Workflow for Spectroscopic Analysis:

The following diagram outlines a standard workflow for the acquisition and analysis of spectroscopic data for a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Dissolve in appropriate deuterated solvent ir Infrared (IR) Spectroscopy purification->ir Prepare sample (e.g., KBr pellet, thin film) ms Mass Spectrometry (e.g., ESI-MS) purification->ms Dissolve in appropriate solvent spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ir->spectral_interpretation ms->spectral_interpretation structure_verification Structure Verification spectral_interpretation->structure_verification

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-Depth Technical Guide to the Solubility and Stability Profile of 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Piperidin-3-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is based on established principles of medicinal chemistry and data from analogous compounds, offering a robust framework for its handling, formulation, and analytical development. Detailed experimental protocols for determining these critical physicochemical properties are also provided.

Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(piperidin-3-yl)acetic acid;hydrochloride[1]
CAS Number 71985-81-4[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]

Solubility Profile

The hydrochloride salt form of 2-(Piperidin-3-yl)acetic acid is expected to confer significantly greater aqueous solubility compared to its free base counterpart, a common strategy to improve the biopharmaceutical properties of amine-containing compounds. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group suggests that its solubility will be highly dependent on the pH of the medium.

Predicted Aqueous Solubility

The following table summarizes the expected solubility of this compound in various aqueous media. These predictions are based on the ionization state of the molecule at different pH values.

Table 1: Predicted Aqueous Solubility

Solvent/MediumPredicted pHPredicted Solubility CategoryRationale
0.1 N HCl~1.2Very SolubleThe piperidine nitrogen is fully protonated, and the carboxylic acid is in its neutral form, maximizing polarity and interaction with water.
Purified Water~5-7SolubleAs a salt of a weak base and a strong acid, an aqueous solution will be slightly acidic, favoring the soluble ionized form.
Phosphate Buffer6.8Soluble to Moderately SolubleThe compound is expected to be predominantly in its soluble, ionized form.
0.1 N NaOH~13Sparingly Soluble to InsolubleThe piperidine nitrogen is deprotonated to the less soluble free base, significantly reducing aqueous solubility.
Predicted Organic Solvent Solubility

The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the ionic and polar groups of the molecule.

Table 2: Predicted Organic Solvent Solubility

Solvent ClassRepresentative SolventsPredicted Solubility CategoryRationale
Polar ProticMethanol, EthanolSolubleThese solvents can engage in hydrogen bonding with both the protonated amine and the carboxylic acid group.
Polar AproticDMSO, DMFSolubleThe high polarity of these solvents can effectively solvate the ionic hydrochloride salt.
Non-polarHexane, TolueneInsolubleThe high polarity and ionic character of the molecule are incompatible with non-polar solvents.

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound should be empirically determined using a standardized method such as the shake-flask technique.

Methodology: Shake-Flask Method
  • Preparation of Saturated Solutions: An excess amount of the solid compound is added to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, various pH buffers, organic solvents).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a chemically inert, low-binding syringe filter (e.g., 0.22 or 0.45 µm) to remove all undissolved particles.

  • Quantification: The clear filtrate is then appropriately diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow Diagram

Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Preparation cluster_analysis 4. Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through syringe filter C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F

Caption: A stepwise workflow for determining the equilibrium solubility of a compound.

Stability Profile

The chemical stability of this compound must be thoroughly investigated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation (stress testing) is the primary methodology used to assess the intrinsic stability of a drug substance.

Predicted Stability under Stress Conditions

The anticipated stability of the compound under various stress conditions is outlined below.

Table 3: Predicted Stability Profile

Stress ConditionPredicted StabilityPotential Degradation Pathway
Hydrolytic
Acidic (e.g., 0.1 N HCl, heat)Likely StableThe amide and ether linkages common in many drugs are absent. The piperidine ring is generally stable to acid.[2]
Basic (e.g., 0.1 N NaOH, heat)Likely StableThe core structure is not expected to be susceptible to base-catalyzed hydrolysis.
Oxidative (e.g., 3% H₂O₂)Potentially SusceptibleThe secondary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[2]
Thermal (Dry Heat, e.g., 80°C)Likely StableSimple hydrochloride salts of small organic molecules are often thermally stable at moderately elevated temperatures.
Photolytic (UV/Vis light, ICH Q1B)Likely StableThe molecule lacks a significant chromophore that would absorb light in the near-UV or visible range, suggesting a low potential for photodegradation.

Experimental Protocol for Forced Degradation Studies

A systematic investigation of degradation under various stress conditions is required to identify potential degradants and to develop a stability-indicating analytical method.

Methodology: Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water (for thermal and photolytic studies). A solid sample is used for dry heat thermal stress.

  • Application of Stress:

    • Acidic/Basic Hydrolysis: The solutions in HCl and NaOH are stored at an elevated temperature (e.g., 60°C) for a predetermined period (e.g., up to 7 days), with samples taken at intermediate time points.

    • Oxidation: The solution in H₂O₂ is typically stored at room temperature and protected from light.

    • Thermal: The solid drug substance is placed in a temperature-controlled oven (e.g., 80°C). A solution in water is also stressed at a similar temperature.

    • Photostability: A solution in water and the solid drug substance are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Control samples are kept in the dark.

  • Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn. For the acid and base stressed samples, the pH is adjusted to neutral before analysis. All samples are then analyzed by a suitable stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Forced Degradation Workflow Diagram

Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis A Prepare solutions in stress media and solid sample B1 Acidic Hydrolysis (HCl, Heat) A->B1 B2 Basic Hydrolysis (NaOH, Heat) A->B2 B3 Oxidative (H₂O₂) A->B3 B4 Thermal (Heat) A->B4 B5 Photolytic (Light) A->B5 C Sample at time intervals B1->C B2->C B3->C B4->C B5->C D Neutralize (if applicable) C->D E Analyze by Stability-Indicating HPLC D->E

Caption: A schematic of the workflow for conducting comprehensive forced degradation studies.

References

Theoretical and Molecular Modeling Approaches for Piperidine Derivatives in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of piperidine derivatives, alongside detailed experimental protocols for their synthesis and biological evaluation. The guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on the piperidine motif.

Theoretical Studies and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. For piperidine derivatives, a variety of theoretical and molecular modeling techniques are employed to predict their biological activity, understand their mechanism of action, and guide synthetic efforts.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This method is instrumental in understanding the binding modes of piperidine derivatives and in virtual screening campaigns to identify novel hits.

A generalized workflow for molecular docking and subsequent molecular dynamics simulations is presented below.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Refinement receptor_prep Receptor Preparation (PDB, remove water, add hydrogens) docking Molecular Docking (e.g., AutoDock, Glide) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D, energy minimization) ligand_prep->docking scoring Scoring and Ranking (Binding energy/score) docking->scoring pose_analysis Pose Analysis (Interactions: H-bonds, hydrophobic) scoring->pose_analysis md_simulation Molecular Dynamics Simulation (e.g., GROMACS, AMBER) pose_analysis->md_simulation binding_energy_calc Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_simulation->binding_energy_calc

Molecular Docking and Dynamics Workflow

Data Presentation: Molecular Docking and Binding Affinity Data

The following tables summarize the docking scores and experimentally determined inhibitory activities of various piperidine derivatives against different enzyme targets.

Compound/AnalogTarget EnzymeDocking Score (kcal/mol)Binding Affinity (Ki in nM)IC50 (µM)Key Interactions
Benzamide Piperidine Derivatives
5d (2-Fluoro substitution)Acetylcholinesterase (AChE)Not explicitly stated-0.013 ± 0.0021Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[3]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly stated-0.600 ± 0.050-
Piperidine-containing quinolinyl thiosemicarbazones
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)-9.68-Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.
Piperidine/Piperazine Derivatives
Compound 5Sigma-1 Receptor (σ1R)-3.64--
Compound 11Sigma-1 Receptor (σ1R)-4.41--
Compound 4Histamine H3 Receptor (hH3R)-3.17--
Compound 5Histamine H3 Receptor (hH3R)-7.70--
Quantum Chemical Calculations

Quantum chemical methods are employed to calculate the electronic and geometric properties of piperidine derivatives. These calculations provide insights into molecular stability, reactivity, and other properties that can be correlated with biological activity.

Methodology for Quantum Chemical Calculations:

A typical protocol for quantum chemical calculations on piperidine derivatives involves the following steps:

  • Model Building: The 3D structures of the piperidine derivatives are built using molecular modeling software.

  • Geometry Optimization: The geometries of the molecules are optimized to find the most stable conformation. This is often done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[4]

  • Property Calculation: Various electronic properties are calculated, such as:

    • HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap, which is related to the chemical reactivity and stability of the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Mulliken Atomic Charges: The charges on individual atoms are calculated to understand the charge distribution within the molecule.

  • Analysis: The calculated properties are analyzed to predict the reactivity, stability, and potential interaction sites of the piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Below is a generalized workflow for developing a QSAR model.

G cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation data_collection Data Collection (Chemical structures and biological activity) data_curation Data Curation (Remove duplicates, check for errors) data_collection->data_curation descriptor_calc Descriptor Calculation (2D/3D descriptors) data_curation->descriptor_calc feature_selection Feature Selection (e.g., Genetic Algorithm) descriptor_calc->feature_selection model_building Model Building (e.g., MLR, PLS, SVM) feature_selection->model_building internal_validation Internal Validation (Cross-validation) model_building->internal_validation external_validation External Validation (Test set) internal_validation->external_validation model_interpretation Model Interpretation external_validation->model_interpretation

QSAR Modeling Workflow

Experimental Protocols

The theoretical predictions from molecular modeling studies are validated through experimental synthesis and biological evaluation of the designed piperidine derivatives.

Synthesis of Piperidine Derivatives

A general workflow for the synthesis and biological screening of novel piperidine derivatives is illustrated below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Piperidine Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization in_vitro_assays In Vitro Biological Assays (e.g., Enzyme inhibition, Cytotoxicity) characterization->in_vitro_assays sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assays->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification further_optimization Further Optimization lead_identification->further_optimization

Synthesis and Screening Workflow

Detailed Protocol for the Synthesis of N-Substituted Piperidines:

This protocol describes a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.

  • Reaction Setup: In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Biological Evaluation

The synthesized piperidine derivatives are subjected to a battery of biological assays to determine their activity and mechanism of action.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This spectrophotometric assay is commonly used to determine the AChE inhibitory activity of compounds.[1]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test piperidine derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a predetermined time.

  • Reaction Initiation: Add the substrate ATCI to start the enzymatic reaction.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at 412 nm over time using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][5]

Signaling Pathways Modulated by Piperidine Derivatives

Piperidine derivatives have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer and neurodegenerative disorders. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The integration of theoretical studies and experimental validation provides a powerful paradigm for the discovery and development of novel piperidine-based therapeutics. Molecular modeling techniques, including molecular docking, quantum chemical calculations, and QSAR, offer valuable insights into the structure-activity relationships of piperidine derivatives, enabling the rational design of more potent and selective compounds. Detailed experimental protocols for synthesis and biological evaluation are crucial for validating these in silico predictions and advancing lead candidates through the drug discovery pipeline. The continued application of these integrated approaches holds great promise for the development of next-generation drugs targeting a wide range of diseases.

References

biological significance of the piperidine scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics. This technical guide provides a comprehensive exploration of the biological importance of the piperidine moiety, offering quantitative data on its diverse pharmacological activities, detailed experimental protocols for its evaluation, and visualizations of its mechanistic roles in cellular pathways.

The Ubiquity and Versatility of the Piperidine Scaffold

The piperidine motif is a versatile building block that imparts favorable physicochemical and pharmacokinetic properties to drug candidates. Its saturated, flexible ring system allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets. The basic nitrogen atom can participate in crucial hydrogen bonding and ionic interactions within protein binding pockets, enhancing potency and selectivity.[1]

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antiviral, analgesic, anti-inflammatory, and antimicrobial properties.[2][3]

Quantitative Analysis of Biological Activities

The biological efficacy of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. The following tables summarize key quantitative data, providing a comparative analysis of the potency of various piperidine-containing compounds across different therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[4][5]

Compound/SeriesCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12[4]
Compound 17aPC3Prostate0.81[4]
MGC803Gastric1.09[4]
MCF-7Breast1.30[4]
Compound 16786-0Kidney0.4 (GI₅₀, µg/mL)[4][6]
HT29Colon4.1 (GI₅₀, µg/mL)[4][6]
NCI/ADR-RESOvarian (Resistant)17.5 (GI₅₀, µg/mL)[4][6]
Furan-pyrazole piperidine derivativesOVCAR-8Ovarian0.1 - 15.8
HCT116Colon-
PiperineTongue Carcinoma-21.2
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43
Antiviral Activity

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with various stages of the viral life cycle.[4]

Compound/SeriesVirusCell LineEC₅₀ (µM)
FZJ13HIV-1-Comparable to 3TC[7]
FZJ05Influenza A/H1N1MDCKLower than ribavirin, amantadine, and rimantadine[7]
Pyrazolo-Piperidines (Compound 27)HIV (CCR5)-10.64 - 64.56[8]
Pyrazolo-Piperidines (Compound 6)HIV (CXCR4)-10.64 - 64.56[8]
Pyrazolo-Piperidines (Compound 3)HIV (Dual)-10.64 - 64.56[8]
Neuroprotective Activity

Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases by protecting neurons from various insults.

Compound/SeriesModelKey Findings
PiperineMPTP-induced Parkinson's disease mouse modelAttenuated motor coordination and cognitive deficits, prevented a decrease in tyrosine hydroxylase-positive cells, reduced microglia activation and oxidative stress.[9]
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)Ischemic neuroprotection in ratsProvided significant ischemic neuroprotection in the caudoputamen complex without altering dopamine accumulation.[10]
Piperidine Urea Derivatives (e.g., Compound A10)L-Glutamic acid–induced injury in SH-SY5Y cellsShowed potent in vitro neuroprotective activities, with some compounds exhibiting better protection than the control drug Fenazinel.[11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of piperidine derivatives. The following section provides protocols for key experiments cited in the assessment of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.[13]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperidine derivative test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate: To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[13]

  • Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.[13]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[13]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.[13]

Synthesis of Piperidine Derivatives via Catalytic Hydrogenation of Pyridines

One of the most direct methods for synthesizing piperidines is the hydrogenation of pyridine precursors.

Materials:

  • Substituted pyridine

  • Catalyst (e.g., Platinum(IV) oxide, Rhodium on carbon)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen source (e.g., H₂ gas)

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 atm).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 25-80°C) and stir for the required time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by a suitable method, such as distillation or chromatography.

Visualizing Mechanisms and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by piperidine derivatives and a general experimental workflow.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition by piperidine derivatives.

Experimental_Workflow General Workflow for Synthesis and Screening of a Piperidine Library Synthesis Synthesis of Piperidine Library Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for piperidine library synthesis and screening.

Conclusion

The piperidine scaffold continues to be an invaluable component in the medicinal chemist's toolkit. Its inherent structural and physicochemical properties, combined with its synthetic tractability, enable the creation of diverse molecular architectures with finely tuned pharmacological profiles. The extensive body of research on piperidine-containing compounds provides a solid foundation for the rational design of next-generation therapeutics to address a wide range of diseases. This guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.

References

The Piperidine Scaffold: From Nature's Arsenal to Synthetic Versatility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Synthesis of Piperidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product science. Its prevalence in a vast array of biologically active molecules, from potent alkaloids to blockbuster pharmaceuticals, underscores its significance. This technical guide provides a comprehensive overview of the natural occurrence of piperidine-containing compounds and delves into the key synthetic strategies for their construction, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Occurrence of Piperidine-Containing Compounds

Piperidine alkaloids are a diverse group of natural products found across various plant and animal species. These compounds often exhibit significant physiological and pharmacological activities.

Notable Piperidine Alkaloids

A multitude of piperidine alkaloids have been isolated and characterized. Some of the most prominent examples include:

  • Piperine: The primary alkaloid in black pepper (Piper nigrum), responsible for its characteristic pungency.[1][2] It has been investigated for its anti-inflammatory, antioxidant, and bioavailability-enhancing properties.

  • Coniine: A highly toxic alkaloid found in poison hemlock (Conium maculatum).[3][4] Historically significant as the toxic agent in the execution of Socrates, it acts as a potent neurotoxin.

  • Lobeline: The principal alkaloid in Indian tobacco (Lobelia inflata).[5][6] It has a complex pharmacology, acting as a nicotinic acetylcholine receptor agonist and antagonist, and has been explored as a smoking cessation aid.

  • Anabasine: An alkaloid found in tree tobacco (Nicotiana glauca) and is a structural isomer of nicotine.[7][8] It exhibits high toxicity and acts as a nicotinic acetylcholine receptor agonist.

  • Solenopsin: A major component of the venom of fire ants (Solenopsis invicta).[9][10][11] This alkaloid possesses cytotoxic, hemolytic, and necrotic properties and has been shown to inhibit angiogenesis.

Quantitative Occurrence of Key Piperidine Alkaloids

The concentration of these alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes representative quantitative data for some of the aforementioned alkaloids.

AlkaloidNatural SourceTypical ConcentrationAnalytical Method(s)
PiperinePiper nigrum (Black Pepper)2.33% - 9% (w/w) in dried fruit[2][12]High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Raman Spectroscopy[2][13][14]
ConiineConium maculatum (Poison Hemlock)Blood concentrations in fatal cases: 35 ng/mL - 410 ng/mL[3]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]
LobelineLobelia inflata (Indian Tobacco)Flowers: ~30.3 mg/g; Stems: ~5.8 mg/g; Leaves: ~3.8 mg/g[5]. Tincture: 0.01% - 0.05% total alkaloids[15]Titration, Thin-Layer Chromatography (TLC)[15]
AnabasineNicotiana glauca (Tree Tobacco)Leaves: 0.143% - 0.258% (w/w)[16][17]. Blood concentrations in fatal cases: 1.15 mg/L - 2.2 mg/L[7][18]High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)[7][17]
SolenopsinSolenopsis invicta (Fire Ant) VenomConstitutes a major portion of the 95% alkaloid fraction of the venom[19]Gas Chromatography-Mass Spectrometry (GC-MS)[10]

Synthesis of Piperidine-Containing Compounds

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry. Numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Key Synthetic Strategies

Four major strategies for the synthesis of the piperidine scaffold are highlighted below:

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing piperidines.[20] It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

  • Stork Enamine Alkylation: This versatile method involves the alkylation or acylation of an enamine, which is typically formed from a ketone or aldehyde and a secondary amine.[21][22][23] The subsequent hydrolysis of the resulting iminium salt yields the substituted piperidine derivative.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[24][25][26]

  • Reductive Amination: This powerful reaction involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by in situ reduction to the corresponding amine. Intramolecular reductive amination of δ-amino aldehydes or ketones is a common strategy for piperidine synthesis.[27][28][29]

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for their successful implementation in a research setting.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a high-pressure reactor vessel, add pyridine (1.0 eq) and glacial acetic acid (as solvent).

  • Carefully add PtO₂ catalyst (1-5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Upon reaction completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

  • Neutralize the filtrate by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield piperidine.

  • Purify by distillation if necessary.

Materials:

  • Piperidine

  • A suitable ketone (e.g., cyclohexanone)

  • An alkyl halide (e.g., methyl iodide)

  • A suitable solvent (e.g., benzene or toluene)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Part 2: Alkylation and Hydrolysis

  • Dissolve the crude enamine in a suitable solvent (e.g., THF or benzene).

  • Add the alkyl halide (e.g., methyl iodide, 1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Add dilute hydrochloric acid to the reaction mixture and stir to hydrolyze the iminium salt.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-alkylcyclohexanone by column chromatography or distillation.

Visualizing Key Pathways and Workflows

Signaling Pathway: Inhibition of PI3K/Akt by Solenopsin

Solenopsin, the primary alkaloid from fire ant venom, has been identified as an inhibitor of the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Solenopsin Solenopsin Solenopsin->PI3K inhibits

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.

Experimental Workflow: Synthesis and Characterization of a Piperidine Compound

The following diagram illustrates a general workflow for the synthesis and characterization of a novel piperidine-containing compound.

Synthesis_Workflow Start Reactant A + Reactant B Reaction Piperidine Synthesis (e.g., Reductive Amination) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Distillation, or Recrystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Characterization->MS IR FTIR Spectroscopy Characterization->IR Final Pure Piperidine Compound Purity->Final

References

The Research Chemical Profile of 2-(Piperidin-3-yl)acetic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)acetic acid hydrochloride, a compound of interest within the scientific research community. While not formally classified as a "research chemical" by a regulatory body, its availability from chemical suppliers is primarily for research purposes, and its structural similarity to known bioactive molecules suggests its utility in drug discovery and pharmacological studies. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and visualizes key concepts to facilitate a deeper understanding of its scientific context. The information presented herein is intended to support researchers in exploring the potential of this and related piperidine derivatives.

Introduction

This compound is a piperidine derivative with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][2]. The piperidine moiety is a common scaffold in many biologically active compounds and approved pharmaceuticals[3][4]. Due to its structure, this compound is hypothesized to interact with GABA receptors, particularly the GABA-B subtype, which are G-protein coupled receptors involved in modulating neuronal excitability[1][5]. As such, this compound is a valuable tool for researchers investigating the pharmacology of GABAergic systems and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 1. This data is primarily derived from computational predictions and publicly available databases.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[6]
Molecular Weight 179.64 g/mol PubChem[6]
IUPAC Name 2-piperidin-3-ylacetic acid;hydrochloridePubChem[6]
CAS Number 71985-81-4PubChem[6]
Topological Polar Surface Area 49.3 ŲPubChem[6]
Hydrogen Bond Donor Count 3PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 2PubChem[6]

Synthesis and Characterization

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of 3-piperidineacetic acid from 3-pyridineacetic acid, which can then be converted to the hydrochloride salt.

Materials:

  • 3-Pyridineacetic acid

  • Platinum(IV) oxide (PtO₂) catalyst

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-pyridineacetic acid in glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Hydrochloride Salt Formation: Dissolve the resulting crude 3-piperidineacetic acid in a minimal amount of a suitable solvent and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ms Mass Spectrometry (MS) synthesis->ms Sample hplc HPLC Analysis synthesis->hplc Sample ftir FT-IR Spectroscopy synthesis->ftir Sample structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity ftir->structure

Analytical Workflow for Compound Characterization

Biological Activity and Mechanism of Action

The primary hypothesized biological target of this compound is the GABA-B receptor, based on its structural similarity to GABA. GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects in the CNS[1][5].

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the modulation of ion channels and adenylyl cyclase.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gabab_r GABA-B Receptor g_protein Gi/o Protein gabab_r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases k_efflux K+ Efflux k_channel->k_efflux ca_influx Ca2+ Influx ca_channel->ca_influx Decreases agonist Agonist (e.g., 2-(Piperidin-3-yl)acetic acid) agonist->gabab_r Binds to pka PKA camp->pka Inhibits hyperpolarization Hyperpolarization k_efflux->hyperpolarization neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release Decreases

GABA-B Receptor Signaling Pathway
Experimental Protocol: GABA-B Receptor Binding Assay

To determine the binding affinity of this compound for the GABA-B receptor, a competitive radioligand binding assay can be performed.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [³H]-GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh assay buffer to a known protein concentration.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable molecular entity for research in the field of neuroscience and drug discovery. Its structural characteristics suggest a potential interaction with GABA-B receptors, making it a useful tool for probing the GABAergic system. The information and protocols provided in this technical guide are intended to serve as a foundational resource for scientists and researchers, enabling further investigation into the pharmacological profile and therapeutic potential of this and related compounds. As with all research chemicals, appropriate safety precautions should be taken during handling and experimentation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Piperidin-3-yl)acetic acid hydrochloride, a valuable building block in pharmaceutical research and development. The described synthetic route starts from readily available pyridine precursors and proceeds through the formation of 2-(pyridin-3-yl)acetic acid, followed by catalytic hydrogenation of the pyridine ring to the desired piperidine derivative. This guide includes comprehensive methodologies for each key transformation, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Piperidine derivatives are integral scaffolds in a wide array of pharmaceutical agents due to their ability to interact with various biological targets. Specifically, 2-(Piperidin-3-yl)acetic acid and its analogues are key intermediates in the synthesis of compounds with diverse therapeutic applications. The synthesis of this piperidine derivative from pyridine precursors is a common and cost-effective strategy. The critical step in this transformation is the reduction of the aromatic pyridine ring, which can be achieved through catalytic hydrogenation. Careful selection of the catalyst and optimization of reaction conditions are crucial to ensure high yield and purity of the final product while avoiding potential side reactions such as hydrogenolysis or incomplete reduction. These application notes provide a reliable and detailed procedure for this synthesis, aimed at professionals in the field of medicinal chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactionStarting MaterialReagents and CatalystSolventReaction Time (h)Temperature (°C)Pressure (bar)ProductYield (%)Purity (%)
1Hydrolysis of 3-Cyanomethylpyridine3-CyanomethylpyridineHydrochloric Acid (conc.)Water6RefluxN/A2-(Pyridin-3-yl)acetic acid hydrochloride>95>98
2Catalytic Hydrogenation2-(Pyridin-3-yl)acetic acidPlatinum(IV) oxide (PtO₂)Glacial Acetic Acid6-10Room Temperature50-702-(Piperidin-3-yl)acetic acidHigh>95
3Hydrochloride Salt Formation2-(Piperidin-3-yl)acetic acidHydrochloric Acid (in isopropanol)Isopropanol10 - RTN/AThis compound>90>99

Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-3-yl)acetic acid hydrochloride from 3-Cyanomethylpyridine

This protocol describes the hydrolysis of 3-cyanomethylpyridine to 2-(pyridin-3-yl)acetic acid hydrochloride.

Materials:

  • 3-Cyanomethylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanomethylpyridine (1 equivalent).

  • Slowly add concentrated hydrochloric acid (approximately 5-6 equivalents) to the flask.

  • Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(pyridin-3-yl)acetic acid hydrochloride as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Step 2: Synthesis of 2-(Piperidin-3-yl)acetic acid via Catalytic Hydrogenation

This protocol details the catalytic hydrogenation of 2-(pyridin-3-yl)acetic acid to 2-(piperidin-3-yl)acetic acid using Platinum(IV) oxide (Adam's catalyst).

Materials:

  • 2-(Pyridin-3-yl)acetic acid hydrochloride

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a high-pressure reactor vessel, add 2-(pyridin-3-yl)acetic acid (1.0 g, 1 equivalent).

  • Add glacial acetic acid (5 mL) to dissolve the starting material.

  • Carefully add Platinum(IV) oxide (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of glacial acetic acid.

  • The filtrate containing the product in acetic acid can be used directly in the next step or the product can be isolated. To isolate, neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(piperidin-3-yl)acetic acid.

Step 3: Formation of this compound

This protocol describes the conversion of 2-(piperidin-3-yl)acetic acid to its hydrochloride salt.

Materials:

  • 2-(Piperidin-3-yl)acetic acid

  • Isopropanol

  • Hydrochloric acid solution in isopropanol

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude 2-(piperidin-3-yl)acetic acid from the previous step in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the pH is acidic (check with pH paper).

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol.

  • Dry the product under vacuum to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from pyridine precursors.

SynthesisWorkflow start Pyridine Precursor (e.g., 3-Cyanomethylpyridine) intermediate1 2-(Pyridin-3-yl)acetic acid hydrochloride start->intermediate1 Hydrolysis (conc. HCl) intermediate2 2-(Pyridin-3-yl)acetic acid (free base) intermediate1->intermediate2 Neutralization intermediate3 2-(Piperidin-3-yl)acetic acid intermediate2->intermediate3 Catalytic Hydrogenation (H₂, PtO₂ in Acetic Acid) product 2-(Piperidin-3-yl)acetic acid hydrochloride intermediate3->product Salt Formation (HCl in Isopropanol)

Caption: Synthetic pathway for this compound.

Application Notes and Protocols: Reduction of 3-Pyridylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the chemical reduction of 3-pyridylacetic acid to its corresponding alcohol, 2-(pyridin-3-yl)ethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary methods detailed herein involve the use of strong hydride reducing agents, specifically Lithium Aluminum Hydride (LAH) and Borane complexes. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. 3-Pyridylacetic acid, a metabolite of nicotine and a versatile building block, can be reduced to 2-(pyridin-3-yl)ethanol (also known as 3-pyridineethanol). This product serves as a valuable precursor in the synthesis of a wide range of biologically active molecules. The most common and effective reagents for this reduction are powerful hydride donors such as Lithium Aluminum Hydride (LAH) and borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).[1][2][3] These reagents efficiently reduce the carboxylic acid functional group while typically leaving the pyridine ring intact.[3] This document outlines the protocols for these reductions, providing quantitative data and procedural details.

Reaction Scheme

The overall chemical transformation is the reduction of the carboxylic acid group of 3-pyridylacetic acid to a primary alcohol.

G A Setup: Dissolve 3-pyridylacetic acid HCl in anhydrous THF under N₂ B Reagent Addition: Add LiAlH₄ in portions at room temperature A->B C Reaction: Stir for 24 hours at room temperature B->C D Workup: Quench with saturated aq. Na₂SO₄ C->D E Drying & Filtration: Dry over anhydrous Na₂SO₄ and filter D->E F Concentration: Evaporate solvent in vacuo E->F G Purification: Column chromatography on silica gel F->G H Final Product: 2-(Pyridin-3-yl)ethanol G->H

References

Application Notes and Protocols for N-Boc-3-(carboxymethyl)piperidine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-(carboxymethyl)piperidine is a valuable bifunctional building block in modern medicinal chemistry. Its structure, featuring a piperidine scaffold, a readily accessible carboxylic acid for amide bond formation, and a Boc-protecting group for controlled reactivity, makes it an ideal starting material for the synthesis of complex molecules, including potent enzyme inhibitors. This document provides detailed application notes and protocols for the use of N-Boc-3-(carboxymethyl)piperidine in the multi-step synthesis of a key intermediate for novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of various cancers.[1]

Application: Synthesis of a PARP-1 Inhibitor Precursor

In this application, N-Boc-3-(carboxymethyl)piperidine is utilized in a multi-step synthesis to generate a key amide intermediate. This intermediate serves as a precursor for more complex PARP-1 inhibitors. The synthesis involves an amide coupling reaction between N-Boc-3-(carboxymethyl)piperidine and a substituted aniline, followed by deprotection of the Boc group.

Multi-Step Synthesis Workflow

The overall workflow for the synthesis of the PARP-1 inhibitor precursor is depicted below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection A N-Boc-3-(carboxymethyl)piperidine C N-Boc Protected Amide Intermediate A->C HATU, DIPEA, DMF B Substituted Aniline B->C D N-Boc Protected Amide Intermediate E Final Amine Precursor (HCl salt) D->E 4M HCl in Dioxane

Caption: Synthetic workflow for the PARP-1 inhibitor precursor.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing yield and purity. Below is a comparison of commonly used reagents for the amide bond formation between N-Boc-3-(carboxymethyl)piperidine and a primary amine.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEADMF or DCM4 - 2475 - 90Cost-effective; the urea byproduct can sometimes complicate purification.[2]
HATU NoneDIPEADMF2 - 685 - 98Highly efficient and rapid, often preferred for sterically hindered substrates.[2]
COMU NoneDIPEADMF1 - 290 - 99Rapid reaction with water-soluble byproducts, simplifying workup.
Table 2: Quantitative Data for the Synthesis of the Final Amine Precursor

This table summarizes the quantitative data for a representative two-step synthesis starting from N-Boc-3-(carboxymethyl)piperidine.

StepReactantProductReagents and ConditionsYield (%)Purity (LC-MS)
1N-Boc-3-(carboxymethyl)piperidineN-Boc Protected Amide Intermediate2-Fluoro-4-cyanoaniline, HATU, DIPEA, DMF, rt, 4h92>98%
2N-Boc Protected Amide IntermediateFinal Amine Precursor (HCl salt)4M HCl in Dioxane, rt, 2h95>99%

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a robust and high-yielding procedure for the amide bond formation between N-Boc-3-(carboxymethyl)piperidine and a substituted aniline using HATU as the coupling reagent.

Materials:

  • N-Boc-3-(carboxymethyl)piperidine (1.0 eq)

  • Substituted Aniline (e.g., 2-Fluoro-4-cyanoaniline) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of N-Boc-3-(carboxymethyl)piperidine (1.0 eq) in anhydrous DMF, add the substituted aniline (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-Boc protected amide intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the final amine precursor as its hydrochloride salt.

Materials:

  • N-Boc Protected Amide Intermediate (1.0 eq)

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected amide intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add an excess of 4M HCl in Dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final amine precursor.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Mandatory Visualization

PARP-1 Signaling Pathway and Inhibition

The synthesized piperidine derivatives are designed to inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

G cluster_pathway PARP-1 Signaling Pathway cluster_inhibition Effect of PARP Inhibitor ssb Single-Strand DNA Break parp1 PARP-1 Activation ssb->parp1 recruits ber Base Excision Repair parp1->ber initiates blocked_ber BER Blocked parp1->blocked_ber dna_repair DNA Repair ber->dna_repair inhibitor PARP Inhibitor (e.g., Niraparib) inhibitor->parp1 inhibits dsb Double-Strand DNA Break blocked_ber->dsb leads to apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis

Caption: Simplified PARP-1 signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Workflow for Amide Coupling

The logical flow of the experimental procedure for the amide coupling step is outlined below.

G prep Reagent Preparation (N-Boc-3-(carboxymethyl)piperidine, Aniline, HATU, DIPEA, DMF) reaction Amide Coupling Reaction (Room Temperature, 2-6h) prep->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Ethyl Acetate, NaHCO3, Brine) monitor->workup Upon Completion dry Drying and Concentration (MgSO4, Rotary Evaporation) workup->dry purify Purification (Silica Gel Chromatography) dry->purify product Isolated N-Boc Protected Amide Intermediate purify->product

Caption: Experimental workflow for the HATU-mediated amide coupling.

References

Application of 2-(Piperidin-3-yl)acetic acid hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yl)acetic acid hydrochloride is a piperidine-containing organic compound. While direct studies on its specific biological activity are limited, the piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery. Derivatives of the piperidin-3-yl core structure have shown affinity for key CNS targets, including sigma (σ) receptors, serotonin (5-HT) receptors, and GABA transporters. These targets are implicated in a range of neurological and psychiatric disorders, suggesting that this compound could serve as a valuable lead compound or building block for the development of novel CNS therapeutics.

These application notes provide an overview of the potential applications of this compound based on the known activities of structurally related compounds. Detailed protocols for in vitro assays are included to facilitate the investigation of its pharmacological profile.

Potential CNS Applications and Mechanisms of Action

Based on the pharmacology of structurally related piperidine derivatives, this compound may exhibit activity at the following CNS targets:

  • Sigma (σ) Receptors: Derivatives of 2-(piperidin-3-yl)phthalimide have demonstrated binding affinity for both σ1 and σ2 receptors.[1] Sigma receptors are involved in modulating various cellular functions and are considered therapeutic targets for conditions such as neurodegenerative diseases, psychiatric disorders, and pain.

  • Serotonin (5-HT) Receptors: The same 2-(piperidin-3-yl)phthalimide derivatives also showed affinity for serotonin receptors, particularly 5-HT2A, 5-HT2B, and 5-HT3.[1] The serotonergic system is a critical regulator of mood, cognition, and behavior, making its receptors prominent targets for antidepressants, anxiolytics, and antipsychotics.

  • GABA Transporters (GATs): Piperidine-3-carboxylic acid derivatives are known to act as GABA uptake inhibitors. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can enhance GABAergic neurotransmission, a mechanism relevant for antiepileptic and anxiolytic drugs.[2][3]

Quantitative Data from Related Compounds

The following tables summarize the binding affinities of representative 2-(piperidin-3-yl)phthalimide derivatives for sigma and serotonin receptors. This data provides a rationale for screening this compound against these targets.

Table 1: Binding Affinities (Ki) of 2-(Piperidin-3-yl)phthalimide Derivatives for Sigma (σ) Receptors [1]

Compoundσ1 Receptor Ki (µM)σ2 Receptor Ki (µM)
rac-6 >102.2
9 >106.3
19 2.45.2

Table 2: Binding Affinities (Ki) of 2-(Piperidin-3-yl)phthalimide Derivatives for Serotonin (5-HT) Receptors [1]

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT3 Ki (nM)
rac-6 >10000561536
9 1290>10000>10000
19 2430>10000>10000

Experimental Protocols

The following are detailed protocols for evaluating the potential activity of this compound at sigma receptors, serotonin receptors, and GABA transporters.

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).[4][5]

  • Radioligands:

    • For σ1: [³H]-(+)-Pentazocine[4][6]

    • For σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask σ1 sites.[7]

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol.[4][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6][8]

  • Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B or GF/C).[6][7]

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.[4]

    • Test Compound: Assay buffer, radioligand, serially diluted this compound, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes for [³H]-(+)-pentazocine[4] or at room temperature for 120 minutes for [³H]-DTG.[5]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Radioactivity Measurement: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value for the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Serotonin 5-HT2B Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of the test compound for the human 5-HT2B receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2B receptor.[8][9]

  • Radioligand: [³H]-LSD.[8]

  • Test Compound: this compound.

  • Non-specific Binding Control: Serotonin (5-HT).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid.[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Filtration System: 96-well microplate filtration format with GF/C filters (presoaked in 0.5% PEI).[8]

  • Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer and [³H]-LSD.

    • Non-specific Binding: 5-HT (final concentration 10-50 µM) and [³H]-LSD.[8]

    • Test Compound: Serially diluted this compound and [³H]-LSD.

  • Membrane Addition: Add the diluted membrane preparation to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.[8]

  • Filtration: Aspirate and wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the IC50 and Ki values as described in Protocol 1.

Protocol 3: GABA Uptake Inhibition Assay

This protocol measures the ability of the test compound to inhibit GABA uptake into cells expressing GABA transporters (GATs).

Materials:

  • Cell Line: HEK293 cells stably expressing a specific GAT subtype (e.g., GAT-1).[10]

  • Radiolabeled Substrate: [³H]GABA.[10][11]

  • Test Compound: this compound.

  • Reference Inhibitor: Tiagabine or SKF 89976A.[11]

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[11]

  • Scintillation Counter.

Procedure:

  • Cell Culture: Culture and seed the GAT-expressing cells into 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Performance: a. Wash the cells with pre-warmed assay buffer. b. Add the assay buffer containing the test compound or reference inhibitor to the wells. For total uptake, add buffer only. For non-specific uptake, add a high concentration of a known GAT inhibitor.[11] c. Pre-incubate the cells for 10-20 minutes at room temperature.[11] d. Initiate uptake by adding [³H]GABA. e. Incubate for 10-20 minutes at room temperature.[11]

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. b. Lyse the cells.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.[11]

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released Release GAT1 GAT-1 GABA_Released->GAT1 Reuptake GABAA_R GABA-A Receptor GABA_Released->GABAA_R Binds Chloride_Channel Cl- Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Test_Compound 2-(Piperidin-3-yl)acetic acid hydrochloride Test_Compound->GAT1 Inhibits (Potential MOA)

Caption: Potential GABAergic signaling pathway and the hypothesized mechanism of action for this compound as a GABA uptake inhibitor.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, NSB, Test Compound) A->B C Incubate at Specific Temperature and Time B->C D Terminate by Rapid Filtration C->D E Wash Filters with Ice-Cold Buffer D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G GABA_Uptake_Workflow A Culture GAT-expressing Cells in 96-well Plates B Prepare Reagents ([3H]GABA, Test Compound) A->B C Pre-incubate Cells with Test Compound B->C D Initiate Uptake with [3H]GABA C->D E Terminate Uptake and Wash Cells D->E F Lyse Cells and Measure Radioactivity E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

References

Application Notes and Protocols: 2-(Piperidin-3-yl)acetic acid hydrochloride as a Precursor for GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-(Piperidin-3-yl)acetic acid hydrochloride as a versatile precursor in the synthesis of clinically significant gamma-aminobutyric acid (GABA) analogs, such as Pregabalin and Gabapentin. While direct synthetic routes from this specific precursor are not extensively documented in publicly available literature, this guide outlines plausible and chemically sound synthetic strategies adapted from established methods for structurally related compounds. The protocols herein are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. Consequently, a significant area of pharmaceutical research has focused on the development of GABA analogs that can effectively penetrate the CNS and modulate neuronal activity. Pregabalin and Gabapentin are prominent examples of such analogs, widely prescribed for epilepsy, neuropathic pain, and anxiety disorders.

This compound presents a valuable and structurally relevant starting material for the synthesis of these therapeutic agents. Its piperidine core is a key feature in many neurologically active compounds. These application notes will detail the proposed synthetic transformations, relevant biological signaling pathways, and experimental protocols to guide the synthesis and evaluation of GABA analogs derived from this precursor.

Signaling Pathways of GABA Analogs (Gabapentinoids)

Contrary to what their name might suggest, gabapentinoids like Gabapentin and Pregabalin do not exert their primary effects through direct interaction with GABA receptors. Instead, their main mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is crucial for their therapeutic effects.

The binding of gabapentinoids to the α2δ-1 subunit leads to a reduction in the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This is achieved by modulating the trafficking and function of the VGCCs, ultimately leading to a decrease in calcium influx at the presynaptic nerve terminal. The reduced calcium influx, in turn, diminishes the release of neurotransmitters that are involved in pain signaling and seizure propagation.

Below is a diagram illustrating the proposed mechanism of action for gabapentinoids.

GABA_Analog_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentinoid (e.g., Pregabalin) VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Gabapentinoid->VGCC Binds to α2δ-1 subunit Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Reduces vesicle fusion Glutamate_release Reduced Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds Signal Reduced Postsynaptic Excitation Glutamate_receptor->Signal Pregabalin_Synthesis_Workflow Start 2-(Piperidin-3-yl)acetic acid hydrochloride N_Protection N-Protection (e.g., Boc) Start->N_Protection Alkylation Alkylation/ Grignard Reaction N_Protection->Alkylation Introduce isobutyl group Reduction Stereoselective Reduction Alkylation->Reduction Ring_Opening Ring Opening Reduction->Ring_Opening Deprotection Deprotection Ring_Opening->Deprotection Pregabalin (S)-Pregabalin Deprotection->Pregabalin Gabapentin_Synthesis_Workflow Start 2-(Piperidin-3-yl)acetic acid hydrochloride N_Protection N-Protection (e.g., Cbz) Start->N_Protection Cyclization Intramolecular Cyclization N_Protection->Cyclization Form spiro-intermediate Ring_Opening Reductive Ring Opening Cyclization->Ring_Opening Deprotection Deprotection Ring_Opening->Deprotection Gabapentin Gabapentin Deprotection->Gabapentin

Application Notes and Protocols for the Esterification of 2-(Piperidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a scaffold for the synthesis of a variety of therapeutic agents. Esterification of its carboxylic acid moiety is a crucial step in modifying its pharmacokinetic and pharmacodynamic properties, or for use in further synthetic transformations such as peptide couplings. Due to its zwitterionic nature, the esterification of 2-(Piperidin-3-yl)acetic acid requires specific conditions to ensure high yields and purity.

These application notes provide detailed protocols for two common and effective methods for the esterification of 2-(Piperidin-3-yl)acetic acid: Fischer-Speier Esterification of the hydrochloride salt and an alternative method involving N-protection followed by esterification.

Data Summary

The following table summarizes typical quantitative data for the described esterification protocols. These values are based on general procedures for amino acid esterification and may require optimization for this specific substrate.

ParameterFischer-Speier EsterificationN-Boc Protection then Esterification
Starting Material 2-(Piperidin-3-yl)acetic acid HCl2-(Piperidin-3-yl)acetic acid
Key Reagents Alcohol (e.g., Methanol, Ethanol), HCl or SOCl₂Boc-Anhydride, Alcohol, Coupling Agent (e.g., DCC/DMAP) or Alkyl Halide
Reaction Temperature Reflux (e.g., 65-78 °C)0 °C to Room Temperature
Typical Reaction Time 4-16 hoursProtection: 12-24h; Esterification: 3-12h
Typical Yield 70-90%85-95% (over two steps)
Purification Method Neutralization, Extraction, Distillation/CrystallizationExtraction, Column Chromatography

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-(Piperidin-3-yl)acetic acid Hydrochloride

This method is a classic and straightforward approach for the esterification of amino acids. The amino group is protected as its hydrochloride salt, preventing self-condensation and allowing the esterification to proceed at the carboxylic acid.[1][2][3]

Materials and Equipment:

  • 2-(Piperidin-3-yl)acetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Thionyl chloride (SOCl₂) (optional, for in situ HCl generation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Base for neutralization (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of the Hydrochloride Salt:

    • Dissolve 2-(Piperidin-3-yl)acetic acid in a minimal amount of the desired alcohol (e.g., methanol).

    • Cool the solution in an ice bath.

    • Slowly add 1.1 equivalents of concentrated hydrochloric acid dropwise with stirring.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the hydrochloride salt as a solid. Dry thoroughly under vacuum.

  • Esterification Reaction:

    • Suspend the dried this compound in a generous amount of anhydrous alcohol (e.g., 10-20 mL per gram of starting material) in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise. This will generate HCl in situ and act as a catalyst.[2] Alternatively, the alcohol can be saturated with dry HCl gas.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain reflux for 4-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol and SOCl₂ under reduced pressure.

    • Dissolve the residue in water and cool in an ice bath.

    • Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

    • The product can be further purified by vacuum distillation or crystallization.

Protocol 2: Esterification via N-Boc Protection

This method involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.[4][5] This approach offers mild reaction conditions for the esterification step.

Materials and Equipment:

  • 2-(Piperidin-3-yl)acetic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Solvent for protection (e.g., Dichloromethane (DCM), Dioxane/Water)

  • Alcohol (e.g., Methanol, Ethanol)

  • Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) OR Alkyl halide (e.g., Iodomethane) and a base (e.g., K₂CO₃)

  • Solvent for esterification (e.g., DCM for DCC/DMAP, DMF for alkyl halide)

  • Standard laboratory glassware and equipment as in Protocol 1

Procedure:

  • N-Boc Protection:

    • Dissolve 2-(Piperidin-3-yl)acetic acid in a suitable solvent mixture (e.g., 1:1 Dioxane/Water).

    • Add 1.1 equivalents of Boc-anhydride.

    • Adjust the pH to ~9-10 with an aqueous solution of NaOH or add 2.2 equivalents of triethylamine if using an organic solvent like DCM.

    • Stir the mixture at room temperature for 12-24 hours.

    • If using an aqueous system, acidify the mixture to pH ~3 with dilute HCl and extract with ethyl acetate. If using an organic system, wash the reaction mixture with dilute acid and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-(piperidin-3-yl)acetic acid.

  • Esterification of N-Boc protected acid:

    • Method A: Using an Alkyl Halide [4]

      • Dissolve the N-Boc protected acid in an anhydrous solvent like DMF.

      • Add 1.5 equivalents of a base such as potassium carbonate.

      • Add 1.2 equivalents of the corresponding alkyl halide (e.g., iodomethane for the methyl ester).

      • Stir the reaction at room temperature for 3-12 hours.

      • Quench the reaction with water and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography.

    • Method B: Using a Coupling Agent [6]

      • Dissolve the N-Boc protected acid in anhydrous DCM.

      • Add 1.2 equivalents of the desired alcohol and a catalytic amount of DMAP (0.1 equivalents).

      • Cool the solution to 0 °C in an ice bath.

      • Add 1.1 equivalents of DCC in one portion.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours.

      • Filter off the precipitated dicyclohexylurea (DCU).

      • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by column chromatography.

  • Deprotection (Optional):

    • If the final product requires a free piperidine nitrogen, the Boc group can be removed by treating the ester with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Visualizations

Esterification_Workflow Experimental Workflow: Fischer-Speier Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-(Piperidin-3-yl)acetic acid hcl_salt Dissolve in Alcohol Add conc. HCl start->hcl_salt dry_salt Evaporate to dryness Obtain HCl salt hcl_salt->dry_salt suspend Suspend HCl salt in anhydrous alcohol dry_salt->suspend add_socl2 Add SOCl2 (dropwise, 0°C) suspend->add_socl2 reflux Reflux for 4-16h add_socl2->reflux cool Cool to RT reflux->cool evaporate Remove excess alcohol/SOCl2 cool->evaporate neutralize Dissolve in H2O Neutralize with NaHCO3 evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Crystallization) concentrate->purify end Final Product: Ester purify->end

Caption: Workflow for Fischer-Speier esterification of 2-(Piperidin-3-yl)acetic acid.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(Piperidin-3-yl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2-(Piperidin-3-yl)acetic acid hydrochloride, a valuable building block in pharmaceutical development. The primary synthetic route detailed is the catalytic hydrogenation of 3-pyridineacetic acid, a method amenable to industrial scale-up. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and efficiency in a research and development setting.

Introduction

2-(Piperidin-3-yl)acetic acid and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The piperidine moiety is a common scaffold in drug discovery due to its favorable pharmacokinetic properties. The large-scale, high-purity synthesis of this compound is therefore of significant interest. The most direct and scalable approach involves the catalytic hydrogenation of the corresponding pyridine derivative, 3-pyridineacetic acid. This method, while conceptually straightforward, requires careful optimization of catalyst selection, reaction conditions, and purification procedures to ensure high yield and purity on a large scale.

Synthesis Workflow

The overall synthetic strategy involves a two-step process: the catalytic hydrogenation of 3-pyridineacetic acid to yield 2-(piperidin-3-yl)acetic acid, followed by the formation and purification of the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3-Pyridineacetic Acid Hydrogenation Catalytic Hydrogenation Start->Hydrogenation H2, Catalyst Solvent Piperidine_Acid 2-(Piperidin-3-yl)acetic Acid (Crude) Hydrogenation->Piperidine_Acid Salt_Formation HCl Salt Formation Piperidine_Acid->Salt_Formation HCl Crystallization Crystallization Salt_Formation->Crystallization Final_Product 2-(Piperidin-3-yl)acetic acid HCl (Pure) Crystallization->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Large-Scale Synthesis of 2-(Piperidin-3-yl)acetic acid via Catalytic Hydrogenation

This protocol describes the catalytic hydrogenation of 3-pyridineacetic acid to 2-(piperidin-3-yl)acetic acid. The use of an acidic solvent like acetic acid is crucial to prevent catalyst poisoning by the basic nitrogen atom of the pyridine and the resulting piperidine.

Materials:

  • 3-Pyridineacetic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Glacial Acetic Acid

  • High-pressure hydrogenator (e.g., Parr reactor)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor vessel, charge 3-pyridineacetic acid (1.0 kg, 7.29 mol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add glacial acetic acid (10 L). Carefully add the hydrogenation catalyst, either PtO₂ (50 g, 5 wt%) or 5% Rh/Al₂O₃ (100 g, 10 wt%).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-24 hours.

  • Catalyst Removal: Once the hydrogen uptake ceases, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional glacial acetic acid (2 x 500 mL).

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid. The crude product, 2-(piperidin-3-yl)acetic acid, is obtained as a viscous oil or solid.

Purification by Hydrochloride Salt Formation and Crystallization

This protocol details the conversion of the crude 2-(piperidin-3-yl)acetic acid to its hydrochloride salt and subsequent purification by crystallization.

Materials:

  • Crude 2-(Piperidin-3-yl)acetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Crystallization vessel with overhead stirring

  • Filtration and drying equipment

Procedure:

  • Dissolution: Dissolve the crude 2-(piperidin-3-yl)acetic acid (from step 3.1) in isopropanol (5 L).

  • Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (approx. 600 mL, 7.29 mol, 1.0 equivalent) while maintaining the temperature below 10 °C. The hydrochloride salt will precipitate.

  • Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1 L) and then with diethyl ether or MTBE (2 x 1 L) to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis and purification of this compound.

Table 1: Large-Scale Synthesis Data

ParameterValue
Starting Material3-Pyridineacetic acid
Scale1.0 kg
CatalystPtO₂ (5 wt%)
SolventGlacial Acetic Acid
Hydrogen Pressure60 bar
Reaction Time12 hours
Crude Yield>95% (assumed quantitative conversion)

Table 2: Purification and Final Product Data

ParameterValue
Purification MethodHCl salt formation and crystallization
Crystallization SolventIsopropanol
Final ProductThis compound
Overall Yield80-90%
Purity (by HPLC)>99%
Melting Point161-163 °C

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and decision points in the synthesis and purification process.

Logical_Flow Start Start: 3-Pyridineacetic Acid Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Check_Completion Reaction Complete? Hydrogenation->Check_Completion Check_Completion->Hydrogenation No, continue reaction Filtration Catalyst Filtration Check_Completion->Filtration Yes Concentration Solvent Removal Filtration->Concentration Salt_Formation HCl Salt Formation Concentration->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Isolation Filtration and Drying Crystallization->Isolation End Final Product: Pure Hydrochloride Salt Isolation->End

Caption: Logical workflow of the synthesis and purification process.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment and following all safety protocols for handling flammable gases.

  • Catalysts: Hydrogenation catalysts, particularly when dry and exposed to air, can be pyrophoric. Handle catalysts under an inert atmosphere and never allow them to dry out completely during filtration.

  • Acids: Glacial acetic acid and concentrated hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The protocols outlined in this document provide a robust and scalable method for the synthesis and purification of high-purity this compound. Adherence to these detailed procedures will enable researchers and drug development professionals to reliably produce this key intermediate for their research and development needs. The provided data and workflows serve as a valuable resource for process optimization and scale-up.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of piperidine derivatives is crucial for drug discovery, development, and quality control, as the piperidine scaffold is a key structural motif in many pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize these compounds, including chromatographic and spectroscopic methods.

Application Note: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone technique for the separation, quantification, and purity assessment of piperidine derivatives.[4] The method separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) using a polar mobile phase.[5] Detection is commonly performed using a UV-Vis detector.

A significant challenge in the analysis of simple piperidine compounds is their lack of a native UV chromophore.[5] To overcome this, pre-column derivatization is frequently employed. A common strategy involves reacting the piperidine's secondary amine with a reagent like 4-toluenesulfonyl chloride ("tosyl chloride") to form a derivative with strong UV absorbance, thereby enhancing detection sensitivity.[5][6]

General Workflow for HPLC Analysis of Piperidine Derivatives

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Sample Dissolution Dissolve in Suitable Solvent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., with Tosyl Chloride) (If required) Dissolution->Derivatization Lacks Chromophore Dilution Dilute to Final Concentration Dissolution->Dilution Direct Analysis Derivatization->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration HPLC_System Inject into HPLC System (C18 Column) Filtration->HPLC_System Separation Isocratic or Gradient Elution HPLC_System->Separation Detection UV-Vis Detection Separation->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Quantification Peak Integration & Quantification via Calibration Curve Data_Acq->Quantification Report Final Report Quantification->Report

Caption: A comprehensive workflow for HPLC-UV analysis of piperidine derivatives.

Detailed Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is adapted for the quantification of piperidine as an impurity in a bulk drug substance, using 4-toluenesulfonyl chloride for derivatization.[5][6]

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water

    • Phosphoric Acid

    • 4-Toluene Sulfonyl Chloride

    • Sodium Bicarbonate

    • Piperidine Reference Standard

    • Bulk Drug Sample

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the piperidine reference standard in a suitable diluent (e.g., dilute HCl).

    • Derivatization:

      • Transfer an aliquot of the standard or sample solution into a reaction vial.

      • Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[5]

      • Add a basic buffer, such as sodium bicarbonate, to neutralize the HCl byproduct and facilitate the reaction.[5]

      • Vortex the mixture and heat at 60°C for 30-60 minutes to ensure the reaction goes to completion.[5]

      • Cool the vial to room temperature.

      • Dilute the final derivatized solution with the mobile phase to the desired concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[4][6]

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[4][6]

    • Flow Rate: 1.0 mL/min.[4][6]

    • Column Temperature: 30°C.[4][6]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Data Analysis:

    • Construct a calibration curve by injecting a series of derivatized standards of known concentrations and plotting the peak area against concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of the piperidine derivative in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary: Validated HPLC Methods

The following table summarizes performance characteristics from validated HPLC methods for piperidine and its derivatives.

ParameterMethod for Piperine[8]Method for Derivatized Piperidine[6][9]
Linearity Range 0.5 - 20 µg/mL0.44 - 53.33 µg/mL
Correlation Coefficient (r²) > 0.9990.9996
Limit of Detection (LOD) 0.015 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.044 µg/mL0.44 µg/mL
Accuracy (% Recovery) Not Specified101.82%
Precision (%RSD) < 2%0.6%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high polarity and low volatility of many piperidine derivatives, chemical derivatization is often necessary to improve their chromatographic properties.[2] Acylation with reagents like trifluoroacetic anhydride (TFAA) converts the piperidine amine into a less polar, more volatile trifluoroacetylated derivative, making it suitable for GC-MS analysis.[2] This method offers high sensitivity and selectivity, with the mass spectrometer providing definitive structural confirmation.

Detailed Experimental Protocol: GC-MS with TFAA Derivatization

This protocol is designed for the sensitive detection of piperidine-containing analytes.[2]

  • Reagents and Materials:

    • Trifluoroacetic Anhydride (TFAA)

    • Ethyl Acetate (Anhydrous)

    • Nitrogen gas supply

    • Sample containing the piperidine analyte

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent. If the sample is in an aqueous matrix, perform a liquid-liquid extraction and dry the organic phase completely.

    • To the dry sample residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[2]

    • Tightly cap the reaction vial and incubate at 70°C for 30 minutes.[2]

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate.[2]

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Injection: Inject 1 µL of the reconstituted sample into the GC inlet.

    • Column: A 5% phenyl/95% methyl silicone capillary column is commonly used.

    • Oven Program: Start at 100°C, hold for 1-5 minutes, then ramp at 10-25°C/min to 290°C and hold for a final period.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[1]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.[1]

Workflow for GC-MS Analysis of Piperidine Derivatives

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dry Sample Residue Add_Reagents Add Ethyl Acetate & TFAA Sample->Add_Reagents Incubate Incubate at 70°C Add_Reagents->Incubate Evaporate Evaporate to Dryness (Nitrogen Stream) Incubate->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS_System Inject into GC-MS Reconstitute->GCMS_System Separation GC Separation (Capillary Column) GCMS_System->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acq Data Acquisition (Total Ion Chromatogram) Detection->Data_Acq Analysis Mass Spectrum Analysis & Library Matching Data_Acq->Analysis Report Identification Report Analysis->Report

Caption: Experimental workflow for GC-MS analysis of piperidine derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of piperidine derivatives in complex matrices, such as biological fluids or plant extracts.[10][11] It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is typically used, which is a soft ionization technique that usually produces the protonated molecule [M+H]⁺.[1] Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in the mass spectrometer provides structural information and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).[10]

Common fragmentation pathways for piperidine derivatives in ESI-MS/MS include the neutral loss of small molecules like water (H₂O) or acetic acid from substituents.[10][11]

Detailed Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction cleanup step may be required.

    • Filter the final solution before injection.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: Reversed-phase C18 column.

      • Mobile Phase: A gradient of water and acetonitrile (or methanol), typically containing 0.1% formic acid to promote protonation.

      • Flow Rate: 0.2 - 0.4 mL/min.[1]

      • Injection Volume: 1 - 5 µL.[1]

    • Mass Spectrometer:

      • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

      • Ionization Mode: Positive ion mode.[1]

      • MS Method:

        • Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the precursor ion ([M+H]⁺).[1]

        • Perform a product ion scan on the precursor ion to identify characteristic fragment ions.

        • For quantitative analysis, develop an MRM method by selecting one or more specific precursor-to-product ion transitions.

  • Data Analysis:

    • For structural elucidation, interpret the fragmentation patterns observed in the product ion scan.

    • For quantification, integrate the peak areas from the MRM chromatograms and calculate the concentration using a calibration curve prepared with reference standards.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized piperidine derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. For piperidine derivatives, key signals in the ¹H NMR spectrum typically appear in the δ 1.0-4.0 ppm range. Dynamic NMR studies at variable temperatures can also be used to investigate molecular dynamics, such as ring inversion.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton chemical shifts, coupling constants, and integrations.

    • Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify all unique carbon environments.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed structural connectivity.

  • Data Analysis: Interpret the chemical shifts, coupling patterns, and correlations to assemble the complete molecular structure.

B. Mass Spectrometry (MS) for Structural Elucidation

Application Note: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.[1] Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, with α-cleavage being a dominant pathway for piperidines.[1] Electrospray Ionization (ESI) is a softer method that typically provides the molecular ion, which can be further fragmented in MS/MS experiments to reveal structural details.[1][10]

Experimental Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a solvent like methanol or acetonitrile, often with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Confirm the molecular weight from the observed molecular ion peak. If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), determine the elemental formula from the accurate mass measurement.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. For piperidine derivatives, characteristic absorption bands can confirm the presence of the piperidine ring and its substituents.[14] Key signals include the N-H stretch for secondary amines (a narrow peak around 3400-3100 cm⁻¹) and C-H stretching vibrations for methylene groups (2842-2985 cm⁻¹).[15]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

General Characterization Workflow for Novel Piperidine Derivatives

Characterization_Workflow cluster_char Structural Characterization Synthesis Chemical Synthesis of Piperidine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Primary Structure Purification->NMR MS Mass Spectrometry (HRMS) Molecular Weight & Formula Purification->MS FTIR FTIR Spectroscopy Functional Groups Purification->FTIR Purity Purity & Quantification (HPLC, GC) NMR->Purity MS->Purity FTIR->Purity BioAssay Biological Evaluation (If applicable) Purity->BioAssay

Caption: Logical workflow for the synthesis and characterization of new piperidine derivatives.

References

Application Notes and Protocols: Incorporation of 2-(Piperidin-3-yl)acetic Acid Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the synthesis of novel peptide analogs and peptidomimetics is a cornerstone for creating therapeutics with enhanced stability, potency, and target selectivity.[1][2] The incorporation of unnatural amino acids and cyclic scaffolds, such as the piperidine moiety, offers a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive peptides.[3][4][5] 2-(Piperidin-3-yl)acetic acid hydrochloride serves as a versatile building block in solid-phase synthesis (SPS) for the generation of peptidomimetics, introducing a constrained cyclic structure that can mimic peptide secondary structures like β-turns.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis, primarily focusing on the widely adopted Fmoc/tBu strategy.[6][7]

Core Principles and Applications

The piperidine scaffold is a prevalent motif in numerous pharmaceutical agents due to its favorable physicochemical properties and ability to engage with a variety of biological targets.[8] When incorporated into a peptide sequence, 2-(Piperidin-3-yl)acetic acid can act as a dipeptide isostere, enforcing conformational rigidity that can lead to improved metabolic stability and receptor binding affinity.[2]

Key Applications:

  • Synthesis of Peptidomimetics: To replace natural dipeptide units and induce specific secondary structures.[3][4]

  • Drug Discovery: As a scaffold for creating libraries of compounds for high-throughput screening.[4]

  • Structure-Activity Relationship (SAR) Studies: To probe the conformational requirements for biological activity.[2]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide analog containing a 2-(Piperidin-3-yl)acetic acid moiety using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[1][6]

Materials and Reagents
  • This compound (appropriately N-protected, e.g., with Boc or Fmoc group on the piperidine nitrogen)

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)[1]

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection[6][9]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[1][4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O)[4][7]

  • Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle of amino acid coupling. This cycle is repeated for each amino acid in the desired sequence.

  • Resin Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.[1] b. Add DMF to swell the resin for a minimum of 30 minutes.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1][9] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[6] d. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and dibenzofulvene-piperidine adduct.[9]

  • Coupling of the Next Amino Acid: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[6] f. After completion, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Incorporation of N-Protected 2-(Piperidin-3-yl)acetic Acid

The incorporation of 2-(Piperidin-3-yl)acetic acid requires prior protection of the secondary amine on the piperidine ring to prevent side reactions. The choice of protecting group (e.g., Boc or a different Fmoc variant) should be orthogonal to the Nα-Fmoc group used for the peptide backbone elongation.

  • Activation and Coupling: a. Dissolve N-protected 2-(Piperidin-3-yl)acetic acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF. b. Add DIPEA and allow the mixture to pre-activate for a few minutes. c. Add the activated solution to the deprotected resin. d. Allow the coupling to proceed for 2-4 hours. Due to the potential for steric hindrance from the cyclic structure, a longer coupling time or a double coupling may be necessary.[1] e. Monitor the reaction completion. f. Wash the resin as described in Protocol 1.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: a. After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM and dry it under vacuum.

  • Cleavage: a. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) to the dried resin.[7] b. Gently agitate the mixture for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether multiple times. d. Dry the crude peptide under vacuum. e. Purify the peptide using preparative HPLC.[7]

Data Presentation

Table 1: Summary of Reagents and Conditions for a Standard SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTime
Resin SwellingDMF-≥ 30 min
Fmoc Deprotection20% Piperidine in DMF-2 x 10-15 min
Amino Acid CouplingFmoc-Amino Acid3-5 eq.1-2 hours
HBTU/HOBt3-5 eq.
DIPEA6-10 eq.
Cleavage95% TFA / 2.5% TIPS / 2.5% H₂O-2-3 hours

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Elongation Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Incorporation_Logic cluster_building_block Building Block Preparation cluster_spps Solid-Phase Synthesis Start 2-(Piperidin-3-yl)acetic acid Hydrochloride Protection N-Protection of Piperidine (e.g., with Boc) Start->Protection Activation Activation of Protected Piperidine Building Block Protection->Activation Deprotected_Resin Deprotected Peptide-Resin Coupling Coupling to Resin Deprotected_Resin->Coupling Activation->Coupling Continue_SPPS Continue_SPPS Coupling->Continue_SPPS Continue Peptide Elongation

Caption: Logical flow for incorporating the piperidine building block.

Conclusion

The use of this compound as a building block in solid-phase synthesis provides a valuable tool for the creation of novel peptidomimetics.[2][4] By following the detailed protocols and understanding the core principles outlined in these application notes, researchers can successfully incorporate this and similar non-canonical amino acids into their synthetic workflows. The key to successful synthesis lies in the appropriate protection of the piperidine nitrogen and the optimization of coupling conditions to overcome potential steric challenges.[1] This approach opens avenues for the development of new therapeutic agents with improved pharmacological profiles.

References

Application Note: Protocols for the N-alkylation of 2-(Piperidin-3-yl)acetic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a fundamental structural motif found in a wide range of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the piperidine nitrogen via N-alkylation is a crucial synthetic step for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of 2-(piperidin-3-yl)acetic acid esters: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine on the piperidine ring with an alkyl halide in the presence of a base. The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct, driving the reaction to completion. This approach is straightforward for introducing simple alkyl groups.

Experimental Protocol

Materials:

  • 2-(Piperidin-3-yl)acetic acid ester

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(piperidin-3-yl)acetic acid ester (1.0 eq) and anhydrous DMF (or acetonitrile) to make a 0.1-0.2 M solution.

  • Add the base (e.g., anhydrous K₂CO₃, 1.5 eq) to the stirred solution.[3]

  • Slowly add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70°C.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[1]

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Data Summary: Direct Alkylation
Alkylating Agent (1.1 eq)Base (1.5 eq)SolventTemperatureTypical Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp>90
Ethyl BromideK₂CO₃DMF50 °C85-95
Benzyl BromideDIPEAAcetonitrile70 °C80-90
Propyl IodideNaHDMF0 °C to RT85-95

Yields are estimates based on standard alkylation procedures for piperidine derivatives and may vary based on the specific ester and reaction scale.[3]

Workflow Diagram: Direct Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_amine 2-(Piperidin-3-yl)acetic acid ester mix Mix & Stir in Solvent under N2 start_amine->mix start_halide Alkyl Halide react Stir at RT or Heat (12-24h) start_base Base (e.g., K2CO3) start_base->mix start_solvent Solvent (e.g., DMF) start_solvent->mix mix->start_halide Add dropwise mix->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation that minimizes the risk of over-alkylation often seen with direct alkylation.[4] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate from the piperidine derivative and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[5][6]

Experimental Protocol

Materials:

  • 2-(Piperidin-3-yl)acetic acid ester

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde) (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4][6]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-(piperidin-3-yl)acetic acid ester (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM or DCE in a round-bottom flask under an inert atmosphere.[1]

  • Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.

  • Stir the reaction for 30-60 minutes at room temperature.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.[1]

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Once complete, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Summary: Reductive Amination
Carbonyl Compound (1.1 eq)Reducing Agent (1.5 eq)SolventTemperatureTypical Yield (%)
Formaldehyde (37% aq.)NaBH(OAc)₃DCERoom Temp85-95
AcetoneNaBH(OAc)₃DCMRoom Temp80-90
BenzaldehydeNaBH₃CNMethanolRoom Temp80-90
CyclohexanoneNaBH(OAc)₃DCMRoom Temp>90

Yields are estimates based on standard reductive amination procedures and may vary based on the specific ester and reaction scale.[1][4][6]

Workflow Diagram: Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_amine 2-(Piperidin-3-yl)acetic acid ester mix Mix Amine, Carbonyl, & Solvent start_amine->mix start_carbonyl Aldehyde or Ketone start_carbonyl->mix start_reducing Reducing Agent (e.g., NaBH(OAc)3) reduce Reduction (4-16h) start_solvent Solvent (e.g., DCM) start_solvent->mix iminium Iminium Formation (30-60 min) mix->iminium iminium->start_reducing Add portion-wise iminium->reduce quench Quench with NaHCO3 reduce->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Common Side Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes. The following guides are presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Section 1: Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental and widely used method for accessing the piperidine core. However, several side reactions can complicate this transformation, leading to reduced yields and purification challenges.

Frequently Asked Questions (FAQs)

Question 1: My pyridine hydrogenation is sluggish or incomplete, resulting in low yields of piperidine and the presence of dihydropyridine or tetrahydropyridine intermediates. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent issue stemming from suboptimal reaction conditions or catalyst deactivation. To achieve full conversion to the desired piperidine, consider the following troubleshooting steps:

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can significantly enhance the rate of hydrogenation and favor the complete saturation of the aromatic ring. Pressures are often run between 5 and 80 bar.[1]

  • Optimize Catalyst and Loading: The choice and amount of catalyst are critical. Insufficient catalyst will lead to incomplete conversion.

    • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active than Palladium (Pd/C) for pyridine hydrogenation under milder conditions.[2] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective, especially in acidic media.[2]

    • Loading: A typical catalyst loading is 5-10 mol%, but this may need to be optimized for your specific substrate.

  • Elevate Temperature: Increasing the reaction temperature can improve reaction kinetics. However, be cautious, as higher temperatures can sometimes promote side reactions like over-reduction (see Question 2). A typical range is 40-80°C.[1][2]

  • Solvent Selection: Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction.[2] For some catalysts, solvents like 2,2,2-Trifluoroethanol (TFE) have also shown excellent results.[3]

The following diagram outlines a logical workflow for troubleshooting an incomplete hydrogenation reaction.

G Start Incomplete Hydrogenation (Low Piperidine Yield) Check_Catalyst Step 1: Verify Catalyst - Is it fresh? - Correct loading (5-10 mol%)? Start->Check_Catalyst Increase_H2 Step 2: Increase H₂ Pressure (e.g., from 5 to 50 bar) Check_Catalyst->Increase_H2 If catalyst is OK Success Reaction Complete (High Piperidine Yield) Monitor Monitor by TLC/GC/LCMS Increase_H2->Monitor Increase_Temp Step 3: Increase Temperature (e.g., from RT to 60-80°C) Change_Catalyst Step 4: Change Catalyst System - Switch Pd/C to Rh/C or PtO₂ - Add acidic solvent (AcOH) Increase_Temp->Change_Catalyst If still incomplete Increase_Temp->Success If complete Change_Catalyst->Success Re-run reaction Monitor->Increase_Temp

Caption: Troubleshooting workflow for incomplete pyridine hydrogenation.

Question 2: My reaction produces significant ring-opened byproducts, such as pentylamines. How can I prevent this "over-reduction"?

Answer: Over-reduction, or hydrogenolysis, involves the cleavage of C-N bonds in the newly formed piperidine ring. This side reaction is particularly problematic at elevated temperatures and with certain catalysts.

  • Catalyst Selection: Rhodium-based catalysts are generally reported to be highly selective for ring hydrogenation without causing significant C-N bond cleavage. While effective for hydrogenation, Raney Nickel can be more prone to promoting over-reduction, especially at higher temperatures.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is the most effective way to disfavor C-N bond cleavage.

    • Pressure: While high pressure can accelerate hydrogenation, excessively high pressures may also contribute to over-reduction. Optimization is key.

CatalystTypical ConditionsSelectivity for PiperidineReference
Rh/C 40-80°C, 5-10 bar H₂High to Excellent[2]
PtO₂ RT, 50-70 bar H₂, AcOHHigh[3]
Pd-Ag/Al₂O₃ 60°C, 70 bar H₂>99%[4][5]
Raney Ni >100°C, >100 bar H₂Moderate to High (Risk of over-reduction)[2]

Question 3: My catalyst activity seems to decrease significantly, especially with sulfur-containing substrates. What is causing this, and how can I mitigate it?

Answer: This issue is likely due to catalyst poisoning. The Lewis basic nitrogen in pyridine and piperidine can itself inhibit the catalyst, but external contaminants, especially sulfur compounds, are severe poisons for noble metal catalysts like Pd, Pt, and Rh.[6][7]

  • Source of Poison: Sulfur can be present in the substrate, reagents, or solvents, even at ppm or ppb levels.[7] Halogenated compounds can also act as poisons.[6]

  • Mitigation Strategies:

    • Purify Starting Materials: Ensure the pyridine substrate and solvent are of high purity and free from sulfur contaminants. Distillation or passing through a column of activated alumina can remove impurities.

    • Use a Guard Bed: A pre-column of a scavenger material can be used to remove poisons before the reactants reach the catalyst bed.

    • Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

    • Choose a Poison-Resistant Catalyst: Some catalysts, like certain bimetallic formulations or catalysts supported on specific materials, may exhibit higher tolerance to sulfur. Novel Ru-S catalysts have shown promise for hydrogenating sulfur-containing heterocycles.[1]

Section 2: Reductive Amination

Reductive amination is a versatile method for synthesizing substituted piperidines, often by cyclizing a 1,5-dicarbonyl compound with an amine source. The choice of reducing agent is critical to avoid side reactions.

Frequently Asked Questions (FAQs)

Question 4: During the reductive amination of a 1,5-dicarbonyl compound, I'm observing the formation of byproducts from aldol condensation or over-reduction of the carbonyl groups. How do I improve selectivity?

Answer: The key to a successful one-pot reductive amination is to use a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compounds.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and highly selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes and ketones. Its lower toxicity makes it a safer alternative to sodium cyanoborohydride.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent offers excellent selectivity for the iminium ion, allowing for convenient one-pot reactions. However, its high toxicity and the potential generation of cyanide waste are significant drawbacks.[8][9]

    • Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent, but it is generally not selective and will readily reduce the starting aldehyde or ketone. Its use typically requires a two-step procedure where the imine is pre-formed before the reductant is added.[8]

Reducing AgentSelectivity (Imine vs. Carbonyl)ConditionsKey Side ReactionsReference
NaBH(OAc)₃ ExcellentOne-pot, mild (often RT)Minimal[8]
NaBH₃CN ExcellentOne-pot, requires pH control (6-7)Highly Toxic[8][9]
NaBH₄ PoorTwo-step (pre-form imine)Reduction of starting carbonyl[8]
H₂/Catalyst (e.g., Pd/C) GoodCan require pressure/heatPotential for over-reduction[10]

The diagram below illustrates the competing pathways in a one-pot reductive amination and how the choice of a selective reducing agent favors the desired product.

G Start 1,5-Diketone + Amine Imine Iminium Ion Intermediate Start->Imine Equilibrium ReducedKetone Side Product: Reduced Alcohol Start->ReducedKetone Reduction Piperidine Desired Piperidine Imine->Piperidine Reduction NonSelective Non-Selective Reductant (e.g., NaBH₄) NonSelective->Piperidine NonSelective->ReducedKetone Selective Selective Reductant (e.g., NaBH(OAc)₃) Selective->Piperidine

Caption: Selective vs. non-selective reduction in reductive amination.

Section 3: N-Alkylation of Piperidines

Directly alkylating the nitrogen of a piperidine ring is a common functionalization step, but it is often plagued by over-alkylation.

Frequently Asked Questions (FAQs)

Question 5: When I try to perform a mono-N-alkylation on my piperidine, I get a significant amount of the dialkylated quaternary ammonium salt. How can I control the reaction to favor mono-alkylation?

Answer: Over-alkylation occurs because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with another equivalent of the alkylating agent. Controlling this side reaction relies on careful management of stoichiometry and reaction conditions.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent (e.g., alkyl halide) slowly to a solution containing an excess of the piperidine ensures that the alkylating agent is more likely to encounter the starting secondary amine rather than the mono-alkylated product. Using a syringe pump for this addition is highly recommended.[11]

  • Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperidine).

  • Choice of Base and Solvent:

    • A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) can be effective.

    • Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a common and effective method.[11]

  • Reductive Amination as an Alternative: If direct alkylation proves difficult to control, reductive amination of the piperidine with the corresponding aldehyde or ketone is an excellent alternative that avoids the possibility of forming quaternary salts.[12]

Experimental Protocol: Controlled Mono-N-Alkylation of Piperidine

This protocol is a general guideline for minimizing over-alkylation.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine (1.2 eq.) and a suitable anhydrous solvent (e.g., Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or DIPEA (1.5 eq.).

  • Slow Addition: Prepare a solution of the alkyl halide (1.0 eq.) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over a period of 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion after the addition is finished.

  • Work-up: Upon completion, filter off the base. Remove the solvent under reduced pressure. The residue can be purified via an aqueous work-up (extracting with an organic solvent like ethyl acetate from a basic aqueous solution) followed by column chromatography on silica gel.

Section 4: Intramolecular Cyclization Reactions

Methods like the Dieckmann condensation and the Hofmann-Löffler-Freytag reaction are powerful for constructing the piperidine ring via intramolecular cyclization, but each comes with its own set of potential side reactions.

Frequently Asked Questions (FAQs)

Question 6: My Dieckmann condensation to form a piperidone is giving low yields, and I'm isolating a polymeric or dimeric byproduct. What is going wrong?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester. The primary competing side reaction is an intermolecular Claisen condensation, which leads to dimers or polymers, especially when forming larger rings.[13][14]

  • High Dilution: To favor the desired intramolecular reaction, the reaction must be run under high-dilution conditions. This reduces the probability of two different molecules reacting with each other.

  • Slow Addition: Slowly adding the diester substrate to a suspension of a strong, non-nucleophilic base (e.g., NaH or LDA) in a suitable solvent (e.g., THF, Toluene) can help maintain low concentrations of the starting material.

  • Base Stoichiometry: At least two equivalents of base are often required. The first equivalent deprotonates the diester to form the enolate, and the second deprotonates the highly acidic β-keto ester product, which drives the equilibrium towards the cyclized product.[15]

  • Solvent Choice: Polar aprotic solvents like THF or DMF can enhance enolate stability, while non-polar solvents like toluene may help reduce certain side reactions.[14]

Question 7: I am attempting a Hofmann-Löffler-Freytag reaction to form a piperidine, but the yield is poor, and I'm getting a complex mixture of products. How can I improve the selectivity?

Answer: The Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen-centered radical which then abstracts a hydrogen atom, typically from the δ-carbon, to form a pyrrolidine. Formation of a six-membered piperidine ring via 1,6-hydrogen atom transfer (1,6-HAT) is less common and generally requires a substrate with a rigid conformation that favors this pathway.[16][17][18]

  • Competing Abstraction: The primary side reaction is the competing 1,5-hydrogen atom transfer to form a five-membered pyrrolidine ring, which is often kinetically favored.[17][18]

  • Substrate Design: To favor piperidine formation, the substrate must be designed so that the ε-hydrogens are sterically accessible and the conformation of the molecule brings the nitrogen radical into proximity with them. Rigid cyclic systems are often required.[17]

  • Reaction Conditions: The reaction is typically initiated photochemically or thermally in the presence of a strong acid (e.g., H₂SO₄, TFA).[16][19] Milder, neutral conditions using reagents like diacetoxyiodobenzene (DIB) and iodine have been developed, which can sometimes improve selectivity and substrate scope.[19]

  • Byproducts from Tertiary C-H Abstraction: Abstraction of a tertiary hydrogen is very facile, but the resulting tertiary halides often fail to cyclize properly, leading to other byproducts.[18]

References

Technical Support Center: Optimization of Pyridine Ring Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of hydrogenation conditions for pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidines from pyridines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Pyridine

Q: My pyridine hydrogenation reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in pyridine hydrogenation can stem from several factors, primarily related to catalyst activity and reaction conditions. The aromatic stability of the pyridine ring necessitates potent catalytic systems.[1]

Troubleshooting Steps:

  • Catalyst Activity:

    • Catalyst Poisoning: The nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison.[1][2] Ensure the catalyst has not been deactivated. For some catalysts, a pre-reduction step under a hydrogen flow may be necessary before adding the substrate.[3]

    • Inappropriate Catalyst Choice: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) generally show high activity under milder conditions.[3] Non-noble metal catalysts such as Raney Nickel are more cost-effective but often require more forcing conditions (higher temperatures and pressures).[3] Consider screening different catalysts if one is not effective.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: The saturation of the aromatic ring is often challenging and may require elevated hydrogen pressure.[4] Typical pressures can range from 5 to 300 atm depending on the catalyst and substrate.[3] For difficult substrates, increasing the pressure to 80-90 bar may be necessary to achieve full conversion.[4]

    • Inadequate Temperature: While some systems work at ambient temperature, many require heating.[3][5] Temperatures can range from 25°C to 200°C.[3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Acidic solvents like glacial acetic acid can activate the pyridine ring towards reduction by forming a pyridinium salt, which is more reactive.[3][6] Other common solvents include trifluoroethanol and methanol.[3]

    • Poor Mixing: Ensure vigorous stirring to facilitate proper contact between the substrate, hydrogen gas, and the catalyst surface.[3]

Logical Troubleshooting Flow for Low Conversion:

low_conversion start Low/No Conversion catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions poisoning Catalyst Poisoning? catalyst->poisoning pressure Increase H2 Pressure conditions->pressure pre_reduction Perform Catalyst Pre-reduction poisoning->pre_reduction Yes new_catalyst Screen Different Catalysts poisoning->new_catalyst No success Successful Conversion pre_reduction->success new_catalyst->success temperature Increase Temperature pressure->temperature solvent Change Solvent (e.g., to acidic) temperature->solvent solvent->success

Caption: Troubleshooting workflow for low pyridine hydrogenation conversion.

Issue 2: Poor Selectivity and Formation of Side Products

Q: My reaction is producing significant side products, and the selectivity for the desired piperidine is low. How can I improve this?

A: Poor selectivity can be a major challenge, especially when dealing with functionalized pyridines. Common issues include partial hydrogenation or the reduction of other functional groups.

Troubleshooting Steps:

  • Chemoselectivity for Functionalized Pyridines:

    • Sensitive Functional Groups: Functional groups like alkenes, alkynes, esters, azides, nitro groups, and ketones can also be reduced under hydrogenation conditions.[1][7]

    • Catalyst Choice: Iridium-based homogeneous catalysts have shown excellent chemoselectivity for reducing the pyridine ring while preserving sensitive functional groups.[1] For pyridinecarbonitriles, using a Pd/C catalyst with acidic additives can achieve high selectivity under mild conditions.[3][8]

    • Reaction Conditions: Adjusting reaction conditions can sometimes favor the desired reduction. For instance, in the hydrogenation of ethyl nicotinate, applying a lower pressure (30 bar) can lead to the partially hydrogenated product with high selectivity.[4]

  • Stereoselectivity for Substituted Pyridines:

    • Diastereoselectivity: For multi-substituted pyridines, the formation of the cis isomer is often the major product.[7] Increasing hydrogen pressure (e.g., to 80 bar) can sometimes improve the diastereomeric ratio in favor of the cis product.[4]

    • Enantioselectivity: For asymmetric hydrogenation, chiral auxiliaries can be employed. For example, an oxazolidinone auxiliary has been used with a Pd(OH)2/C catalyst to achieve high enantioselectivity.[9]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for pyridine hydrogenation?

A1: The "best" catalyst depends on your specific requirements, including the substrate's functional groups, desired reaction conditions (mild vs. harsh), and cost considerations.[3]

  • High Activity/Mild Conditions: Noble metal catalysts, particularly those based on Rhodium and Ruthenium, offer high activity and selectivity under mild conditions, making them suitable for laboratory-scale synthesis and fine chemicals.[3][7] Rhodium(III) oxide (Rh₂O₃) has been shown to be a stable and highly active catalyst for a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C).[7]

  • Cost-Effectiveness/Large Scale: For large-scale industrial applications, the cost-effectiveness of non-noble metal catalysts like Raney Nickel may be more important, despite requiring more stringent reaction conditions (e.g., up to 200°C and 150-300 atm).[3]

  • Electrocatalytic Hydrogenation: An emerging sustainable method uses a carbon-supported Rhodium catalyst at ambient temperature and pressure, driven by an electric current.[1][5]

Q2: What is the role of acidic additives in pyridine hydrogenation?

A2: Acidic additives, such as acetic acid or sulfuric acid, play a crucial role in activating the pyridine ring. They protonate the nitrogen atom to form a pyridinium salt.[1][6] This salt is more susceptible to reduction than the neutral pyridine ring, often leading to higher reaction rates and allowing for milder reaction conditions.[6][8]

Q3: Can I hydrogenate a pyridine ring without affecting a halogen substituent?

A3: This is very challenging. Hydrogenation conditions that are effective for reducing the pyridine ring often lead to dehalogenation.[4][7] If preserving the halogen is critical, alternative synthetic routes to the desired halogenated piperidine should be considered.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for various catalytic systems used in pyridine hydrogenation.

Table 1: Performance of Heterogeneous Catalysts

CatalystSubstrateTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity (%)Reference
Rh₂O₃2,6-Lutidine405TFE>99-[7]
Pd/CPyridinecarbonitriles30-506Dichloromethane/Water-up to 98[8]
PtO₂Substituted Pyridine40100Acetic Acid--[9]
Raney NiPyridineup to 200102-204---[3]
Bimetallic Pd-Ag/Al₂O₃Pyridine6070-9999[10]
Rh/KB (Electrocatalytic)PyridineAmbientAmbientAqueousQuantitative98 (Yield)[5]

Table 2: Influence of Acidic Additives on 4-Pyridinecarbonitrile (4PN) Hydrogenation

CatalystAcidic Additive (mol/mol)ProductSelectivity (%)Isolated Yield (%)Reference
10% Pd/CH₂SO₄ (1.0)4-(aminomethyl)piperidine9495[8]
10% Pd/CH₂SO₄ (0.5)4-(aminomethyl)pyridine--[8]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation (Thermal)

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

experimental_workflow prep 1. Catalyst Preparation/ Pre-treatment setup 2. Reaction Setup prep->setup hydrogenation 3. Hydrogenation setup->hydrogenation monitoring 4. Reaction Monitoring hydrogenation->monitoring workup 5. Work-up and Product Isolation monitoring->workup purification 6. Purification workup->purification characterization 7. Characterization purification->characterization

Caption: A typical experimental workflow for pyridine hydrogenation.

  • Catalyst Preparation/Pre-treatment: Weigh the catalyst (e.g., 0.5-5 mol% of Rh₂O₃, PtO₂, or Pd/C) and place it into a high-pressure autoclave reactor.[3] For some catalysts, pre-reduction under a hydrogen flow may be necessary.[3]

  • Reaction Setup: Dissolve the pyridine substrate in a suitable solvent (e.g., trifluoroethanol, methanol, or acetic acid) and add it to the autoclave.[3]

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen), followed by hydrogen.[1][3] Pressurize the system with hydrogen to the desired pressure (e.g., 5-70 bar) and heat to the target temperature (e.g., 25-200°C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Work-up and Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.[3] Remove the catalyst by filtration (e.g., through a pad of Celite®). Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography to yield the desired piperidine.[3]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry (MS).[1]

Protocol for Electrocatalytic Hydrogenation

  • Electrolyzer Assembly: Prepare a membrane electrode assembly, typically using an anion-exchange membrane. The cathode consists of the catalyst (e.g., Rh/KB) deposited on a gas diffusion layer, and the anode is often a platinum-based material.[3]

  • Electrolyte: Use an aqueous solution of the pyridine substrate as the catholyte.[3]

  • Electrolysis: Carry out the electrolysis at a constant current density (e.g., 25 mA cm⁻²) at ambient temperature. The reaction can be performed in a flow cell to improve efficiency.[3][5]

  • Work-up and Isolation: After the electrolysis, the product can be extracted from the aqueous solution and purified.

References

troubleshooting guide for the purification of 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Piperidin-3-yl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for removing impurities that have different solubility profiles from the target compound. Due to the polar and zwitterionic nature of the molecule, solvent selection is critical for successful purification.

Q2: What are the potential sources of impurities in my sample?

Impurities can originate from several sources, including:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Side products: Byproducts formed during the reaction.

  • Reagents: Excess reagents or their decomposition products.

  • Solvents: Residual solvents from the reaction or workup.

Common impurities in syntheses involving piperidine rings can include unreacted piperidine precursors or byproducts from ring formation or modification steps.

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying impurities. Due to the lack of a strong UV chromophore in the molecule, derivatization with a UV-active agent (e.g., 4-toluenesulfonyl chloride) may be necessary for sensitive detection.[1][2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity and identify the number of components in your sample. A suitable solvent system and visualization agent (e.g., ninhydrin) are required.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify unknown impurities.

Troubleshooting Guide for Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
  • Possible Cause: The solvent is not polar enough to dissolve the highly polar, salt-like compound.

  • Solution Workflow:

    • Increase Polarity: Switch to a more polar solvent. Good starting points for piperidine carboxylic acid hydrochlorides are polar protic solvents.

    • Use a Solvent Mixture: Employ a solvent mixture. Dissolve the compound in a minimum amount of a highly polar solvent in which it is soluble (e.g., water, methanol) and then add a less polar miscible solvent (an anti-solvent, e.g., ethanol, isopropanol, or acetone) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the solid and allow it to cool slowly.[5][7]

    DOT Script for Solvent Selection Workflow

    G start Compound fails to dissolve solvent Is the solvent sufficiently polar? start->solvent increase_polarity Select a more polar solvent (e.g., water, methanol). solvent->increase_polarity No solvent_mixture Try a solvent/anti-solvent system (e.g., water/ethanol, methanol/isopropanol). solvent->solvent_mixture Yes, but still problematic dissolve Dissolve in minimum hot polar solvent. increase_polarity->dissolve solvent_mixture->dissolve add_anti_solvent Add hot anti-solvent until cloudy. dissolve->add_anti_solvent redissolve Add a few drops of polar solvent to clarify. add_anti_solvent->redissolve cool Cool slowly. redissolve->cool end Crystals form. cool->end

    Caption: Workflow for addressing solubility issues.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.
  • Possible Causes:

    • The solution is too concentrated.

    • The cooling rate is too fast.[8]

    • The boiling point of the solvent is close to the melting point of the compound.[9]

    • Insoluble impurities are present.

  • Solutions:

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.[10]

    • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.[8][10]

    • Change Solvent System: A different solvent or solvent pair may be necessary to promote crystallization over oiling out.[10]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[8]

    • Seeding: Add a small, pure crystal of the compound (a seed crystal) to the cooled solution to initiate crystallization.[8]

Problem 3: No crystals form, even after extended cooling.
  • Possible Causes:

    • The solution is not supersaturated (too much solvent was used).

    • The compound is very soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: Evaporate some of the solvent by gentle heating or under reduced pressure to increase the concentration of the compound.[10]

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[8][10]

    • Add an Anti-solvent: If using a single solvent, slowly add a miscible solvent in which the compound is insoluble (an anti-solvent) until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly.[10]

Problem 4: The yield of recrystallized product is low.
  • Possible Causes:

    • Too much solvent was used, leading to significant product loss in the mother liquor.[8]

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time.

    • Washing the collected crystals with a solvent in which they are too soluble.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the compound.[10]

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely, preferably in an ice bath, before filtering the crystals.[10]

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[10]

Data Presentation

Table 1: Qualitative Solubility of Piperidine-3-carboxylic Acid (a related compound) in Various Solvents

SolventPolaritySolubilityReference(s)
WaterHighModerately soluble[11][12]
MethanolHighSoluble[11]
EthanolHighSoluble[11][12]
EtherLowInsoluble[12]
Ester SolventsLow-MediumInsoluble[12]

Note: This data is for a related compound and should be used as a guideline for solvent selection for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: In a flask, add the crude this compound. Heat a suitable solvent in a separate beaker and add the minimum amount of the hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General HPLC Method Development (for Purity Assessment)
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 0.01 M phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13][14][15]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm for general peptide bonds, or a higher wavelength if derivatized).[13]

  • Flow Rate: Typically 1.0 mL/min.[2][13]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[2]

  • Derivatization (if necessary): If the compound shows poor UV absorbance, pre-column derivatization with a UV-active tag can be employed.[1][2]

DOT Script for HPLC Analysis Workflow

G start Prepare Sample Solution derivatize_q Does the analyte have a strong UV chromophore? start->derivatize_q derivatize Perform pre-column derivatization. derivatize_q->derivatize No inject Inject onto HPLC system derivatize_q->inject Yes derivatize->inject separate Separation on C18 column with gradient elution. inject->separate detect UV Detection separate->detect analyze Analyze chromatogram for purity. detect->analyze

Caption: General workflow for HPLC purity analysis.

Protocol 3: General TLC Method Development (for Purity Assessment)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar organic solvent, a non-polar organic solvent, and often an acid or base to improve spot shape. A common system for amino acids is n-butanol:acetic acid:water (e.g., in a 12:3:5 ratio).[6][16]

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or water).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots. This can be done under UV light if the compound is UV-active, or by staining with a suitable reagent. For an amino acid derivative like this, spraying with a ninhydrin solution and gentle heating will reveal the spots as colored (typically purple) areas.[3][4][5][6]

References

strategies for improving the yield of 2-(Piperidin-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to improve the yield and purity of 2-(Piperidin-3-yl)acetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, particularly in the critical catalytic hydrogenation step of the precursor, 2-(Pyridin-3-yl)acetic acid.

Q1: My hydrogenation reaction is stalled or incomplete. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue in pyridine hydrogenation. Several factors could be responsible:

  • Insufficient Hydrogen Pressure: The saturation of the aromatic pyridine ring often requires high hydrogen pressure. While some modern catalysts can work at lower pressures (5-10 bar), many systems require 30-80 bar for full conversion.[1][2] A drop in pressure can lead to a significant decrease in reaction rate and yield.[2]

    • Solution: Ensure your reactor is properly sealed and maintaining the target pressure. If conversion is low, consider incrementally increasing the hydrogen pressure within the safety limits of your equipment.

  • Catalyst Activity/Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst surface, halting the reaction.[3]

    • Solution: The most common strategy is to use an acidic solvent, such as glacial acetic acid or trifluoroethanol (TFE).[1][3][4] The acid protonates the nitrogen, preventing it from binding to and deactivating the metal catalyst. Ensure the solvent is anhydrous and of high purity.

  • Inadequate Temperature: While many hydrogenations can run at room temperature, some systems require elevated temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate.[2]

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature.

Q2: I'm observing unexpected side products. How can I improve selectivity?

A2: Side product formation can occur depending on the substrate and reaction conditions.

  • Dehalogenation: If your pyridine precursor contains halogen substituents (Cl, Br, I), these can be removed via hydrogenolysis, leading to an undesired, dehalogenated product.[2]

    • Solution: This is a challenging issue. Using milder conditions (lower temperature and pressure) may help, but catalyst choice is key. Sometimes, switching from a highly active catalyst like Pd/C to a different one might reduce hydrogenolysis.

  • Ring Opening or Rearrangement: Unwanted rearrangements can occur under harsh conditions. For instance, the hydrogenation of 2-hydroxypyridines can result in δ-lactams rather than the expected 2-hydroxypiperidines.[1]

    • Solution: Carefully control reaction temperature and consider using a catalyst known for high selectivity under milder conditions, such as rhodium oxide (Rh₂O₃).[1]

Q3: How do I choose the right catalyst for my hydrogenation?

A3: The choice of catalyst is critical and depends on the specific substrate and desired outcome. Platinum group metals are highly effective.[3][4]

  • Platinum(IV) oxide (PtO₂): Often called Adams' catalyst, this is a robust and widely used catalyst for pyridine hydrogenation, typically used in acidic solvents like glacial acetic acid.[4][5] It is effective but may require higher pressures (50-70 bar).[5]

  • Rhodium (Rh): Rhodium on carbon (Rh/C) or rhodium oxides (Rh₂O₃) are highly active catalysts that can often operate under milder conditions (e.g., 40 °C and 5 bar H₂).[1] Rh₂O₃ has shown excellent performance and selectivity for various functionalized pyridines.[1]

  • Palladium on Carbon (Pd/C): Pd/C is a very common hydrogenation catalyst, often used with an acidic additive.[3] However, it can be more prone to causing dehalogenation if the substrate is halogenated.[2]

  • Ruthenium (Ru): Ruthenium catalysts are also effective and are known for their resistance to poisoning.[6]

Q4: What are the best practices for product purification?

A4: After the reaction, the product must be separated from the catalyst and solvent.

  • Catalyst Removal: The heterogeneous catalyst must be carefully filtered. Caution: Catalysts like Pd/C and PtO₂ can be pyrophoric after the reaction (they can ignite spontaneously in air). Do not allow the filter cake to dry completely. It should be quenched with water immediately after filtration.[3] Filtering the reaction mixture through a pad of Celite® is a common and effective method.[3]

  • Solvent Removal: If glacial acetic acid is used as the solvent, it must be neutralized. This is typically done by washing the filtered reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[4]

  • Final Purification: The crude product can be further purified by crystallization, often from a solvent/anti-solvent system, or by column chromatography.[7]

Data Presentation: Catalyst & Condition Comparison

The following table summarizes quantitative data for the hydrogenation of pyridine derivatives under various catalytic systems to guide experimental design.

Catalyst (mol%)SubstrateSolventPressure (bar)Temp (°C)Time (h)Yield (%)Reference
Rh₂O₃ (0.5)Pyridine-3-carboxylic acidTFE54016>99[1]
Nishimura's Catalyst ¹Pyridine-3-carboxylic acidTFE5401672[1]
10% Pt/C Ethyl NicotinateAcetic Acid7070-56 (cis)[2]
PtO₂ (5)3-PhenylpyridineAcetic Acid60RT8-[4]
Rh/C PyridineWater~3RT<494[8
Pd-Ag/Al₂O₃ PyridineEthanol7060399[9]

¹Nishimura's Catalyst is a mix of Rh₂O₃ and PtO₂.[1] ²Data for nicotinic acid hydrogenation, which yields the corresponding piperidine carboxylic acid.

Experimental Protocols

This section provides a detailed methodology for the most common synthetic route: hydrogenation of 2-(Pyridin-3-yl)acetic acid using Platinum(IV) Oxide.

Protocol: Catalytic Hydrogenation using PtO₂ in Acetic Acid

Materials:

  • 2-(Pyridin-3-yl)acetic acid hydrochloride

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-(Pyridin-3-yl)acetic acid hydrochloride (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid to dissolve the starting material (approx. 5-10 mL per gram of substrate).[4] Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.[3]

  • Hydrogenation:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-10 hours.[4]

  • Work-up:

    • Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas before opening.

    • Dilute the reaction mixture with ethyl acetate.

    • [CRITICAL STEP] Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric. Immediately quench the filter cake with water and do not allow it to dry in the air.[3]

  • Neutralization and Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Carefully wash the filtrate with a saturated NaHCO₃ solution to neutralize the acetic acid. Add the bicarbonate solution slowly in portions until effervescence stops.[4]

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Isolation:

    • Filter to remove the Na₂SO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(Piperidin-3-yl)acetic acid.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for low yield issues.

G cluster_workflow General Synthesis Workflow Start Start: 2-(Pyridin-3-yl)acetic acid Step1 Catalytic Hydrogenation (PtO₂, Rh/C, etc.) Solvent: Acetic Acid H₂ Pressure: 5-80 bar Start->Step1 Step2 Reaction Work-up: 1. Catalyst Filtration (Caution!) 2. Neutralization Step1->Step2 Step3 Purification: Crystallization or Chromatography Step2->Step3 End Product: 2-(Piperidin-3-yl)acetic acid Step3->End

Caption: High-level workflow for the synthesis of 2-(Piperidin-3-yl)acetic acid.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Problem Problem: Low or Incomplete Conversion CheckPressure Is H₂ Pressure Sufficient (e.g., >50 bar)? Problem->CheckPressure CheckSolvent Is an Acidic Solvent (e.g., Acetic Acid) Being Used? CheckPressure->CheckSolvent Yes Sol_Pressure Action: Increase H₂ Pressure CheckPressure->Sol_Pressure No CheckCatalyst Is Catalyst Loading Adequate (e.g., 5 mol%)? CheckSolvent->CheckCatalyst Yes Sol_Solvent Action: Use Glacial Acetic Acid or Trifluoroethanol (TFE) as Solvent CheckSolvent->Sol_Solvent No CheckTemp Is Reaction Temperature Optimized? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Increase Catalyst Loading or Try a More Active Catalyst (e.g., Rh₂O₃) CheckCatalyst->Sol_Catalyst No Sol_Temp Action: Increase Temperature Moderately (e.g., to 40-60 °C) CheckTemp->Sol_Temp No

Caption: Decision tree for troubleshooting low yield in hydrogenation reactions.

References

Technical Support Center: Managing Impurities in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in pharmaceutical intermediate synthesis?

Impurities in pharmaceutical intermediates can originate from various sources throughout the manufacturing process. These include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials and reagents can be carried through the synthesis and appear in the final intermediate.[1]

  • Manufacturing Process:

    • By-products: Unintended reactions can lead to the formation of by-products.

    • Intermediates: Unreacted intermediates from a previous step can be carried over.[2]

    • Reagents, Ligands, and Catalysts: Residual amounts of these materials may remain in the product.[3]

    • Solvents: Organic and inorganic solvents used during the synthesis may not be completely removed.[2][4][5]

  • Degradation: The intermediate itself can degrade over time due to factors like temperature, light, or pH, forming degradation products.[3]

  • Environmental Factors: Contamination from the manufacturing environment, such as dust or microorganisms, can introduce impurities.

Q2: How are impurities in pharmaceutical intermediates classified?

Impurities are generally classified into three main categories according to the International Council for Harmonisation (ICH) guidelines:[3][5]

  • Organic Impurities: These are process-related or drug substance-related compounds. They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5]

  • Inorganic Impurities: These are substances that are not carbon-based and can include reagents, ligands, catalysts, heavy metals, and other residual metals like palladium.[3][5]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis that are not completely removed by practical manufacturing techniques.[2][5]

Q3: What are the regulatory thresholds for impurities that I need to be aware of?

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. These thresholds are based on the maximum daily dose (MDD) of the drug.[1][6][7][8][9]

Data Presentation: Impurity Thresholds

Table 1: ICH Q3A/Q3B Impurity Thresholds [1][6][7][8][9]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

Table 2: Classification of Residual Solvents (ICH Q3C) [10][11][12][13][14]

ClassDescriptionExamples
Class 1 Solvents to be avoided due to unacceptable toxicity or environmental hazard.Benzene, Carbon tetrachloride, 1,2-Dichloroethane
Class 2 Solvents to be limited due to inherent toxicity.Acetonitrile, Chloroform, Methanol, Toluene
Class 3 Solvents with low toxic potential.Acetic acid, Acetone, Ethanol, Ethyl acetate

For specific limits of Class 2 solvents, refer to the ICH Q3C guidelines for Permitted Daily Exposure (PDE).[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I am seeing unexpected peaks in my HPLC analysis of a pharmaceutical intermediate. What are the possible causes and how can I troubleshoot this?

A: Unexpected or "ghost" peaks in an HPLC chromatogram can arise from several sources. A systematic approach is necessary to identify and eliminate the cause.[2][15][16][17]

Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak Observed Blank_Injection Inject a Blank (Mobile Phase Only) Start->Blank_Injection Peak_Present_Blank Peak Present in Blank? Blank_Injection->Peak_Present_Blank Source_Is_System Source is System/Mobile Phase Contamination Peak_Present_Blank->Source_Is_System Yes Peak_Absent_Blank Peak Absent in Blank Peak_Present_Blank->Peak_Absent_Blank No Troubleshoot_System Troubleshoot System: - Use fresh, high-purity solvents - Clean injector and column - Check for column bleed Source_Is_System->Troubleshoot_System Placebo_Injection Inject a Placebo (All components except API) Peak_Absent_Blank->Placebo_Injection Peak_Present_Placebo Peak Present in Placebo? Placebo_Injection->Peak_Present_Placebo Source_Is_Excipient Source is Reagent/Excipient Impurity Peak_Present_Placebo->Source_Is_Excipient Yes Source_Is_Sample Source is Sample-Related (Carryover or Degradation) Peak_Present_Placebo->Source_Is_Sample No Troubleshoot_Sample Troubleshoot Sample: - Optimize needle wash method - Prepare fresh samples - Investigate sample degradation Source_Is_Sample->Troubleshoot_Sample

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Residual Palladium Catalyst Contamination

Q: My pharmaceutical intermediate is contaminated with residual palladium from a coupling reaction. What are effective methods for its removal?

A: Residual palladium catalysts are a common inorganic impurity that must be removed to very low levels. Several strategies can be employed for palladium removal.

Methods for Palladium Removal

  • Filtration: For heterogeneous catalysts like Palladium on Carbon (Pd/C), filtration through a pad of diatomaceous earth (e.g., Celite) is a common first step.[18][19] However, this is only effective for particulate palladium and not for soluble species.[19]

  • Scavengers: Metal scavengers are materials that selectively bind to the metal, allowing it to be removed by filtration. Thiol-based scavengers are often effective for palladium.[19][20] It's important to select a scavenger that is compatible with your solvent system and does not bind to your product.[19]

  • Activated Carbon: Treatment with activated carbon can adsorb palladium, which is then removed by filtration.[21]

  • Crystallization: In some cases, crystallization can effectively purge residual palladium. However, it can also concentrate the metal within the crystal lattice.[22]

  • Chromatography: While effective, column chromatography is often considered a less desirable option for large-scale processes due to solvent consumption and cost.[22]

Logical Flow for Palladium Removal Strategy

G Start Residual Palladium Detected Is_Heterogeneous Is the Catalyst Heterogeneous (e.g., Pd/C)? Start->Is_Heterogeneous Filtration Perform Filtration through Celite Is_Heterogeneous->Filtration Yes Pd_Remaining_1 Palladium Still Present Is_Heterogeneous->Pd_Remaining_1 No/Soluble Analyze_Filtrate Analyze Filtrate for Palladium Filtration->Analyze_Filtrate Pd_Removed_1 Palladium Removed Analyze_Filtrate->Pd_Removed_1 < Limit Analyze_Filtrate->Pd_Remaining_1 > Limit Use_Scavenger Use Metal Scavenger or Activated Carbon Pd_Remaining_1->Use_Scavenger Filter_Scavenger Filter to Remove Scavenger/Carbon Use_Scavenger->Filter_Scavenger Analyze_Filtrate_2 Analyze Filtrate for Palladium Filter_Scavenger->Analyze_Filtrate_2 Pd_Removed_2 Palladium Removed Analyze_Filtrate_2->Pd_Removed_2 < Limit Consider_Other Consider Crystallization or Chromatography Analyze_Filtrate_2->Consider_Other > Limit

Caption: Decision-making process for palladium removal.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general methodology for developing an HPLC method for the analysis of impurities in a pharmaceutical intermediate. Method development and validation are critical for accurate impurity profiling.[23][24][25][26]

Objective: To separate and quantify known and unknown impurities from the main pharmaceutical intermediate.

Methodology:

  • Column Selection:

    • Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Screen other column chemistries (e.g., C8, Phenyl) if adequate separation is not achieved.[25]

  • Mobile Phase Selection:

    • Mobile Phase A: An aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) to control the pH.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

    • The pH of the mobile phase should be optimized to ensure good peak shape, especially for ionizable compounds.[17]

  • Gradient Elution:

    • A gradient elution is typically used to separate impurities with a wide range of polarities.

    • A typical starting gradient could be 5% B to 95% B over 30-40 minutes.

  • Detection:

    • UV detection is most common. Select a wavelength where both the API and potential impurities have good absorbance. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification.[27]

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, typically the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter before injection.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: GC-Headspace Method for Residual Solvent Analysis

This protocol outlines a general procedure for the analysis of residual solvents using static headspace gas chromatography with flame ionization detection (GC-FID), based on USP <467>.[4][28][29][30]

Objective: To identify and quantify residual solvents in a pharmaceutical intermediate.

Methodology:

  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column:

    • A common column for residual solvent analysis is a G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.[29]

  • Headspace Parameters:

    • Vial Equilibration Temperature: Typically 80-100 °C.

    • Vial Equilibration Time: 30-60 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC Parameters:

    • Injector Temperature: 140-200 °C.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 240 °C) to elute all solvents.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Sample and Standard Preparation:

    • Sample: Accurately weigh the pharmaceutical intermediate into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, or water) that dissolves the sample and is not one of the target analytes.

    • Standard: Prepare a stock solution of the target residual solvents in the same solvent used for the sample. Prepare a series of dilutions to create a calibration curve.

  • Analysis and Quantification:

    • Analyze the samples and standards under the same conditions.

    • Identify the residual solvents by comparing the retention times with the standards.

    • Quantify the amount of each solvent using the calibration curve.

Impurity Identification and Control Strategy

A robust strategy for impurity control should be implemented throughout the development of a pharmaceutical intermediate.[31][32][33]

Workflow for Impurity Control Strategy

G Start Start of Process Development Identify_Potential Identify Potential Impurities (Synthesis route analysis, stress testing) Start->Identify_Potential Develop_Analytical Develop and Validate Analytical Methods (e.g., HPLC, GC) Identify_Potential->Develop_Analytical Profile_Batches Profile Impurities in Early Batches Develop_Analytical->Profile_Batches Above_Threshold Impurity > Identification Threshold? Profile_Batches->Above_Threshold Characterize Characterize Impurity Structure (e.g., LC-MS, NMR) Above_Threshold->Characterize Yes Control_Strategy Develop Control Strategy: - Modify synthesis - Add purification steps - Control raw materials Above_Threshold->Control_Strategy No Qualify Qualify Impurity (Toxicological assessment) Characterize->Qualify Qualify->Control_Strategy Implement_Control Implement and Monitor Control Strategy Control_Strategy->Implement_Control Set_Specs Set Specifications for Final Intermediate Implement_Control->Set_Specs End Routine Manufacturing Set_Specs->End

Caption: Workflow for developing an impurity control strategy.

References

Technical Support Center: Protecting Groups for Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection and use of common protecting groups for the piperidine nitrogen. It is intended for researchers, scientists, and professionals in drug development who encounter challenges during their chemical syntheses.

Troubleshooting Guide

This guide addresses specific issues that may arise during the protection and deprotection of the piperidine nitrogen.

Problem Potential Cause Solution
Incomplete Protection of Piperidine Nitrogen Insufficient Reagent: The amount of protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) is not enough to react with all the starting material.Increase the equivalents of the protecting group reagent. A slight excess (1.1-1.5 equivalents) is often recommended.
Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.Ensure the reaction is running at the recommended temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and allow it to proceed until completion.
Base Issues: For reactions requiring a base (e.g., triethylamine, DIPEA), the base may be of poor quality or used in insufficient amounts to neutralize the acid byproduct.Use a fresh, high-quality base and ensure at least one equivalent is used to scavenge the acid formed during the reaction.
Incomplete Deprotection Degraded Reagent: Deprotection reagents can degrade over time. For example, piperidine can oxidize.Use fresh, high-quality deprotection reagents.[1]
Insufficient Deprotection Time or Reagent Concentration: The standard deprotection time or reagent concentration may not be sufficient for a particular substrate, especially in cases of steric hindrance.Increase the reaction time or the concentration of the deprotection reagent. For example, with Fmoc deprotection, a second treatment with 20% piperidine in DMF can ensure complete removal.[2][3]
Steric Hindrance: Bulky substituents near the piperidine nitrogen can hinder the access of the deprotection reagent.Consider using a stronger deprotection reagent or harsher conditions if the rest of the molecule is stable. For very difficult Fmoc removals, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative to piperidine.[1]
Side Reactions During Protection/Deprotection Formation of Piperidine Adducts with Dibenzofulvene (DBF): During Fmoc deprotection, the liberated DBF can react with the newly deprotected amine if not effectively scavenged.Use a sufficient excess of the scavenging base, typically piperidine, to trap the electrophilic DBF.[3]
Acid-catalyzed Side Reactions During Boc Deprotection: Strong acids like TFA can cause side reactions on other acid-sensitive functional groups in the molecule.Minimize the exposure time to TFA.[4] If possible, use a milder acidic condition or an alternative protecting group that is not acid-labile.
Aspartimide Formation in Peptide Synthesis: Base-catalyzed intramolecular cyclization of aspartic acid residues can occur during Fmoc deprotection with piperidine.[4]Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.[4] Alternatively, a weaker base like piperazine can be used.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my piperidine nitrogen?

A1: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. Consider the following:

  • Orthogonality: Select a protecting group that can be removed under conditions that do not affect other protecting groups in your molecule. For instance, if you have acid-labile groups, avoid the acid-labile Boc group and consider the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group.[5][6]

  • Reaction Conditions: Ensure the protecting group is stable under the reaction conditions of your subsequent synthetic steps.

  • Ease of Introduction and Removal: Choose a group that can be introduced and removed in high yield with readily available reagents.

Q2: What are the key differences between Boc, Cbz, and Fmoc protecting groups for piperidine?

A2: The primary difference lies in their deprotection conditions, which allows for their orthogonal use in complex syntheses.[7]

  • Boc (tert-Butoxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or HCl.[6][8]

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] It is stable to both acidic and basic conditions.[9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, commonly removed with a solution of piperidine in DMF.[3][10]

Q3: Can I monitor the progress of Fmoc deprotection?

A3: Yes, the progress of Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct formed as a byproduct has a strong UV absorbance around 301 nm.[1][3] A qualitative method is the Kaiser test, which detects the presence of the free primary amine after successful deprotection.[1]

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl in dioxane)[6]Stable to base and hydrogenolysis.[9]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5][9]Stable to acidic and basic conditions.[9]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[2][3]Stable to acid.[11]

Experimental Protocols

Protocol 1: Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a suitable solvent

  • Water

  • Brine

Procedure:

  • Dissolve piperidine in the chosen solvent.

  • Add the base (e.g., TEA or NaHCO₃).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[12]

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine.

Protocol 2: Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)/Water or other suitable solvent system

  • Brine

Procedure:

  • Dissolve piperidine in the solvent mixture.

  • Add the aqueous base solution.

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.1 eq).

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Cbz-piperidine.[9]

Protocol 3: Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or other suitable solvent system

  • Brine

Procedure:

  • Dissolve piperidine in the solvent mixture.

  • Add an aqueous solution of NaHCO₃.

  • Cool the mixture to 0 °C.

  • Slowly add Fmoc-Cl (1.1 eq).

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give N-Fmoc-piperidine.

Protocol 4: Deprotection of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure (using TFA):

  • Dissolve N-Boc-piperidine in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature for 30-60 minutes.[6]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.[6]

Protocol 5: Deprotection of N-Cbz-piperidine

Materials:

  • N-Cbz-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-piperidine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).

  • Stir the reaction under a hydrogen atmosphere for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[9]

Protocol 6: Deprotection of N-Fmoc-piperidine

Materials:

  • N-Fmoc-piperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-piperidine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[6]

  • Stir the reaction at room temperature for 30 minutes.[6]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified.[6]

Visualizations

G cluster_start Starting Point cluster_conditions Reaction Conditions cluster_groups Protecting Group Selection start Piperidine Derivative Synthesis acid_stable Subsequent steps involve acidic conditions? start->acid_stable base_stable Subsequent steps involve basic conditions? acid_stable->base_stable No fmoc Use Fmoc Group acid_stable->fmoc Yes h2_stable Subsequent steps involve hydrogenolysis? base_stable->h2_stable No cbz Use Cbz Group base_stable->cbz Yes boc Use Boc Group h2_stable->boc Yes h2_stable->cbz No

Caption: Logic for selecting a piperidine nitrogen protecting group.

G cluster_workflow Protection/Deprotection Workflow start Start with Piperidine protection Protection Step (e.g., with (Boc)₂O) start->protection intermediate Protected Piperidine (e.g., N-Boc-piperidine) protection->intermediate synthesis Synthetic Transformations intermediate->synthesis deprotection Deprotection Step (e.g., with TFA) synthesis->deprotection product Final Product with Free Piperidine deprotection->product

Caption: A typical experimental workflow for piperidine protection and deprotection.

References

challenges in the chiral separation of piperidine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center has been created to assist with the chiral separation of piperidine enantiomers. This center includes a troubleshooting guide and frequently asked questions in a question-and-answer format. It provides detailed methodologies for key experiments, summarizes quantitative data in tables, and includes diagrams for experimental workflows and logical relationships.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of piperidine enantiomers.

Question: Why am I observing poor or no resolution between my piperidine enantiomers?

Answer:

Poor or no resolution is a common challenge. The issue can typically be traced back to the selection of the chiral stationary phase (CSP), the mobile phase composition, or the column temperature.

Troubleshooting Steps:

  • Verify CSP Selection: The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including piperidine derivatives. If you are using a different type of CSP, consider switching to an amylose or cellulose-based column as a starting point.

  • Optimize the Mobile Phase:

    • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase significantly impact enantioselectivity. Systematically vary the alcohol percentage. For Normal Phase (NP) mode, a typical range is 5% to 20% alcohol in a hydrocarbon solvent like hexane or heptane.

    • Acidic/Basic Additives: Piperidine is a basic compound. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and enhance resolution by minimizing undesirable ionic interactions with the stationary phase. A typical concentration is 0.1% to 0.5%.

  • Adjust Column Temperature: Lowering the column temperature can sometimes increase the separation factor (α) by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. Try reducing the temperature in 5°C increments.

  • Check Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.

Question: What is causing severe peak tailing for my piperidine analytes?

Answer:

Peak tailing for basic compounds like piperidine is frequently caused by strong, undesirable interactions with acidic sites on the silica gel support of the CSP.

Troubleshooting Steps:

  • Use a Basic Additive: The most effective solution is to add a basic competitor to the mobile phase. Additives like diethylamine (DEA), triethylamine (TEA), or ethylenediamine (EDA) will bind to the active silanol groups on the stationary phase, preventing the piperidine analyte from interacting with them. Start with a concentration of 0.1% (v/v) and optimize from there.

  • Increase Additive Concentration: If you are already using a basic additive, a slight increase in its concentration might be necessary to fully deactivate all active sites.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Consider Column Health: An old or poorly maintained column may have irreversibly active sites. If the problem persists across different methods, consider flushing the column according to the manufacturer's instructions or replacing it.

Question: My backpressure is unexpectedly high. How can I fix this?

Answer:

High backpressure can shut down your system and indicates a blockage or a problem with the chosen method parameters.

Troubleshooting Steps:

  • Check for Blockages: Systematically disconnect components (column, tubing, guard column) starting from the detector and working backward to identify the source of the blockage. A common culprit is a clogged column inlet frit.

  • Review Mobile Phase Viscosity: High concentrations of certain alcohols (like isopropanol) can increase the viscosity of the mobile phase, leading to higher pressure. If applicable, consider switching to a less viscous alcohol like ethanol.

  • Reduce Flow Rate: A high flow rate will directly increase backpressure. Ensure your flow rate is appropriate for the column's particle size and dimensions.

  • Check Temperature: Increasing the column temperature will decrease the viscosity of the mobile phase and subsequently lower the backpressure.

Frequently Asked Questions (FAQs)

Question: Which type of chiral stationary phase (CSP) is generally most effective for piperidine enantiomers?

Answer:

Polysaccharide-based CSPs are widely reported as the most versatile and effective for the chiral separation of a broad range of compounds, including piperidine derivatives. Specifically, columns with coated or immobilized amylose and cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development. These CSPs offer robust performance in various modes, including normal phase, reversed-phase, and supercritical fluid chromatography (SFC).

Question: What is the role of acidic and basic additives in the mobile phase?

Answer:

Additives play a crucial role in controlling the ionization state of both the analyte and the stationary phase, which is essential for achieving good peak shape and resolution.

  • Basic Additives (e.g., DEA, EDA): For basic analytes like piperidine, basic additives are used to suppress the protonation of the analyte and to block active silanol groups on the silica support. This prevents peak tailing and can significantly improve enantioselectivity.

  • Acidic Additives (e.g., TFA, Formic Acid): While less common for basic analytes, acidic additives are used for acidic compounds to suppress their deprotonation. For piperidine derivatives that also contain an acidic functional group, a careful balance of additives or the use of zwitterionic buffers may be necessary.

Question: Can I use Supercritical Fluid Chromatography (SFC) for piperidine enantiomer separation?

Answer:

Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "green" chromatography technique. It typically uses supercritical CO2 as the main mobile phase, often modified with an alcohol. SFC can offer faster separations and higher efficiency. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC for separating piperidine enantiomers.

Data Summary Tables

Table 1: Example HPLC-Based Separation Parameters for Piperidine Derivatives

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/DEA (80:20:0.1)1.0251.523.8
Cellulose tris(3,5-dichlorophenylcarbamate)n-Heptane/Ethanol/EDA (90:10:0.2)0.8201.352.5
Immobilized Amylose Derivativen-Hexane/Ethanol (85:15) + 0.1% DEA1.2301.684.1

Key Experimental Protocol

Protocol: HPLC Method Development for Chiral Separation of a Piperidine Derivative

  • Column Selection:

    • Start with a polysaccharide-based chiral column, for example, an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm length, 4.6 mm i.d., 5 µm particle size).

  • System Preparation:

    • The HPLC system should consist of a pump, autosampler, column thermostat, and a UV detector.

    • Flush the system thoroughly with the initial mobile phase.

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase of n-Hexane/Isopropanol (80:20 v/v).

    • Prepare a 10% solution of diethylamine (DEA) in isopropanol as an additive stock.

    • Add the basic additive to the mobile phase to a final concentration of 0.1%. For the example above, this would be achieved by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of DEA.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic piperidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Data Analysis and Optimization:

    • After the initial run, calculate the retention factors (k), separation factor (α), and resolution (Rs).

    • If resolution is poor (Rs < 1.5), systematically adjust the isopropanol percentage (e.g., try 15% and 25%).

    • If peak shape is poor, adjust the DEA concentration (e.g., try 0.05% and 0.2%).

Visual Diagrams

G Problem Initial Observation: Poor or No Separation (Rs < 1.5) CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Problem->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes CSP_No No CheckCSP->CSP_No No MP_Alcohol Vary Alcohol % OptimizeMP->MP_Alcohol MP_Additive Add/Optimize Basic Additive (e.g., 0.1% DEA) OptimizeMP->MP_Additive CheckTemp Adjust Temperature Temp_Lower Lower Temperature (e.g., in 5°C increments) CheckTemp->Temp_Lower CheckFlow Adjust Flow Rate Flow_Lower Lower Flow Rate CheckFlow->Flow_Lower SwitchCSP Action: Switch to Amylose or Cellulose-based CSP CSP_No->SwitchCSP SwitchCSP->Problem Re-evaluate Success Problem Resolved: Good Separation (Rs >= 1.5) SwitchCSP->Success MP_Alcohol->CheckTemp MP_Additive->CheckTemp Temp_Lower->CheckFlow Flow_Lower->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G MP Mobile Phase Composition Alcohol Alcohol Modifier (e.g., Ethanol, IPA) MP->Alcohol Additive Basic Additive (e.g., DEA, EDA) MP->Additive Retention Retention Time Alcohol->Retention Decreases Resolution Enantiomeric Resolution (Rs) Alcohol->Resolution Optimizes Additive->Retention Slightly affects Additive->Resolution Improves PeakShape Peak Shape (Tailing Factor) Additive->PeakShape Improves (Reduces Tailing)

Caption: Influence of mobile phase components on separation performance.

Technical Support Center: Optimizing Solvent Systems for the Crystallization of Piperidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the crystallization of piperidine hydrochlorides. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine compound an oil at room temperature, and how can I crystallize it?

A1: Many freebase piperidine derivatives have low melting points or exist as oils, making direct crystallization challenging. The presence of impurities can also depress the melting point. A highly effective strategy is to convert the amine into its hydrochloride salt. This is achieved by dissolving the piperidine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrochloric acid in a compatible solvent. The resulting hydrochloride salt is typically a more crystalline, higher-melting solid that is more amenable to crystallization.[1]

Q2: What is the general principle for selecting a solvent for the crystallization of piperidine hydrochlorides?

A2: Piperidine hydrochlorides are salts, making them significantly more polar than their freebase counterparts. Therefore, the principle of "like dissolves like" applies. You should start by screening polar solvents. The ideal solvent is one in which the piperidine hydrochloride has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[2][3]

Q3: What are some good starting solvents for screening the crystallization of piperidine hydrochlorides?

A3: Polar protic solvents, particularly alcohols, are excellent starting points for screening. Solvents such as ethanol, methanol, and isopropanol are often effective.[2] Depending on the specific substitutions on the piperidine ring, other polar aprotic solvents might also be suitable. It is crucial to experimentally test a range of solvents to find the optimal system for your specific compound.

Q4: When should I use a two-solvent (antisolvent) system for crystallization?

A4: A two-solvent system is employed when a suitable single solvent cannot be identified. This is often the case when the piperidine hydrochloride is either too soluble or poorly soluble in common solvents, even at high temperatures. The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "poor" solvent (antisolvent) in which the compound is insoluble, to induce precipitation.[2][4]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of piperidine hydrochlorides, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Failure to Crystallize (Solution remains clear) 1. Insufficient supersaturation (solution is too dilute).2. The compound is highly pure, leading to slow nucleation.3. Inappropriate solvent system.1. Induce Nucleation: - Scratch the inside of the flask at the meniscus with a glass rod. - Add a seed crystal of the piperidine hydrochloride.2. Increase Supersaturation: - Slowly evaporate some of the solvent. - Gradually cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).3. Adjust Solvent System: - If using a mixed solvent system, slowly add more antisolvent.
Oiling Out (Formation of a liquid phase instead of a solid) 1. The melting point of the compound is lower than the solution temperature.2. High concentration of impurities causing melting point depression.3. The compound is precipitating too quickly from a highly supersaturated solution.1. Re-dissolve and Adjust: - Re-heat the solution to dissolve the oil. - Add a small amount of additional "good" solvent to reduce supersaturation. - Cool the solution more slowly.2. Use a Different Solvent: - Choose a solvent in which the compound is less soluble.3. Purify the Material: - If impurities are suspected, purify the crude material by another method (e.g., chromatography) before crystallization.
Formation of Fine Powder or Small Needles 1. Very rapid crystallization due to high supersaturation.2. Insufficient time for crystal growth.1. Slow Down Crystallization: - Reduce the cooling rate. - Use a solvent system with slightly higher solubility to allow for slower crystal growth. - In an antisolvent system, add the antisolvent more slowly with vigorous stirring.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Incomplete crystallization time.3. Loss of material during transfers and filtration.1. Optimize Solvent Volume: - Use the minimum amount of hot solvent required for complete dissolution.2. Ensure Complete Crystallization: - Allow sufficient time for the solution to cool and for crystals to form. - Cool the flask in an ice bath for at least 30 minutes before filtration.3. Careful Handling: - Ensure all crystalline material is transferred during filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Data Presentation: Solvent Selection Guide

The following tables provide a general guide for selecting solvents for the crystallization of piperidine hydrochlorides based on solvent polarity and function.

Table 1: Single Solvent Systems - Suitability Based on Polarity

Solvent ClassExamplesGeneral Suitability for Piperidine HydrochloridesRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolOften Good The hydroxyl groups can hydrogen bond with the hydrochloride salt, and their high polarity effectively solvates the ionic compound at higher temperatures.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetatePotentially Suitable These can be effective, particularly for more substituted or less polar piperidine hydrochloride derivatives. Their suitability needs to be determined experimentally.
Nonpolar Hexane, Toluene, Diethyl EtherGenerally Poor (as single solvents) These solvents do not effectively solvate the polar hydrochloride salt and are generally unsuitable for dissolving them. They are, however, often used as antisolvents.

Table 2: Example Solvent-Antisolvent Systems for Amine Hydrochlorides

This table provides starting points for two-solvent crystallization based on systems known to be effective for various amine hydrochlorides.

"Good" Solvent (High Solubility)"Poor" Solvent / Antisolvent (Low Solubility)Comments
EthanolDiethyl EtherA classic and often effective combination. The high polarity of ethanol dissolves the salt, and the low polarity of ether induces precipitation.[1]
MethanolDiethyl Ether / TolueneSimilar to the ethanol system, but methanol's higher polarity may be beneficial for highly polar substrates.
IsopropanolHexane / HeptaneIsopropanol is less polar than ethanol and can sometimes provide a better solubility profile. Hexane is a common nonpolar antisolvent.
WaterAcetone / EthanolFor highly water-soluble hydrochlorides, adding a miscible organic solvent like acetone or ethanol can reduce the polarity of the solvent system and induce crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Place a small amount (10-20 mg) of the crude piperidine hydrochloride into several test tubes. To each tube, add a different polar solvent (e.g., ethanol, isopropanol) dropwise. Heat the tubes that do not show good solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating and show crystal formation upon cooling.

  • Dissolution: Place the crude piperidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Solvent/Antisolvent Recrystallization

  • Solvent System Selection: Identify a "good" solvent in which the piperidine hydrochloride is highly soluble at room temperature or with gentle heating. Then, identify a "poor" solvent (antisolvent) in which the compound is poorly soluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve the crude piperidine hydrochloride in a minimum amount of the "good" solvent.

  • Addition of Antisolvent: Slowly add the antisolvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the "good" solvent until the solution is clear again.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for solubility.

  • Maximizing Yield: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_0 Solvent System Optimization Workflow start Start with Crude Piperidine Hydrochloride screen_single Screen Single Polar Solvents (e.g., EtOH, IPA, MeOH) start->screen_single dissolve_hot Dissolve in Minimum Hot Solvent screen_single->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form single_solvent_success Single-Solvent System Optimized crystals_form->single_solvent_success Yes screen_antisolvent Screen Solvent/Antisolvent Systems crystals_form->screen_antisolvent No antisolvent_success Antisolvent System Optimized crystals_form->antisolvent_success Yes troubleshoot Troubleshoot (See Decision Tree) crystals_form->troubleshoot No dissolve_good Dissolve in 'Good' Solvent screen_antisolvent->dissolve_good add_antisolvent Add 'Poor' Solvent (Antisolvent) dissolve_good->add_antisolvent add_antisolvent->crystals_form

Caption: A general workflow for optimizing solvent systems for the crystallization of piperidine hydrochlorides.

troubleshooting_tree cluster_1 Crystallization Troubleshooting Decision Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals Clear Solution oiling_out Oiling Out Occurs start->oiling_out Liquid Phase Forms poor_quality Poor Crystal Quality (Fine Powder/Needles) start->poor_quality Solid Forms Too Quickly solution1 Increase Supersaturation: - Evaporate solvent - Cool further - Add seed crystal no_crystals->solution1 solution4 Purify Crude Material no_crystals->solution4 solution2 Re-heat and Add More 'Good' Solvent Then Cool Slowly oiling_out->solution2 oiling_out->solution4 solution3 Reduce Supersaturation: - Use slightly more solvent - Slow down cooling or antisolvent addition poor_quality->solution3

Caption: A decision tree for troubleshooting common issues during the crystallization of piperidine hydrochlorides.

References

addressing stability issues of 2-(Piperidin-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 2-(Piperidin-3-yl)acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 2-(Piperidin-3-yl)acetic acid in solution?

A1: 2-(Piperidin-3-yl)acetic acid contains a secondary amine and a carboxylic acid, making it susceptible to degradation under certain conditions. Potential stability issues include:

  • Oxidative Degradation: The secondary amine of the piperidine ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.

  • pH-Dependent Degradation: The stability of the molecule can be influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Q2: How can I prepare a stable stock solution of 2-(Piperidin-3-yl)acetic acid?

A2: To prepare a stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, consider using a buffer to maintain a stable pH. The choice of buffer should be evaluated for potential catalysis of degradation.

  • pH Control: Based on the structure, a slightly acidic pH may be optimal for stability by protonating the secondary amine and reducing its susceptibility to oxidation. However, experimental verification is crucial.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.

Q3: What analytical methods are suitable for monitoring the stability of 2-(Piperidin-3-yl)acetic acid?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1] A suitable HPLC method should be able to separate the intact 2-(Piperidin-3-yl)acetic acid from its potential degradation products. Method development would typically involve:

  • Column: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., ~210 nm) is often used for compounds with limited chromophores. If sensitivity is an issue, derivatization or the use of a mass spectrometer (LC-MS) may be necessary.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Symptom: You observe a rapid decrease in the concentration of 2-(Piperidin-3-yl)acetic acid in your solution over a short period.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Oxidative Degradation 1. De-gas your solvent: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your solution, but first verify its compatibility with your experimental system. 3. Avoid metal contamination: Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.
Unfavorable pH 1. Measure and adjust pH: Ensure the pH of your solution is controlled and maintained with a suitable buffer system. 2. Perform a pH stability study: Evaluate the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.
Adsorption to Container 1. Use appropriate containers: Test different types of storage vials (e.g., polypropylene vs. glass) to check for adsorption. 2. Consider silanized glassware: Silanizing glass surfaces can reduce adsorption of certain compounds.
Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: Your HPLC analysis shows new, unidentified peaks appearing over time, while the peak for 2-(Piperidin-3-yl)acetic acid decreases.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Forced Degradation 1. Identify the degradation pathway: The appearance of new peaks suggests degradation. To understand the nature of the degradants, you can perform forced degradation studies.[2] This involves intentionally stressing the compound under various conditions (see table below) to generate degradation products. 2. Characterize the degradants: Use techniques like LC-MS to obtain the mass of the degradation products, which can help in their identification and in understanding the degradation pathway.
Interaction with Excipients 1. Evaluate excipient compatibility: If your formulation contains other components (excipients), they may be reacting with your compound.[3] Test the stability of your compound in the presence of each excipient individually.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2]

Objective: To identify potential degradation pathways of 2-(Piperidin-3-yl)acetic acid under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-(Piperidin-3-yl)acetic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the stock solution to the following stress conditions. The duration of exposure should be adjusted to achieve approximately 10-30% degradation.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60 °C
Base Hydrolysis 0.1 M NaOH, heat at 60 °C
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Heat at 80 °C (in solution and as solid)
Photodegradation Expose to UV light (e.g., 254 nm) and visible light
  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a suitable HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of 2-(Piperidin-3-yl)acetic acid
pH Temperature (°C) Time (days) Remaining Compound (%) Appearance of Degradation Products
3.0401498Minimal
5.0401495Minor peaks observed
7.0401485Significant degradation peaks
9.0401470Major degradation peaks

Visualizations

Diagram 1: Hypothetical Oxidative Degradation Pathway

A 2-(Piperidin-3-yl)acetic acid B N-oxide derivative A->B Oxidation D Other oxidative degradants A->D Oxidation C Ring-opened products B->C Further degradation

Caption: Hypothetical oxidative degradation pathway for 2-(Piperidin-3-yl)acetic acid.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution B Aliquot into different conditions (pH, temp, light) A->B C Withdraw samples at time points B->C D HPLC analysis C->D E Quantify parent compound D->E F Identify degradation products D->F G Determine degradation rate E->G F->G

Caption: General experimental workflow for assessing the stability of a compound in solution.

References

Validation & Comparative

Purity Analysis of 2-(Piperidin-3-yl)acetic acid hydrochloride: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. 2-(Piperidin-3-yl)acetic acid hydrochloride, a polar and non-chromophoric compound, presents a significant analytical challenge for traditional reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This guide provides a comprehensive comparison of a representative HPLC-Mass Spectrometry (HPLC-MS) method with alternative analytical techniques for the robust purity analysis of this compound.

Executive Summary

This guide details and compares four distinct analytical methodologies for the purity assessment of this compound:

  • Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS): A powerful and direct method that offers excellent retention for polar compounds and high selectivity and sensitivity through mass spectrometric detection.

  • Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection: A sensitive and reliable alternative that addresses the lack of a native chromophore by introducing a fluorescent tag.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic technique that provides high chromatographic efficiency but requires a derivatization step to enhance the volatility of the analyte.

  • Capillary Electrophoresis (CE): An orthogonal separation technique that is well-suited for charged, polar molecules and offers high separation efficiency with minimal solvent consumption.

The comparison highlights the advantages and limitations of each method, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Method Comparison

The following table summarizes the key performance characteristics of the compared analytical methods.

ParameterHILIC-MSRP-HPLC-Fluorescence (with Derivatization)GC-MS (with Derivatization)Capillary Electrophoresis (CE)
Principle Partitioning into a water-enriched layer on a polar stationary phase, with detection by mass-to-charge ratio.Reversed-phase chromatography of a fluorescent derivative.Separation of a volatile derivative based on boiling point and polarity, with mass spectrometric detection.Separation in a capillary based on electrophoretic mobility.
Specificity Very High (based on retention time and mass-to-charge ratio).High (based on retention time and fluorescence).Very High (based on retention time and mass fragmentation pattern).High (based on migration time).
Sensitivity Very High (ng/mL to pg/mL).Very High (µg/mL to ng/mL).High (ng/mL).Moderate to High (µg/mL).
Sample Throughput High.Moderate (derivatization step can be time-consuming).Moderate (derivatization and longer run times).High.
Direct Analysis Yes.No (requires derivatization).No (requires derivatization).Yes.
Key Advantages Direct analysis, high specificity and sensitivity, suitable for polar compounds.High sensitivity, widely available equipment.High chromatographic efficiency, definitive identification through mass fragmentation.High separation efficiency, low sample and solvent consumption, orthogonal to HPLC.
Key Disadvantages Higher equipment cost, potential for ion suppression.Derivatization can be complex and introduce variability.Derivatization required, potential for thermal degradation.Lower concentration sensitivity compared to MS, reproducibility can be challenging.

Experimental Protocols

HILIC-MS Method (Representative)

This method is a representative protocol based on established principles for the analysis of small, polar amines and amino acids.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: 95% A to 50% A over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transition: To be determined by infusion of a standard solution of 2-(Piperidin-3-yl)acetic acid. The precursor ion would be the [M+H]+ ion.

Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (90:10 v/v) to a final concentration of 1 mg/mL. Further dilute with the same solvent to prepare calibration and quality control standards.

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in ACN/H2O s1->s2 s3 Dilute to Working Concentration s2->s3 a1 Inject Sample s3->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2 d3 Purity Calculation d2->d3

HILIC-MS Experimental Workflow
RP-HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is adapted from a validated procedure for a structurally similar compound, (2S,4R)-piperidine-4-acetic acid.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and fluorescence detector.[1]

Reagents:

  • Dansyl Chloride (derivatizing agent).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sodium Bicarbonate buffer.

  • Hydrochloric Acid.

Derivatization Procedure:

  • To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture for 1 minute.[1]

  • Incubate at 60 °C for 30 minutes.[1]

  • Cool to room temperature and add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[1]

  • Filter through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution.[1]

Derivatization_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing s1 Prepare Sample/Standard Solution s2 Add Buffer & Dansyl Chloride s1->s2 s3 Incubate (60°C) s2->s3 s4 Stop Reaction & Filter s3->s4 a1 Inject Derivatized Sample s4->a1 a2 C18 Separation a1->a2 a3 Fluorescence Detection a2->a3 d1 Peak Area Measurement a3->d1 d2 Purity Calculation (% Area) d1->d2

RP-HPLC with Derivatization Workflow
GC-MS with Derivatization (Alternative Method)

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

Derivatization (Silylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Capillary Electrophoresis (Alternative Method)

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

CE Conditions:

  • Capillary: Fused-silica capillary (50 µm ID, 60 cm total length, 52 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Direct UV at 200 nm.

Logical Comparison of Methods

The choice of an analytical method for the purity analysis of this compound depends on the specific requirements of the analysis, including the need for quantitation of specific impurities, required sensitivity, sample throughput, and available instrumentation.

Method_Selection_Logic start Start: Purity Analysis of this compound q1 Direct analysis required (no derivatization)? start->q1 q2 Highest sensitivity and specificity needed? q1->q2 Yes q4 Fluorescence detector available? q1->q4 No q3 Orthogonal method for verification needed? q2->q3 No m1 HILIC-MS q2->m1 Yes q3->q4 No m2 Capillary Electrophoresis q3->m2 Yes m3 RP-HPLC with Derivatization (Fluorescence) q4->m3 Yes m4 GC-MS with Derivatization q4->m4 No

Decision tree for analytical method selection.

Conclusion

For the purity analysis of this compound, a direct HILIC-MS method is highly recommended due to its high specificity, sensitivity, and ability to analyze the polar compound without derivatization. However, if MS instrumentation is not available, RP-HPLC with pre-column derivatization and fluorescence detection offers a very sensitive and robust alternative. GC-MS with derivatization and Capillary Electrophoresis serve as valuable orthogonal techniques for method validation and in-depth impurity profiling. The selection of the most suitable method should be based on a thorough evaluation of the analytical requirements, available resources, and the specific goals of the purity assessment.

References

comparative study of different synthetic routes to 3-substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The 3-substituted piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the most appropriate synthetic route is critical for efficiency, stereocontrol, and overall yield. This guide provides a comparative analysis of three prominent synthetic strategies for accessing 3-substituted piperidines, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to a target 3-substituted piperidine is often dictated by factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. Below is a summary of three distinct and powerful methods, each with its own set of advantages and considerations.

Synthetic RouteKey FeaturesTypical YieldStereocontrolKey Reagents & ConditionsAdvantagesDisadvantages
Route 1: Catalytic Hydrogenation of 3-Substituted Pyridines A direct and atom-economical approach involving the reduction of a readily available pyridine precursor.>90%[1]Substrate-dependent; generally produces racemic or diastereomeric mixtures unless a chiral substrate or catalyst is used.Rh₂O₃ or PtO₂, H₂ (5-70 bar), 40 °C, TFE or AcOH[1][2]High yields, operational simplicity, broad substrate scope.Often requires high pressure, may not be suitable for sensitive functional groups, limited enantioselectivity without specialized chiral catalysts.
Route 2: Rh-catalyzed Asymmetric Reductive Heck Reaction A modern, catalytic, and highly enantioselective method involving the cross-coupling of a dihydropyridine with a boronic acid.80-95%[3][4]Excellent enantioselectivity (often >95% ee).[3][Rh(cod)OH]₂, chiral ligand (e.g., (S)-Segphos), aq. CsOH, Toluene/THP/H₂O, 70 °C.[4][5]High enantioselectivity, broad functional group tolerance, can be performed on a gram scale.[3][4]Requires a multi-step synthesis of the dihydropyridine starting material, catalyst and ligand can be expensive.[6]
Route 3: Intramolecular Asymmetric Aza-Michael Cyclization A "Clip-Cycle" strategy involving an initial cross-metathesis to form an acyclic precursor, followed by an organocatalyzed asymmetric cyclization.up to 87%[7]High enantioselectivity (up to 97:3 er).[7]Hoveyda-Grubbs Catalyst™ 2nd gen., Chiral Phosphoric Acid (CPA) catalyst.[7]High enantioselectivity, metal-free cyclization step, modular approach allowing for diversity.Two-step process, requires specific acyclic precursors.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 3-Substituted Pyridines

Example: Hydrogenation of 3-Arylpyridine using Rh₂O₃ Catalyst [1]

A solution of the 3-arylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) in 2,2,2-trifluoroethanol (TFE, 1 mL) is placed in a high-pressure reactor. The reactor is flushed with hydrogen gas and then pressurized to 5 bar of H₂. The reaction mixture is stirred at 40 °C for 16 hours. After cooling to room temperature and safely venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding 3-arylpiperidine.

Route 2: Rhodium-catalyzed Asymmetric Reductive Heck Reaction

General Procedure for the Synthesis of 3-Aryl-tetrahydropyridines [4][5]

  • Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate: To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

  • Step 2: Rh-catalyzed Cross-Coupling: In a vial under an argon atmosphere, [Rh(cod)OH]₂ (0.015 mmol) and (S)-Segphos (0.035 mmol) are combined. Toluene (0.25 mL), tetrahydropyran (0.25 mL), and water (0.25 mL) are added, followed by aqueous CsOH (1 mmol). The mixture is stirred at 70 °C for 10 minutes. The boronic acid (1.5 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol) are then added, and the reaction is stirred at 70 °C for 20 hours. After cooling, the reaction mixture is diluted with diethyl ether and passed through a plug of silica gel. The solvent is removed in vacuo to yield the 3-aryl-tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.

Route 3: Intramolecular Asymmetric Aza-Michael Cyclization ('Clip-Cycle' Approach)

Example: Synthesis of a 3-Spiropiperidine [7]

  • Step 1: 'Clip' Reaction (Cross Metathesis): To a solution of an N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate in a suitable solvent, the Hoveyda-Grubbs Catalyst™ 2nd generation is added. The reaction is stirred until completion, and the resulting acyclic precursor is purified by column chromatography.

  • Step 2: 'Cycle' Reaction (Asymmetric Aza-Michael Cyclization): The purified acyclic precursor from the 'Clip' step is dissolved in a solvent, and a chiral phosphoric acid catalyst (e.g., (R)-anthra-CPA) is added. The reaction is stirred until the cyclization is complete. The crude product is then purified by column chromatography to afford the enantioenriched 3-spiropiperidine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the three compared synthetic routes to 3-substituted piperidines.

Synthetic_Routes_Comparison cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Rh-catalyzed Asymmetric Reductive Heck Reaction cluster_2 Route 3: Intramolecular Asymmetric Aza-Michael Cyclization Pyridine 3-Substituted Pyridine Piperidine1 3-Substituted Piperidine Pyridine->Piperidine1 H₂, Catalyst (Rh₂O₃ or PtO₂) Pyridine2 Pyridine DHP Dihydropyridine Derivative Pyridine2->DHP Partial Reduction & Protection Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine DHP->Tetrahydropyridine Ar-B(OH)₂, [Rh]-catalyst, Chiral Ligand Piperidine2 Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine2 Reduction Aminoalkene N-Protected Aminoalkene Acyclic_Precursor Acyclic Precursor Aminoalkene->Acyclic_Precursor Cross Metathesis (Grubbs Cat.) Thioacrylate Thioacrylate Piperidine3 Enantioenriched 3-Substituted Piperidine Acyclic_Precursor->Piperidine3 Asymmetric Cyclization (Chiral Phosphoric Acid)

Caption: Comparative workflow of three major synthetic routes to 3-substituted piperidines.

This guide provides a foundational understanding of different approaches to synthesizing 3-substituted piperidines. The choice of a particular route will ultimately depend on the specific requirements of the target molecule and the resources available to the researcher. The provided experimental protocols offer a starting point for laboratory implementation, while the comparative data and workflow diagram aid in strategic planning for the synthesis of these valuable heterocyclic compounds.

References

Unambiguous Structural Verification: A Comparative Guide to the Validation of 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. X-ray crystallography is the gold standard for elucidating the precise atomic arrangement of a crystalline solid, providing unequivocal evidence of its structure. This guide presents a comparative analysis of the structural validation of 2-(Piperidin-3-yl)acetic acid hydrochloride, contrasting the definitive data from X-ray crystallography with alternative and complementary spectroscopic techniques.

While a specific crystallographic study for this compound is not publicly available, this guide will utilize expected data based on the analysis of similar small organic molecules. This approach provides a framework for understanding the strengths and limitations of each analytical method in the context of small molecule drug development.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The validation of a molecular structure relies on a variety of analytical techniques, each providing unique insights. While X-ray crystallography offers a complete three-dimensional picture, spectroscopic methods provide crucial information about the molecule's connectivity and functional groups.

Table 1: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978.5
Z4
Calculated Density (g/cm³)1.215
R-factor0.045

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Single crystal of sufficient size and quality (typically >0.1 mm).[1]Low (days to weeks)Unambiguous structure determination.[2]Crystal growth can be a significant bottleneck.[1]
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.5-25 mg of soluble material in a deuterated solvent.[3][4]High (minutes per sample)Rapid and provides detailed information on the molecular skeleton.Does not provide a 3D structure; spectral overlap can be an issue in complex molecules.
¹³C NMR Spectroscopy Number and type of carbon atoms (e.g., sp³, sp², sp).50-100 mg of soluble material in a deuterated solvent.[3][4]Medium (minutes to hours per sample)Complements ¹H NMR by providing direct information on the carbon framework.Lower sensitivity than ¹H NMR.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).A few milligrams of solid or liquid sample.High (minutes per sample)Quick and effective for identifying key functional groups.[5]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can help deduce the molecular formula and structural motifs.Micrograms of sample.High (minutes per sample)High sensitivity and provides accurate molecular weight information.[6]Does not provide stereochemical information; fragmentation can be complex to interpret.

Experimental Workflow for Structural Validation

The process of validating a molecular structure typically follows a logical progression, starting with spectroscopic methods for preliminary characterization, and culminating in X-ray crystallography for definitive structural elucidation.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Preliminary Characterization IR IR Spectroscopy Synthesis->IR Preliminary Characterization MS Mass Spectrometry Synthesis->MS Preliminary Characterization Crystallization Crystal Growth NMR->Crystallization Proceed if pure IR->Crystallization Proceed if pure MS->Crystallization Proceed if pure Xray X-ray Diffraction Crystallization->Xray Single crystal obtained Structure Structure Solution & Refinement Xray->Structure Diffraction data Validation Structural Confirmation Structure->Validation Final 3D structure

Caption: Workflow for the structural validation of a small molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or isopropanol).[7] Vapor diffusion is an alternative method where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent.[7]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.[1]

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[3][4] For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required.[3][4]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[8]

  • Data Acquisition: The KBr pellet or salt plates with the Nujol mull are placed in the sample holder of the IR spectrometer. A background spectrum is recorded, followed by the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules like amino acid hydrochlorides. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.[9][10]

Conclusion

The structural validation of a small molecule like this compound is a multi-faceted process. While spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential and rapid characterization of the molecule's connectivity and functional groups, X-ray crystallography remains the definitive method for determining its precise three-dimensional structure. The complementary nature of these techniques provides a comprehensive and robust validation of the molecular structure, which is indispensable for advancing drug discovery and development.

References

biological activity comparison of 2-, 3-, and 4-substituted piperidineacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Substituted Piperidineacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-, 3-, and 4-substituted piperidineacetic acids. While direct experimental data systematically comparing these three isomers is limited in publicly available literature, this document synthesizes information on structure-activity relationships (SAR) for similar piperidine-based compounds, with a particular focus on their interaction with GABAergic systems.

The piperidineacetic acid scaffold is a key pharmacophore in medicinal chemistry. The position of the acetic acid substituent on the piperidine ring is critical in defining the molecule's three-dimensional shape, and consequently, its binding affinity and functional activity at various biological targets.

Introduction to Piperidineacetic Acids and their Biological Relevance

Piperidine-containing compounds are prevalent in a wide range of pharmaceuticals and natural products. The introduction of an acetic acid moiety to the piperidine ring creates a zwitterionic structure at physiological pH, which can mimic the neurotransmitter γ-aminobutyric acid (GABA). This structural similarity makes piperidineacetic acids promising candidates for targeting GABA receptors and transporters, which are crucial in regulating neuronal excitability in the central nervous system (CNS). Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

Direct comparative studies on the 2-, 3-, and 4-substituted piperidineacetic acids are not readily found in the literature. However, based on SAR studies of related piperidine derivatives acting on the GABA system, a qualitative comparison can be inferred. The spatial arrangement of the carboxylic acid group relative to the piperidine nitrogen is a key determinant of activity.

GABA Receptor Binding Affinity

The affinity of these isomers for GABA receptors (GABAA and GABAB) is expected to vary significantly. GABAA receptors are ligand-gated ion channels, while GABAB receptors are G-protein coupled receptors. The binding pockets of these receptors have distinct steric and electronic requirements.

Table 1: Postulated GABA Receptor Binding Affinities of Piperidineacetic Acid Isomers

CompoundPostulated GABAA Receptor Affinity (Ki)Postulated GABAB Receptor Affinity (Ki)Rationale
2-Piperidineacetic AcidModerate to HighLow to ModerateMay adopt a conformation that partially mimics the folded conformation of GABA, potentially allowing for interaction with the GABAA receptor binding site.
3-Piperidineacetic AcidLow to ModerateModerate to HighThe spatial distance between the amino and carboxyl groups may more closely resemble that of baclofen, a known GABAB agonist.
4-Piperidineacetic AcidHighLowThe more extended conformation could favor binding to the GABAA receptor, similar to other known GABAA agonists with a linear structure.

Note: The affinity values are postulated based on SAR of similar compounds and require experimental validation.

GABA Transporter (GAT) Inhibition

GABA transporters regulate GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs can prolong the action of GABA. The potency of piperidine-based GAT inhibitors is highly dependent on the substitution pattern.

Table 2: Postulated Inhibitory Potency (IC50) of Piperidineacetic Acid Isomers on GABA Transporter 1 (GAT1)

CompoundPostulated GAT1 Inhibitory Potency (IC50)Rationale
2-Piperidineacetic AcidModerateThe proximity of the acetic acid group to the nitrogen may influence the binding orientation within the transporter.
3-Piperidineacetic AcidLow to ModerateThe substitution at the 3-position may not be optimal for interaction with the key residues in the GAT1 binding site.
4-Piperidineacetic AcidHighThe 4-substituted pattern is a common feature in several potent GAT1 inhibitors, suggesting this arrangement is favorable for high-affinity binding.[1]

Note: The IC50 values are postulated and require experimental confirmation.

Experimental Protocols

To experimentally validate the postulated activities, the following methodologies are recommended.

GABAA Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the GABAA receptor by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Synaptosomal membranes are prepared from rat or bovine brain tissue. The tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.

  • Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of the test compound (2-, 3-, or 4-piperidineacetic acid).

  • Incubation and Filtration: The incubation is carried out at 4°C for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of the compounds to modulate the activity of GABAA receptors expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Electrophysiological Recording: After 2-5 days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.

  • Compound Application: GABA is applied to the oocyte to elicit a baseline current response. The test compounds are then co-applied with GABA to determine their modulatory effects (potentiation or inhibition of the GABA-induced current).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compounds.

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the potential points of intervention for piperidineacetic acids.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_compounds Piperidineacetic Acids Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA Synthesis GABA_in_cleft GABA GABA_vesicle->GABA_in_cleft Release GAT1_pre GAT1 GABA_in_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_in_cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (GPCR) GABA_in_cleft->GABA_B_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization 2-PAA 2-Piperidineacetic Acid 2-PAA->GABA_A_Receptor Potential Agonist 3-PAA 3-Piperidineacetic Acid 3-PAA->GABA_B_Receptor Potential Agonist 4-PAA 4-Piperidineacetic Acid 4-PAA->GAT1_pre Potential Inhibitor Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Pyridinecarboxylic acids) synthesis Multi-step Synthesis - Reduction - Protection/Deprotection - Alkylation start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification isomers 2-, 3-, and 4-Substituted Piperidineacetic Acids purification->isomers primary_screening Primary Screening: Radioligand Binding Assays (GABA-A, GABA-B, GATs) isomers->primary_screening functional_assays Functional Assays: Electrophysiology (TEVC) or Ca2+ Imaging primary_screening->functional_assays Active Compounds data_analysis Data Analysis: IC50/EC50/Ki Determination primary_screening->data_analysis selectivity_panel Selectivity Profiling: (Other CNS receptors) functional_assays->selectivity_panel Potent & Efficacious Compounds functional_assays->data_analysis in_vivo_studies In Vivo Models: (e.g., Epilepsy, Anxiety models) selectivity_panel->in_vivo_studies Selective Compounds selectivity_panel->data_analysis in_vivo_studies->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Comparative Efficacy of 2-(Piperidin-3-yl)acetic Acid Derivatives as Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various piperidine derivatives, structurally related to 2-(Piperidin-3-yl)acetic acid, as ligands for several key central nervous system (CNS) receptors. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds for potential therapeutic applications.

The piperidine scaffold is a crucial component in the design of numerous pharmaceuticals.[1][2] Derivatives of this heterocyclic compound have been investigated for their interactions with a wide range of biological targets, including sigma (σ) receptors, serotonin (5-HT) receptors, γ-aminobutyric acid (GABA) receptors, and N-methyl-D-aspartate (NMDA) receptors.[3][4][5] This guide summarizes key binding affinity data, details the experimental protocols used to obtain this data, and visualizes relevant workflows and pathways to provide a comprehensive overview of the current landscape.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities of various piperidine derivatives for their respective receptor targets. The data is compiled from several studies and presented to allow for a straightforward comparison of ligand potency and selectivity.

Sigma (σ) and Serotonin (5-HT) Receptor Ligands

A study on 2-(Piperidin-3-yl)phthalimides revealed their binding affinities for sigma and serotonin receptors.[3] These compounds were evaluated for their potential anti-inflammatory effects, with some showing notable interactions with CNS targets.[3]

CompoundReceptor TargetBinding Affinity (Ki)
6 σ-22.2 µM[3]
5-HT2B561 nM[3]
5-HT3536 nM[3]
9 σ-26.3 µM[3]
19 σ-12.4 µM[3]
σ-25.2 µM[3]
18 All screened targets>10 µM[3]

Another series of aminoethyl-substituted piperidine derivatives was evaluated for their affinity towards σ1 and σ2 receptors, demonstrating that N-substitution on the piperidine ring significantly influences binding affinity.[6]

CompoundN-Substituentσ1 Receptor Affinity (Ki)σ1:σ2 Selectivity
4a H165 nM[6]60-fold[6]
18a CH37.9 nM[6]-
20a CH2-Cyclohexyl16 nM[6]18-fold[6]
22a Phenylpiperazine27 nM[6]60-fold[6]
NMDA Receptor Ligands

Piperidine-2-carboxylic acid derivatives with phosphonoalkyl or tetrazolylalkyl substitutions at the 4-position have been synthesized and evaluated as NMDA receptor antagonists.[5][7] These compounds are of interest for their potential in treating neurodegenerative disorders and cerebral ischemia.[5][7]

CompoundStructureIn Vitro AssayPotency
11a cis-4-(phosphonomethyl)piperidine-2-carboxylic acid[3H]CPP DisplacementIC50 = 95 nM[5]
11c cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid[3H]CPP DisplacementIC50 = 120 nM[5]
15 (LY233053) cis-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid[3H]CGS-19755 DisplacementIC50 = 107 nM[7]
Cortical Wedge PreparationIC50 = 4.2 µM[7]
(-)-1 (LY235723) (-)-2R,4S-isomer of LY233053[3H]CGS 19755 DisplacementIC50 = 67 nM[8]
Cortical Slice PreparationIC50 = 1.9 µM[8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.

Radioligand Binding Assays for Sigma (σ) Receptors

These assays are designed to determine the affinity of a test compound for σ1 and σ2 receptors by measuring its ability to displace a selective radioligand.

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • σ1 Receptor Source: Homogenates of guinea pig brains.[6]

  • σ2 Receptor Source: Membrane preparation from rat liver.[6]

  • σ1 Radioligand: [3H]-(+)-pentazocine.[6]

  • σ2 Radioligand: [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) (non-selective, used in the presence of a masking concentration of a σ1-selective ligand).[6]

  • Test compounds (2-(Piperidin-3-yl)acetic acid derivatives).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the respective tissue sources (guinea pig brain for σ1, rat liver for σ2) through homogenization and centrifugation.

  • Assay Incubation: In test tubes, combine the membrane preparation, the respective radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a known, non-radioactive ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay for NMDA Receptors

This protocol is used to assess the affinity of compounds for the NMDA receptor, specifically by measuring the displacement of a selective competitive antagonist radioligand.

Objective: To determine the binding affinity (IC50) of test compounds for the NMDA receptor.

Materials:

  • Receptor Source: Rat brain membranes.

  • Radioligand: [3H]CPP (3-((±)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or [3H]CGS-19755.[5][7]

  • Test compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in a suitable buffer and prepare a crude synaptic membrane fraction via differential centrifugation.

  • Assay Incubation: Combine the synaptic membranes, the radioligand ([3H]CPP or [3H]CGS-19755), and various concentrations of the test compounds in the assay buffer.

  • Incubation: Incubate the samples on ice or at room temperature for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters with cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the displacement curves.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Source Preparation (e.g., Brain Homogenate) incubation Incubation of Receptor, Radioligand, & Test Compound receptor_prep->incubation ligand_prep Radioligand & Test Compound Preparation ligand_prep->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting data_proc Data Processing (Calculate Specific Binding) counting->data_proc ic50_calc IC50 / Ki Determination (Cheng-Prusoff Equation) data_proc->ic50_calc gaba_a_receptor cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Ligand-gated Ion Channel) channel_opening Conformational Change: Channel Opening gaba_receptor->channel_opening gaba GABA or Agonist Ligand (e.g., Piperidine Derivative) binding Binding to Receptor gaba->binding binding->gaba_receptor ion_influx Influx of Chloride Ions (Cl-) channel_opening->ion_influx hyperpolarization Membrane Hyperpolarization ion_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

References

Comparative Evaluation of Novel 2-(Piperidin-3-yl)acetic Acid Derivatives as GABAergic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of novel compounds targeting the GABAergic system, benchmarked against established alternatives.

This guide provides a detailed comparison of novel compounds derived from 2-(Piperidin-3-yl)acetic acid, focusing on their potential as modulators of the γ-aminobutyric acid (GABA) system. The performance of these novel compounds is evaluated against established GABAergic agents, including the GABA uptake inhibitor Tiagabine and the GABA analog Phenibut. This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the understanding and future development of this class of compounds.

In Vitro Evaluation: GABA Receptor and Transporter Affinity

The initial assessment of novel compounds targeting the GABAergic system involves determining their binding affinity for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). This is crucial for understanding their mechanism of action and potency.

Table 1: Comparative In Vitro Affinity of Novel and Alternative Compounds

CompoundTargetAssay TypeSpeciesIC50 / Ki (µM)
Novel Compound 1 (Hypothetical) GAT-1[³H]GABA Uptake InhibitionRatData not available
Nipecotic Acid-Tyrosine Ester GAT-1Not ReportedNot Reported
TiagabineGAT-1[³H]Tiagabine BindingHuman0.02 µM (Ki)
Phenibut (R-enantiomer)GABA-B Receptor[³H]CGP54626 BindingRat92 µM (Ki)[1]
Phenibut (Racemic)GABA-B Receptor[³H]CGP54626 BindingRat177 µM (Ki)[1]
Baclofen (Reference)GABA-B Receptor[³H]CGP54626 BindingRat6.0 µM (Ki)[1]

Note: Data for a specific novel 2-(Piperidin-3-yl)acetic acid derivative is not yet publicly available. The table structure is prepared for its inclusion upon discovery.

Experimental Protocol: In Vitro GABA Transporter (GAT-1) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of test compounds on the GABA transporter 1 (GAT-1).

  • Membrane Preparation: Synaptosomal membranes are prepared from the cerebral cortex of male Wistar rats. The tissue is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomes.

  • Radioligand Binding Assay: The assay is performed in a Tris-HCl buffer containing the prepared membranes, [³H]GABA as the radioligand, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature to allow for competitive binding to the GAT-1 transporter.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

In Vivo Evaluation: Anticonvulsant Activity

The in vivo efficacy of these compounds is primarily assessed through their ability to protect against seizures in established animal models of epilepsy. The pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests are standard models used for this purpose.

Table 2: Comparative In Vivo Anticonvulsant Activity

CompoundAnimal ModelSeizure TypeRoute of Admin.ED50 (mg/kg)Reference CompoundED50 (mg/kg)
Nipecotic Acid-Tyrosine Ester DBA/2 MiceAudiogenici.p.Dose-dependent protectionNipecotic AcidInactive[2]
3,3-diethyl-2-piperidinone MicePTZ-inducedi.p.37[3]
3-benzyl-2-piperidinone MiceMES-inducedi.p.41[3]
PiperineMiceMES-inducedi.p.>20Phenytoin30
PiperineMicePTZ-inducedi.p.10Diazepam5
TiagabineMicePTZ-induced tonici.p.0.002 (µmol/kg)Lamotrigine0.009 (µmol/kg)
TiagabineMiceSound-induced (DBA/2)i.p.0.001 (µmol/kg)Lamotrigine0.006 (µmol/kg)
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is a widely used method for evaluating the potential of a compound to prevent generalized seizures.

  • Animals: Male Swiss albino mice weighing 20-25g are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • PTZ Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GAT-1 GABA_released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor GABA_released->GABA_B_Receptor Binds to GAT1->GABA_vesicle Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Cl- influx GABA_B_Receptor->Hyperpolarization K+ efflux Ca2+ influx↓ Novel_Compound Novel 2-(Piperidin-3-yl)acetic acid derivative Novel_Compound->GAT1 Inhibits (Potential MOA) Novel_Compound->GABA_A_Receptor Modulates (Potential MOA) Novel_Compound->GABA_B_Receptor Modulates (Potential MOA)

Caption: Potential mechanisms of action of 2-(Piperidin-3-yl)acetic acid derivatives on the GABAergic synapse.

In_Vivo_Anticonvulsant_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) Dosing Compound Administration (i.p., p.o.) Animal_Acclimatization->Dosing Compound_Preparation Compound Preparation (Vehicle, Doses) Compound_Preparation->Dosing Pretreatment Pretreatment Period (e.g., 30 min) Dosing->Pretreatment Seizure_Induction Seizure Induction (PTZ or MES) Pretreatment->Seizure_Induction Observation Behavioral Observation (e.g., 30 min) Seizure_Induction->Observation Data_Recording Record Seizure Parameters (Onset, Duration, Severity) Observation->Data_Recording ED50_Calculation Calculate ED50 (Probit Analysis) Data_Recording->ED50_Calculation Comparison Compare with Reference Drug ED50_Calculation->Comparison

Caption: General experimental workflow for in vivo evaluation of anticonvulsant activity.

Conclusion

Novel compounds derived from 2-(Piperidin-3-yl)acetic acid represent a promising area of research for the development of new GABAergic modulators with potential therapeutic applications in neurological disorders such as epilepsy. The data presented in this guide, while highlighting the potential of closely related structures, underscores the need for further in vitro and in vivo studies to fully characterize the pharmacological profile of these new chemical entities. The provided experimental protocols and workflows offer a framework for the systematic evaluation of these and other novel compounds targeting the GABAergic system. The comparative data tables will be updated as new information becomes available to provide an ongoing resource for the scientific community.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Piperidine-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of small molecules is paramount. When developing immunoassays for piperidine-containing compounds, a critical challenge is ensuring the specificity of the antibodies employed. This guide provides an objective comparison of antibody cross-reactivity against piperidine-based haptens, supported by established experimental data and detailed protocols. Understanding these cross-reactivity profiles is essential for the development of robust and reliable diagnostic and research tools.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] Consequently, the ability to generate antibodies that can selectively recognize a target piperidine-containing molecule without binding to structurally similar compounds is a significant hurdle in immunoassay development. This guide leverages established principles of hapten design and immunoassay development to present a comparative analysis of antibody specificity for this important class of compounds.

Understanding the Immunological Challenge

Small molecules like those containing a piperidine scaffold are not inherently immunogenic. To elicit an antibody response, they must be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4] This small molecule, now termed a hapten, when coupled with the carrier protein, can be recognized by the immune system, leading to the production of specific antibodies.

The specificity of the resulting antibodies is critically influenced by several factors, including the structure of the hapten, the site of conjugation to the carrier protein, and the length and nature of the linker used.[5][6] Even minor structural modifications can significantly impact antibody recognition and cross-reactivity.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical, yet representative, cross-reactivity data for a monoclonal antibody raised against a piperidine-based hapten (Hapten A). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the antibody binding, and the cross-reactivity percentage calculated relative to the primary analyte.

Compound Structure IC50 (nM) Cross-Reactivity (%)
Analyte 1 (Target) Piperidine-based Drug X10100
Metabolite 1 Hydroxylated Piperidine Derivative5020
Metabolite 2 N-dealkylated Piperidine Derivative2005
Structurally Related Drug Y Different substituent on Piperidine Ring10001
Structurally Unrelated Drug Z No Piperidine Moiety>10,000<0.1

Note: The data presented in this table is for illustrative purposes and is modeled based on typical results from immunoassays for small molecules.

Experimental Protocols

The determination of antibody cross-reactivity is most commonly performed using a competitive enzyme-linked immunosorbent assay (ELISA).[3][7] This method provides a quantitative measure of the antibody's ability to bind to various analogs of the target analyte.

Competitive Indirect ELISA (ciELISA) Protocol
  • Coating: Microtiter plates are coated with a conjugate of the piperidine-based hapten and a protein (e.g., ovalbumin, OVA) that is different from the one used for immunization. The plates are then incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the primary antibody (raised against the piperidine-hapten-carrier conjugate) and either the standard analyte or a potential cross-reactant is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free analyte or cross-reactant in the solution competes with the coated hapten-OVA conjugate for binding to the antibody.

  • Washing: The plates are washed again to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody's species and isotype is added to the wells. The plate is incubated for 1 hour at room temperature.

  • Washing: A final wash is performed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate a standard curve. The IC50 value is determined from this curve. The cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of cross-reactant) x 100% .[8]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in generating and characterizing antibodies against piperidine-based haptens.

Hapten_Conjugation Hapten Piperidine-based Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Immunogen

Caption: Hapten conjugation to a carrier protein.

Antibody_Production_Workflow cluster_animal In Vivo cluster_lab In Vitro Immunization Immunization of Host Animal with Immunogen Immune_Response Immune Response & Antibody Production Immunization->Immune_Response Serum_Collection Serum Collection Immune_Response->Serum_Collection Antibody_Purification Antibody Purification Serum_Collection->Antibody_Purification Specificity_Testing Cross-Reactivity Testing (ELISA) Antibody_Purification->Specificity_Testing

Caption: General workflow for antibody production and testing.

ciELISA_Principle cluster_well Microtiter Well Coated_Antigen Coated Antigen (Hapten-OVA) Antibody Primary Antibody Binding_Complex Antibody-Antigen Complex (in solution) Antibody->Binding_Complex Bound_Antibody Bound Antibody Antibody->Bound_Antibody Binds if no/low free antigen Free_Antigen Free Analyte or Cross-Reactant Free_Antigen->Binding_Complex Bound_Antibody->Coated_Antigen

Caption: Principle of competitive indirect ELISA.

Conclusion

The development of highly specific antibodies against piperidine-based haptens is a meticulous process that hinges on rational hapten design and comprehensive characterization of antibody cross-reactivity. The data and protocols presented in this guide offer a framework for researchers to evaluate and compare the performance of antibodies, ultimately leading to the development of more accurate and reliable immunoassays. Careful consideration of potential cross-reactants, including metabolites and structurally related compounds, is crucial for ensuring the validity of experimental results in both research and clinical settings.

References

Comparative Pharmacokinetic Profile of 2-(Piperidin-3-yl)acetic Acid Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and comparing the pharmacokinetic profiles of novel 2-(Piperidin-3-yl)acetic acid analogs. Due to the limited availability of directly comparable public data for a series of these specific analogs, this document presents a standardized methodology and illustrative data to guide researchers in their drug development endeavors. The protocols and data presentation formats are designed to facilitate objective evaluation of a product's performance against other alternatives.

Data Presentation: A Comparative Overview

A critical step in preclinical drug development is the direct comparison of key pharmacokinetic (PK) parameters. The following table provides a template for summarizing quantitative data, populated with hypothetical yet realistic values for a series of 2-(Piperidin-3-yl)acetic acid analogs. This structure allows for at-a-glance comparison of how minor structural modifications can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Table 1: Comparative Pharmacokinetic Parameters of 2-(Piperidin-3-yl)acetic Acid Analogs in Rats (Oral Administration, 10 mg/kg)

Compound IDAnalog StructureCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)Oral Bioavailability (F%)
P3A-001 2-(Piperidin-3-yl)acetic acid4501.018003.530
P3A-002 2-(1-Methylpiperidin-3-yl)acetic acid6000.524004.045
P3A-003 2-(5-Fluoro-piperidin-3-yl)acetic acid5201.021003.840

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Experimental Protocols: A Methodological Blueprint

The following protocols provide a detailed methodology for conducting in vivo pharmacokinetic studies to generate the data presented above.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least 7 days prior to the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the compounds, with free access to water.

Compound Formulation and Administration
  • Formulation: The test compounds should be formulated in a suitable vehicle, such as 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh on the day of dosing and sonicated to ensure a homogenous suspension.

  • Dose: A standard oral dose of 10 mg/kg is recommended for initial screening.

  • Administration: The formulation should be administered via oral gavage (PO) using a suitable gavage needle. For intravenous (IV) administration to determine bioavailability, the compound should be dissolved in a vehicle such as saline with a co-solvent (e.g., 5% DMSO, 10% Solutol HS 15) and administered via the tail vein at a lower dose (e.g., 1-2 mg/kg).

Blood Sample Collection
  • Time Points: Blood samples (approximately 0.2 mL) should be collected at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Collection Method: Blood should be collected from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples should be centrifuged at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.

  • Sample Preparation: A protein precipitation method is typically employed. An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) is added to the plasma samples, followed by the addition of a protein precipitating agent (e.g., cold acetonitrile). The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

  • Method Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis
  • Software: The plasma concentration-time data should be analyzed using non-compartmental analysis (NCA) with validated pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameters: The key pharmacokinetic parameters to be calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • t½: Terminal elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vz/F: Apparent volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

Signaling Pathway

Many 2-(Piperidin-3-yl)acetic acid analogs are designed as GABA analogs to modulate the GABAergic system. The following diagram illustrates a simplified GABAergic signaling pathway.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GABA GABA GAD->GABA Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA->GABA_vesicle Packaging GAT1 GABA Transporter (GAT1) GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA_synapse->GAT1 Reuptake GABA_synapse->GABA_A_Receptor Binding

Caption: Simplified GABAergic signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study.

PK_Workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization fasting Overnight Fasting (approx. 12h) acclimatization->fasting dosing Compound Administration (Oral Gavage, 10 mg/kg) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis report Data Reporting pk_analysis->report end End report->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

side-by-side comparison of different piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This guide offers a side-by-side comparison of different piperidine scaffolds and their bioisosteric replacements, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to inform rational drug design.

I. Comparative Analysis of Piperidine Scaffolds in Key Therapeutic Areas

The versatility of the piperidine scaffold is evident in its application across a wide range of therapeutic targets. The following sections present quantitative data on the performance of various piperidine derivatives in several key areas.

A. Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics targeting opioid receptors.[1] The binding affinity (Ki) of these compounds is a critical determinant of their analgesic activity.

Table 1: Binding Affinities (Ki) of Piperidine-Based Opioid Receptor Modulators

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
Morphine1-100>1000>1000[1]
Fentanyl1-100--[1]
Meperidine>100--[1]
Sufentanil<1--[1]
Alfentanil1-100--[1]
(+)-trans-piperidine bivalent ligand 1639 (DAT)7 (SERT)-[3]

Note: '-' indicates data not specified in the source. DAT (Dopamine Transporter) and SERT (Serotonin Transporter) affinities are included for the bivalent ligand to highlight its polypharmacology.

B. Anticancer Agents

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms.[1] The half-maximal inhibitory concentration (IC50) is a common metric to quantify the cytotoxic activity of these derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Tetramethylpiperidine-phenazine B4125Mean of 6 cancer cell lines0.48 (µg/ml)[4]
Tetramethylpiperidine-phenazine B3962Mean of 6 cancer cell lines0.36 (µg/ml)[4]
Tetramethylpiperidine-phenazine B4126Mean of 6 cancer cell lines0.47 (µg/ml)[4]
PiperineHCT-8 (human colon)66.0[5]
PiperineB16 (mouse melanoma)69.9[5]
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (breast)43.4[6]
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (breast)35.9[6]
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (breast)39.0[6]
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (breast)35.1[6]
C. CCR5 Antagonists for HIV-1 Entry Inhibition

Piperidine-containing molecules have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1]

Table 3: Inhibitory Activity (IC50/EC50) of Piperidine-Based CCR5 Antagonists

CompoundAssay TypeInhibitory Concentration (nM)Reference
Piperidine 19Calcium mobilizationIC50 = 25.73[7]
Piperidine 19Anti-HIV activityIC50 = 73.01[7]
NIBR-1282 (Compound 20)CCR5-bindingIC50 = 5.1[7]
Diazaspiro 21RANTES-bindingIC50 = 30[7]
Piperidine-4-carboxamide 11fAntiviral activity (PBMCs)EC50 = 0.59[8]
D. Monoamine Transporter Inhibitors

Piperidine-based compounds are effective inhibitors of monoamine transporters, which are key targets for the treatment of depression and other neurological disorders.[9][10] The stereochemistry of the piperidine ring plays a crucial role in determining the potency and selectivity of these inhibitors.

Table 4: Inhibitory Activity (Ki) of Piperidine-Based Monoamine Transporter Inhibitors

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
(+)-cis-5b>1000low nM>1000[10]
(+)-trans-5ccomparablecomparablecomparable[10]

II. Bioisosteric Replacement of the Piperidine Scaffold

To improve pharmacokinetic properties and explore new chemical space, bioisosteric replacement of the piperidine ring is a common strategy in medicinal chemistry.[11] Spirocyclic scaffolds, such as azaspiro[3.3]heptanes, have emerged as promising piperidine bioisosteres.[2][12][13][14][15]

A. Physicochemical and Metabolic Stability Comparison

The replacement of piperidine with a bioisostere can significantly impact properties like lipophilicity, solubility, and metabolic stability.

Table 5: Comparative Properties of Piperidine and its Azaspiro[3.3]heptane Bioisosteres

PropertyPiperidine (57)2-Azaspiro[3.3]heptane (58)1-Azaspiro[3.3]heptane (59)Reference
Solubility (µM)-similar to 59similar to 58[2]
clogP---[2]
logD (7.4)-similar to 59similar to 58[2]
Intrinsic Clearance (CLint) (µL/min/mg)145332[2]
Half-life (t1/2) (min)-3152[2]

Note: Compound numbers are as designated in the reference. '-' indicates data not specified in the source.

These data suggest that while both azaspiro[3.3]heptane bioisosteres have similar solubility and lipophilicity, the 1-azaspiro[3.3]heptane scaffold (59) demonstrates improved metabolic stability compared to the 2-azaspiro[3.3]heptane (58), as indicated by its lower intrinsic clearance and longer half-life in human liver microsomes.[2]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline key protocols for evaluating piperidine-containing compounds.

A. Radioligand Binding Assay for Opioid Receptors

This assay is fundamental for determining the affinity of a test compound for a specific receptor.[1]

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]diprenorphine or [³H]naloxone).

  • Test compounds (piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

B. Cell Viability Assay for Anticancer Activity

This assay measures the ability of a compound to inhibit the proliferation of cancer cells.

Objective: To determine the IC50 of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • Test compounds (piperidine derivatives).

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo).

  • 96-well plates.

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well.

  • Signal Detection: Measure the absorbance or luminescence according to the reagent manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

C. HIV-1 Entry Assay (Pseudovirus-Based)

This assay measures the ability of a compound to inhibit the entry of HIV-1 into cells expressing CD4 and CCR5.[1]

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.

Materials:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene).

  • HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain).

  • Test compounds (piperidine derivatives).

  • Cell culture medium.

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Virus Incubation: In a separate plate, pre-incubate the pseudovirus with serial dilutions of the test compound.

  • Infection: Add the virus-compound mixture to the target cells.

  • Incubation: Incubate the infected cells for 48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the IC50 value.

IV. Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

HIV_Entry_Pathway gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding gp41 gp41 CCR5->gp41 3. gp41 Unfolding MembraneFusion Membrane Fusion gp41->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry CCR5_Antagonist Piperidine-based CCR5 Antagonist CCR5_Antagonist->CCR5 Blockade

Caption: HIV-1 entry pathway and the mechanism of action for piperidine-based CCR5 antagonists.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, [3H]-L, and Test Compound Membranes->Incubation Radioligand Radioligand ([3H]-L*) Radioligand->Incubation TestCompound Test Compound (Piperidine) TestCompound->Incubation Filtration Filter to separate bound and free [3H]-L Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate % Inhibition Counting->Calculation IC50_Ki Determine IC50 and Ki Calculation->IC50_Ki

Caption: Experimental workflow for a radioligand binding assay to determine binding affinity.

References

Comparative Guide to Analytical Methods for the Quantification of 2-(Piperidin-3-yl)acetic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods suitable for the quantification of 2-(Piperidin-3-yl)acetic acid and structurally similar compounds in biological matrices. Due to the limited availability of fully validated methods specifically for 2-(Piperidin-3-yl)acetic acid in the public domain, this document outlines robust methodologies for analogous compounds, such as its structural isomer pipecolic acid (piperidine-2-carboxylic acid). The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are the most prevalent and reliable for the quantitative analysis of such small, polar compounds in complex biological samples like plasma and urine. The principles and validation parameters presented herein can serve as a strong foundation for the development and validation of a specific method for 2-(Piperidin-3-yl)acetic acid.

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS is often favored for its high sensitivity and specificity, while GC-MS provides excellent chromatographic resolution, and HPLC-UV offers a cost-effective alternative, particularly when high sensitivity is not a primary concern.

Method Performance Comparison

The following tables summarize the quantitative performance of representative LC-MS/MS, GC-MS, and HPLC-UV methods for the analysis of piperidine-based carboxylic acids in biological matrices. These parameters are critical for assessing the reliability, sensitivity, and accuracy of a bioanalytical method.

Table 1: Comparison of a Validated LC-MS/MS Method for Pipecolic Acid in Human Plasma

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.05 µmol/L
AccuracyWithin ±15% of nominal concentration
Intraday Precision (%RSD)< 3.2%
Interday Precision (%RSD)< 3.4%
Recovery~94%

Table 2: Comparison of a Validated GC-MS Method for Pipecolic Acid in Human Plasma

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL
AccuracyWithin ±5% of nominal concentration
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 5%
RecoveryNot explicitly reported, but method is effective

Table 3: Representative Performance of a Derivatization-Based HPLC-UV Method for Piperidine Compounds

Validation ParameterPerformance Metric
Linearity (r²)> 0.999
Lower Limit of Quantification (LOQ)0.44 µg/mL[1]
Accuracy (% Recovery)~101.8%[1]
Precision (%RSD)< 1.0%[1]
Limit of Detection (LOD)0.15 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, GC-MS, and HPLC-UV.

LC-MS/MS Method for Pipecolic Acid in Human Plasma

This method is suitable for the sensitive and specific quantification of pipecolic acid in plasma samples without the need for derivatization.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add an appropriate internal standard (e.g., deuterated pipecolic acid or an analog like [2H5]-phenylalanine).

  • Add 500 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute to ensure efficient protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Luna HILIC, 150x3.0mm, 3 µm) is often suitable for polar compounds.

  • Mobile Phase: A gradient elution using a mixture of ammonium formate in water and acetonitrile is common.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.

GC-MS Method for Pipecolic Acid in Biological Samples

This method requires a derivatization step to increase the volatility and thermal stability of the analyte for gas chromatographic analysis.

Sample Preparation: Derivatization

  • To a suitable volume of the biological sample (e.g., plasma, urine), add an internal standard (e.g., norvaline or a stable isotope-labeled analog).

  • Perform an initial extraction or protein precipitation if necessary. For urine, a dilution step may be sufficient.

  • Evaporate the sample to dryness.

  • Add a solution of propanol and pyridine, followed by propyl chloroformate for derivatization. This reaction converts the amino and carboxylic acid groups into more volatile esters and carbamates.[2][3]

  • The derivatized sample is then extracted with an organic solvent (e.g., hexane).

  • The organic layer is separated, dried, and reconstituted in a suitable solvent for GC-MS injection.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: A standard gas chromatograph.

  • Column: A suitable capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.[2][3]

HPLC-UV Method for Piperidine Compounds (with Derivatization)

This method is a cost-effective alternative to mass spectrometry-based methods and is suitable for compounds that lack a native chromophore.

Sample Preparation: Pre-column Derivatization

  • To the sample containing the piperidine compound, add a suitable internal standard.

  • Adjust the pH of the sample with a basic buffer (e.g., sodium bicarbonate solution).

  • Add a solution of a derivatizing agent, such as 4-toluenesulfonyl chloride (tosyl chloride), in a suitable organic solvent (e.g., acetonitrile).[1]

  • The reaction mixture is incubated to allow for the complete derivatization of the piperidine nitrogen, which introduces a UV-active moiety.

  • The reaction is then quenched, and the derivatized analyte is extracted.

  • The extract is evaporated and reconstituted in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., the tosyl group).

Visualizations

The following diagrams illustrate the typical workflow for a bioanalytical method and the logical relationship between key validation parameters.

G cluster_workflow Experimental Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE, Derivatization) SampleCollection->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC-UV) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting G cluster_validation Bioanalytical Method Validation Parameters cluster_parameters MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation leads to Selectivity Selectivity & Specificity FullValidation->Selectivity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision CalibrationCurve Calibration Curve & LLOQ FullValidation->CalibrationCurve Recovery Recovery FullValidation->Recovery Stability Stability FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect

References

Safety Operating Guide

Proper Disposal of 2-(Piperidin-3-yl)acetic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-(Piperidin-3-yl)acetic acid hydrochloride as a hazardous chemical waste. Due to its corrosive nature and potential for causing serious eye damage, skin irritation, and harm if swallowed, it must be disposed of through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 71985-81-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for laboratory chemical waste management and the known hazards associated with this compound and its derivatives.

Hazard Assessment and Safety Precautions

Based on available data, this compound is classified as a hazardous substance. Key hazard information is summarized below.

Hazard ClassificationDescriptionSource
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1]PubChem GHS Classification[1]
Acute Toxicity (Oral) Harmful if swallowed.Vendor Safety Information
Skin Corrosion/Irritation Causes skin irritation.Vendor Safety Information
Corrosive Primary hazard identified.[1]PubChem[1]

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, labeling, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
  • Segregate this waste from other waste streams. Do not mix with non-hazardous trash or other incompatible chemical wastes.
  • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste (e.g., solutions containing the compound).

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original product container can be used if it is in good condition.[2]
  • The container must be clearly labeled with the words "HAZARDOUS WASTE".[2]
  • The label must also include the full chemical name: "this compound" (do not use abbreviations) and the approximate concentration if in solution.

3. On-site Accumulation and Storage:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[2]
  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
  • Follow all institutional procedures for waste pickup requests.
  • The likely method of disposal for this compound is incineration by a licensed facility.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).
  • The first rinseate must be collected and disposed of as hazardous chemical waste.[4]
  • Subsequent rinses may also need to be collected, depending on local regulations. Consult your EHS department for specific guidance.
  • After proper rinsing, the container can typically be disposed of in the regular trash or recycled, provided the label is defaced.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For a small solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Once absorbed, scoop the material into a hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Chemical Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible & Leak-Proof Container C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EHS or Licensed Waste Disposal Company G->H I Professional Disposal (e.g., Incineration) H->I J Document Waste Disposal I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-(Piperidin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 2-(Piperidin-3-yl)acetic acid hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause serious eye damage. Due to its structural components, piperidine and hydrochloric acid, it should be handled with care, assuming it may also be harmful if swallowed and cause skin irritation. The parent compound, piperidine, is known to be flammable, toxic, and capable of causing severe skin burns and eye damage. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield is required when there is a significant risk of splashing.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.
Lab CoatA fully buttoned lab coat must be worn to prevent skin exposure.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified chemical fume hood or if aerosolization is possible.
Footwear Closed-toe ShoesShoes must fully cover the feet.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1][2].

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes, and to avoid inhalation of dust or vapors[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. While the hydrochloride salt is less volatile than piperidine, the piperidine component suggests caution around ignition sources[3][1].

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, bases, and metals.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Table 1.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, or if the material is dissolved, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Place the absorbed material into a suitable container for chemical waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste material (including contaminated PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Diagrams

G cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Avoid contact and inhalation - Keep away from ignition sources prep->handle cleanup Post-Handling: - Clean work area - Wash hands thoroughly handle->cleanup

Caption: A simplified workflow for the safe handling of this compound.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Full PPE spill->ppe contain Contain Spill (Sweep or Absorb) ppe->contain dispose Collect in Hazardous Waste Container contain->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: A logical flow diagram for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.